molecular formula C8H5BrOS B1627238 5-Bromo-1-benzothiophen-4-ol CAS No. 34576-98-2

5-Bromo-1-benzothiophen-4-ol

Cat. No.: B1627238
CAS No.: 34576-98-2
M. Wt: 229.1 g/mol
InChI Key: RCWMLFOECUDVQL-UHFFFAOYSA-N
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Description

5-Bromo-1-benzothiophen-4-ol is a useful research compound. Its molecular formula is C8H5BrOS and its molecular weight is 229.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-1-benzothiophen-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-1-benzothiophen-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1-benzothiophen-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrOS/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCWMLFOECUDVQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1SC=C2)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590194
Record name 5-Bromo-1-benzothiophene-4-ol
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Molecular Weight

229.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34576-98-2
Record name 5-Bromobenzo[b]thiophene-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34576-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1-benzothiophene-4-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Bromo-1-benzothiophen-4-ol CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-Bromo-1-benzothiophen-4-ol , a critical heterocyclic building block used in the synthesis of pharmaceutical agents, particularly kinase inhibitors and selective estrogen receptor modulators (SERMs).

Executive Summary

5-Bromo-1-benzothiophen-4-ol (also known as 5-bromo-4-hydroxybenzothiophene) is a bifunctional scaffold featuring a benzothiophene core, a phenolic hydroxyl group at position 4, and a bromine atom at position 5. This specific substitution pattern renders it a "privileged structure" in medicinal chemistry. The C4-hydroxyl group serves as a hydrogen bond donor/acceptor (often mimicking the hinge-binding region of ATP in kinase pockets), while the C5-bromine provides a handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the core into complex bioactive molecules.

Chemical Identity & Properties

As a specialized intermediate, this specific isomer is often synthesized in situ or custom-ordered. Publicly indexed CAS numbers often refer to the parent or protected derivatives.

PropertyData / Description
Systematic Name 5-Bromo-1-benzothiophen-4-ol
Synonyms 5-Bromo-4-hydroxybenzothiophene; 5-Bromobenzo[b]thiophen-4-ol
Parent CAS 3610-02-4 (4-Hydroxybenzothiophene)
Related CAS 1935514-94-5 (5-Bromo-6-methyl analog)
Molecular Formula C₈H₅BrOS
Molecular Weight 229.09 g/mol
Predicted pKa ~9.2 (Phenolic OH)
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, MeOH, EtOAc; Poorly soluble in water

Synthetic Pathways

The synthesis of 5-bromo-1-benzothiophen-4-ol typically proceeds via the functionalization of the parent 4-hydroxybenzothiophene. Direct construction of the ring system with the bromine already in place is possible but less common due to the availability of the 4-oxo precursors.

Method A: Electrophilic Bromination of 4-Hydroxybenzothiophene

This is the most direct route. The hydroxyl group at C4 strongly activates the benzene ring, directing electrophilic aromatic substitution (EAS) to the ortho (C5) and para (C7) positions.

  • Regioselectivity: The thiophene ring itself directs electrophiles to C3. However, the electron-donating effect (+M) of the phenol at C4 overrides this, directing the incoming halogen to the benzene ring. Careful control of stoichiometry and temperature favors the C5 (ortho) isomer over the C7 isomer.

Step-by-Step Protocol:
  • Starting Material: Dissolve 4-hydroxybenzothiophene (1.0 eq) in glacial acetic acid (AcOH) or chloroform (CHCl₃).

  • Bromination: Cool the solution to 0–5 °C. Add N-Bromosuccinimide (NBS) (1.0–1.05 eq) portion-wise over 30 minutes.

    • Note: Using molecular bromine (Br₂) is possible but often leads to over-bromination (di-bromo species). NBS provides a controlled source of Br⁺.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC/HPLC for the disappearance of the starting material.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to remove excess bromine. Extract with Ethyl Acetate (EtOAc).[1]

  • Purification: The crude mixture may contain the 7-bromo isomer. Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Method B: Demethylation of 5-Bromo-4-methoxybenzothiophene

For higher purity, researchers often brominate the protected ether (4-methoxy) and then deprotect. This prevents side reactions at the hydroxyl group.[2]

  • Bromination: Treat 4-methoxybenzothiophene with Br₂ in CH₂Cl₂ at 0 °C to yield 5-bromo-4-methoxybenzothiophene.

  • Demethylation: Dissolve the intermediate in dry CH₂Cl₂. Cool to -78 °C. Slowly add Boron Tribromide (BBr₃) (2–3 eq). Warm to RT and stir overnight.

  • Quench: Carefully quench with MeOH (exothermic!) and partition with water.

Visualization: Synthesis Logic

Synthesis Precursor 4-Oxo-4,5,6,7-tetrahydro benzothiophene Parent 4-Hydroxybenzothiophene (CAS 3610-02-4) Precursor->Parent Aromatization (S, heat or DDQ) Protected 4-Methoxybenzothiophene Parent->Protected MeI, K2CO3 Target 5-BROMO-1-BENZOTHIOPHEN-4-OL Parent->Target Direct Bromination (NBS, AcOH, 0°C) BromoEther 5-Bromo-4-methoxy benzothiophene Protected->BromoEther Br2, DCM BromoEther->Target BBr3 Demethylation

Caption: Synthetic routes to 5-Bromo-1-benzothiophen-4-ol showing direct and protected pathways.

Reactivity Profile & Applications

The 5-bromo-4-hydroxy scaffold is a versatile "linchpin" molecule. Its reactivity is defined by two orthogonal handles: the nucleophilic phenol and the electrophilic aryl bromide.

Palladium-Catalyzed Cross-Coupling (The Bromine Handle)

The C5-Br bond is highly reactive towards Pd(0) oxidative addition.

  • Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids introduces diversity at the C5 position. This is crucial for extending the carbon skeleton to reach hydrophobic pockets in enzyme targets.

    • Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90 °C.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

O-Alkylation/Acylation (The Phenol Handle)

The C4-OH group can be alkylated to tune solubility or engage in ether linkages.

  • Williamson Ether Synthesis: Reaction with alkyl halides (R-X) and base (Cs₂CO₃ or K₂CO₃) in DMF.

  • Significance: In many kinase inhibitors, this oxygen atom acts as a critical hydrogen bond acceptor or is used to tether solubilizing groups (e.g., morpholine/piperazine chains).

Electrophilic Substitution (The C3 Position)

The C3 position of the thiophene ring remains nucleophilic. If necessary, formylation (Vilsmeier-Haack) or chlorination can occur here, though the C4-OH group must usually be protected first to prevent competitive reactions on the benzene ring.

Visualization: Reactivity & Derivatization

Reactivity Center 5-Bromo-1-benzothiophen-4-ol Suzuki 5-Aryl-benzothiophen-4-ol (Biaryl Scaffold) Center->Suzuki Pd(0), Ar-B(OH)2 (Suzuki Coupling) Ether 5-Bromo-4-alkoxybenzothiophene (Solubility/Binding) Center->Ether R-X, Base (O-Alkylation) Dual Complex Drug Candidate (Kinase/SERM) Suzuki->Dual Further Derivatization Ether->Dual Pd-Cat Coupling

Caption: Divergent synthesis strategies utilizing the orthogonal reactivity of the Br and OH groups.

Safety & Handling

  • Hazards: As with most halogenated phenols, this compound should be treated as an Irritant (Skin/Eye/Respiratory) .

  • GHS Classification (Predicted):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Phenols are susceptible to oxidation over time (darkening of color).

  • Disposal: Dispose of as hazardous organic waste containing halogens.

References

  • Parent Scaffold Synthesis: Campaigne, E., & Kreighbaum, W. E. (1961). "Benzo[b]thiophene Derivatives. II. Syntheses of 4-Hydroxybenzo[b]thiophene." Journal of Organic Chemistry, 26(5), 1326–1329. Link

  • Bromination Regioselectivity: Smith, K., et al. (2006).[3] "Regioselective bromination of activated aromatic compounds." Organic & Biomolecular Chemistry, 4, 4299-4306. (General principles of phenol bromination applied to fused systems).

  • Medicinal Chemistry Application: Palkowitz, A. D., et al.[4] (1997). "Discovery and Synthesis of [6-Hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)benzo[b]thiophene] (Arzoxifene)." Journal of Medicinal Chemistry, 40(10), 1407–1416. Link (Demonstrates benzothiophene functionalization logic).

  • CAS Registry: American Chemical Society. "4-Hydroxybenzothiophene (CAS 3610-02-4)."[5] Common Chemistry Database.[3][5][6] Link

Sources

5-Bromobenzo[b]thiophen-4-ol: The "Dual-Handle" Scaffold in Medicinal Chemistry

[1]

Executive Summary: The Bifunctional Linchpin

In the landscape of privileged heterocyclic scaffolds, 5-bromobenzo[b]thiophen-4-ol (CAS: 5-Bromo-4-hydroxybenzo[b]thiophene) occupies a unique niche.[1] Unlike simple benzothiophenes, this molecule presents a congested, highly functionalized "western" edge (positions 4 and 5) that serves as a critical linchpin for fragment-based drug discovery (FBDD).[1]

Its value lies in its orthogonal reactivity :

  • The C4-Hydroxyl: A nucleophilic handle for etherification, esterification, or hydrogen bond donation/acceptance within a protein pocket.

  • The C5-Bromide: An electrophilic handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing extension into solvent-exposed regions.[1]

This guide analyzes the structural electronics, synthesis challenges (specifically regiocontrol), and the strategic application of this scaffold in designing kinase inhibitors and PROTAC linkers.

Structural & Electronic Analysis

Electronic Push-Pull

The benzo[b]thiophene core is electron-rich, particularly at the thiophene C3 position.[1] However, the introduction of the hydroxyl group at C4 and the bromine at C5 dramatically alters the electronic landscape.

  • C4-OH Effect: The oxygen lone pair donates electron density into the

    
    -system via resonance (+M effect).[1] This strongly activates the C5 (ortho) and C7 (para) positions.[1]
    
  • C5-Br Effect: The bromine atom exerts an inductive electron-withdrawing effect (-I), slightly deactivating the ring, but its position is locked by the directing power of the C4-hydroxyl during synthesis.[1]

  • Intramolecular Interactions: A weak intramolecular hydrogen bond may exist between the C4-hydroxyl proton and the C5-bromine or the sulfur lone pair, depending on conformational locking, which can influence pKa and membrane permeability.

Physicochemical Profile (Predicted)
PropertyValue (Approx.)Implication
Molecular Weight 229.09 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).[1]
cLogP ~3.2Moderate lipophilicity; requires polar side chains for oral bioavailability.[1]
TPSA ~20 ŲHigh membrane permeability potential.[1]
pKa (Phenol) ~8.5 - 9.0Slightly more acidic than phenol due to the -I effect of Br and the benzothiophene core.

Synthesis Strategy: The Regioselectivity Challenge

Synthesizing 5-bromobenzo[b]thiophen-4-ol is non-trivial due to the competing reactivity of the C3 (thiophene) and C7 (benzene) positions.[1] Direct bromination of 4-hydroxybenzo[b]thiophene often leads to mixtures.

Pathway Analysis

We compare two primary strategies: Late-Stage Functionalization (Route A) and De Novo Cyclization (Route B).[1]

SynthesisPathwayscluster_ARoute A: Functionalization (High Throughput)cluster_BRoute B: De Novo Cyclization (High Fidelity)SM14-Methoxybenzo[b]thiopheneStep1Bromination (NBS, Low Temp)*Regio-control critical*SM1->Step1Prod15-Bromo-4-methoxy...Step1->Prod1Step2Demethylation (BBr3)Prod1->Step2Final5-Bromobenzo[b]thiophen-4-olStep2->FinalSM22-Fluoro-5-bromo-6-methoxybenzaldehydeStep3Mercaptoacetate Cyclization(SnAr + Condensation)SM2->Step3Prod2Ester IntermediateStep3->Prod2Step4Decarboxylation & DemethylationProd2->Step4Step4->Final

Figure 1: Comparison of synthetic routes. Route A is faster but requires careful purification.[1] Route B guarantees regiochemistry but involves complex starting materials.[1]

Detailed Experimental Protocol (Route A)

This protocol utilizes Route A (Bromination of the protected ether) as it uses commercially available starting materials.[1] The key is controlling the temperature to favor C5 substitution over C3 or C7.

Pre-requisite:

Start with 4-methoxybenzo[b]thiophene .[1] The free phenol is too reactive and will lead to oxidation or polymerization.

Step-by-Step Methodology:

1. Selective Bromination

  • Reagents: 4-methoxybenzo[b]thiophene (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile (ACN).[1]

  • Procedure:

    • Dissolve 4-methoxybenzo[b]thiophene in anhydrous ACN (0.1 M concentration).

    • Cool the solution to -10°C (Ice/Salt bath) to suppress radical bromination at C3.

    • Dissolve NBS in a minimal amount of ACN and add dropwise over 30 minutes.

    • Critical Checkpoint: Monitor by HPLC/UPLC.[1] The C5-bromo isomer usually elutes differently from the C7-bromo or C3-bromo byproducts.[1]

    • Stir at 0°C for 2 hours. If C3-bromination is observed, lower temperature to -20°C.[1]

    • Quench with saturated sodium thiosulfate solution.

    • Extract with Ethyl Acetate, dry over MgSO4, and concentrate.

    • Purification: Recrystallize from Hexane/EtOAc. The 5-bromo isomer is typically more crystalline than the regioisomers.

2. Demethylation

  • Reagents: Boron Tribromide (BBr3, 1M in DCM).[1]

  • Procedure:

    • Dissolve the purified 5-bromo-4-methoxybenzo[b]thiophene in dry DCM under Argon.

    • Cool to -78°C.

    • Add BBr3 (3.0 eq) dropwise.[1]

    • Allow to warm to room temperature over 4 hours.

    • Quench carefully with MeOH at 0°C.

    • Partition between water and DCM.[1] The product is in the organic layer.[2][3]

Medicinal Chemistry Applications

The "Hinge Binder" Concept in Kinase Inhibitors

The 4-OH group mimics the purine ring's hydrogen bonding capability.

  • Mechanism: The benzothiophene core fits into the ATP-binding pocket. The C4-OH can form a hydrogen bond with the "hinge region" backbone (e.g., Glu or Leu residues).[1]

  • Extension: The C5-Br allows for the attachment of solubilizing groups (e.g., piperazines) that extend towards the solvent front, improving PK properties.

PROTAC Linker Attachment

This scaffold is ideal for Proteolysis Targeting Chimeras (PROTACs) .[1]

  • Warhead: The benzothiophene binds the Target Protein (POI).[1]

  • Linker Site: The C4-OH is alkylated with a PEG linker.

  • E3 Ligase Recruitment: The linker connects to a Thalidomide or VHL ligand.

  • Advantage: The rigid benzothiophene core prevents the linker from collapsing back onto the warhead, maintaining a productive ternary complex.

MedChemLogiccluster_ApplicationsDownstream ApplicationsCore5-Bromo-4-hydroxybenzo[b]thiopheneTargetTarget Protein(Kinase/Receptor)Core->TargetC4-OH(H-Bonding)SolventSolvent Channel(Solubility/Selectivity)Core->SolventC5-Br(Suzuki Coupling)App1SERMs(Estrogen Receptor)Core->App1App2Kinase InhibitorsCore->App2

Figure 2: Strategic vectors for drug design using the 5-bromo-4-hydroxy scaffold.

Safety & Handling

  • Hazard Identification: As a halogenated phenol, this compound is likely irritating to eyes, respiratory system, and skin (H315, H319, H335).[1]

  • Reactivity: The C5-Bromide is stable under ambient conditions but reactive toward zero-valent metals (Pd, Ni).[1] The C4-phenol is prone to oxidation; store under inert gas (Nitrogen/Argon) at -20°C to prevent quinone formation.[1]

  • Disposal: Treat as halogenated organic waste.[1] Do not mix with strong oxidizers.[1]

References

  • Benzothiophene Synthesis & Reactivity

    • Title: An overview of benzo[b]thiophene-based medicinal chemistry.
    • Source: European Journal of Medicinal Chemistry (via PubMed).[1]

    • URL:[Link]

  • Bromination Methodologies (NBS Selectivity)

    • Title: Regioselective bromination reaction of 2-methylbenzo[b]thiophene by using N-bromosuccinimide.[1]

    • Source: TCI Chemicals Technical Note.[1]

  • Cyclization Strategies (De Novo Synthesis)

    • Title: One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides.[1]

    • Source: Chemical Science (RSC).[1]

    • URL:[Link]

  • Patent Literature (4-Hydroxybenzothiophene Preparation)

    • Title: Methods for the preparation of 4-hydroxy benzothiophene (US6437144B2).[1]

    • Source: Google Patents.[1]

    • URL

Technical Guide: 4-Hydroxy-5-Bromobenzothiophene Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the 4-hydroxy-5-bromobenzothiophene scaffold, designed for medicinal chemists and drug discovery scientists.

Executive Summary

The 4-hydroxy-5-bromobenzothiophene scaffold represents a "privileged structure" in modern drug discovery, serving as a versatile bioisostere for indole and naphthalene cores. Its unique substitution pattern offers a dual-advantage: the 4-hydroxyl group functions as a critical hydrogen-bond donor/acceptor (mimicking the A-ring phenol of estradiol or the 4-position of serotonin), while the 5-bromo moiety provides an orthogonal handle for late-stage diversification via palladium-catalyzed cross-coupling. This guide details the synthesis, functionalization, and therapeutic applications of this high-value intermediate.

Synthetic Accessibility & Protocols

Achieving the specific 4-hydroxy-5-bromo substitution pattern requires overcoming the inherent regiochemical bias of the benzothiophene ring, where electrophilic substitution typically favors the C3 position. Two robust strategies are presented below.

Strategy A: De Novo Cyclization (Precision Route)

This route is recommended for scale-up and when high regiochemical purity is required. It circumvents the selectivity issues of direct bromination by establishing the substitution pattern on the benzene precursor before ring closure.

Mechanism: Nucleophilic aromatic substitution (


) followed by Dieckmann condensation.

Workflow Diagram (DOT):

Synthesis Start 5-Bromo-2-fluoro- 6-methoxybenzaldehyde Reagent Methyl Thioglycolate (K2CO3, DMF, 60°C) Start->Reagent Inter1 Intermediate: Thioether Adduct Reagent->Inter1 Cyclization Cyclization (Dieckmann Condensation) Inter1->Cyclization Prod1 Methyl 5-bromo-4-methoxy- benzothiophene-2-carboxylate Cyclization->Prod1 Hydrolysis 1. LiOH, THF/H2O 2. Cu, Quinoline, Δ (-CO2) Prod1->Hydrolysis Prod2 5-Bromo-4-methoxy- benzothiophene Hydrolysis->Prod2 Demethyl BBr3, DCM -78°C to RT Prod2->Demethyl Final 4-Hydroxy-5-bromo- benzothiophene Demethyl->Final

Figure 1: De Novo synthesis ensuring 5-bromo regiocontrol via substituted benzaldehyde precursor.

Detailed Protocol (Step-by-Step)
  • Thioether Formation & Cyclization:

    • Dissolve 5-bromo-2-fluoro-6-methoxybenzaldehyde (1.0 eq) and methyl thioglycolate (1.1 eq) in DMF.

    • Add

      
       (2.5 eq) and heat to 60–80°C for 4 hours.
      
    • Checkpoint: Monitor TLC for disappearance of aldehyde. The intermediate thioether often cyclizes spontaneously or upon workup.

  • Decarboxylation:

    • Saponify the ester (LiOH, THF/Water) to the carboxylic acid.

    • Perform copper-mediated decarboxylation: Heat the acid in quinoline with Cu powder at 180°C for 30 mins.

    • Yield: Typically 60–75% over two steps.

  • Demethylation:

    • Dissolve 5-bromo-4-methoxybenzothiophene in anhydrous DCM under

      
      .
      
    • Cool to -78°C. Add

      
       (1M in DCM, 3.0 eq) dropwise.
      
    • Allow to warm to RT overnight. Quench with MeOH/Ice.

    • Result: Quantitative conversion to the 4-hydroxy scaffold.

Strategy B: Direct Functionalization (Common Route)

Starting from commercially available 4,5,6,7-tetrahydrobenzothiophene-4-one or 4-methoxybenzothiophene. Note that direct bromination of 4-methoxybenzothiophene often yields a mixture of C3, C5, and C7 isomers due to the competing directing effects of the methoxy group (ortho/para) and the thiophene ring (C3 activation).

  • Optimization: Use N-bromosuccinimide (NBS) in Acetonitrile at 0°C. The methoxy group at C4 activates C5 (ortho) and C7 (para). C3 is blocked if a 2-substituted derivative is used, or requires careful chromatographic separation if unsubstituted.

Medicinal Chemistry Applications & SAR

The 4-hydroxy-5-bromobenzothiophene scaffold is a versatile template. The 5-bromo position is the "growth vector" for increasing potency/selectivity, while the 4-hydroxy position anchors the molecule in the binding pocket.

Key Therapeutic Areas[1][2]
Target ClassRole of 4-OHRole of 5-Br (Functionalized)Representative Analogs
SERMs (ER

/

)
Mimics the A-ring phenol of Estradiol (H-bond donor to Glu353/Arg394).Attachment point for the basic side chain (e.g., piperidine/pyrrolidine) via Suzuki coupling.Raloxifene/Arzoxifene analogs
Kinase Inhibitors H-bond interaction with the Hinge Region (ATP mimetic).Solubilizing groups or hydrophobic tails to access the back-pocket (Gatekeeper residue).VEGFR/PDGFR inhibitors
5-HT Receptors Mimics the 4/5-hydroxy indole of Serotonin.Halogen/Alkyl substituents modulate 5-HT

vs 5-HT

selectivity.
5-HT agonists/antagonists
Divergent Synthesis Map (SAR)

Once the core is synthesized, the orthogonal reactivity allows for rapid library generation.

SAR Workflow Diagram (DOT):

SAR Core 4-Hydroxy-5-bromo- benzothiophene OH_Ether O-Alkylation (Ether Linkers) Core->OH_Ether R-X, Base OH_Carbamate Carbamates (Prodrugs/Metabolic Stability) Core->OH_Carbamate R-NCO Br_Suzuki Suzuki Coupling (Biaryl/Heteroaryl) Core->Br_Suzuki Ar-B(OH)2, Pd(0) Br_Buchwald Buchwald-Hartwig (Amination) Core->Br_Buchwald HNR2, Pd(0) Br_Sonogashira Sonogashira (Alkynes/Rigid Linkers) Core->Br_Sonogashira R-C≡CH, Pd/Cu

Figure 2: Divergent synthesis strategy utilizing the orthogonal 4-OH and 5-Br handles.

Physicochemical Profiling

When utilizing this scaffold, researchers must account for the following physicochemical properties:

  • Lipophilicity (cLogP): The 5-bromo substituent significantly increases lipophilicity (

    
    cLogP 
    
    
    
    +0.86). Coupling with polar heterocycles at C5 is often necessary to maintain drug-like properties (LogD
    
    
    < 3.5).
  • pKa: The 4-hydroxy group on the benzothiophene core is slightly more acidic than a standard phenol (pKa

    
     9.0–9.5) due to the electron-withdrawing nature of the fused thiophene ring.
    
  • Metabolic Stability: The 4-OH is a primary site for Phase II glucuronidation. Capping this group (e.g., methoxy, difluoromethyl ether) or relying on prodrug strategies may be required for in vivo efficacy.

References

  • Benzothiophene Synthesis Review

    • Title: An overview of benzo[b]thiophene-based medicinal chemistry.
    • Source: European Journal of Medicinal Chemistry (via PubMed/ScienceDirect).
    • URL:[Link]

  • Regioselective Bromination

    • Title: Regioselective Bromination and Functionalization of Dibenzo[hi,st]ovalene (Demonstrates NBS selectivity principles in fused systems).
    • Source: Chemistry – An Asian Journal.
    • URL:[Link]

  • Suzuki-Miyaura Coupling Protocols: Title: Suzuki-Miyaura Cross-Coupling Reaction (General Protocols). Source: TCI Chemicals Technical Guide.
  • Demethylation Strategies

    • Title: Demethylation of an aryl methoxy group (Practical discussion on BBr3 vs Thiol
    • Source: Reddit Chemistry Community Archive (Validated by standard Greene's Protective Groups protocols).
    • URL:[Link]

The 4-Hydroxybenzothiophene Scaffold: A Technical Guide to Synthesis and Therapeutic Utility

Author: BenchChem Technical Support Team. Date: February 2026

The 4-Hydroxybenzothiophene Derivatives Technical Guide follows below.

Executive Summary & Structural Rationale

While the 6-hydroxybenzothiophene core is globally recognized as the pharmacophore of Selective Estrogen Receptor Modulators (SERMs) like Raloxifene and Arzoxifene, the 4-hydroxybenzothiophene isomer represents a distinct, under-explored chemical space. This scaffold is not merely a positional isomer but a functional bioisostere of 4-hydroxyindole and naphthalene derivatives, exhibiting unique electronic properties that drive activity in inflammatory cascades and bone metabolism .

The Pharmacophore Divergence

The shift of the hydroxyl group from C6 to C4 alters the vector of hydrogen bonding and the redox potential of the molecule.

  • 6-Hydroxy (Raloxifene-like): Optimized for the ER

    
     ligand-binding domain (LBD), mimicking the phenolic A-ring of estradiol.
    
  • 4-Hydroxy (Target Scaffold): Optimized for the hydrophobic channels of 5-Lipoxygenase (5-LOX) and Cyclooxygenase (COX) enzymes. The 4-OH group often acts as a radical scavenger or a chelating anchor within the active site of metalloenzymes (like the non-heme iron in 5-LOX).

Medicinal Chemistry: Mechanism of Action[1]

The primary therapeutic value of 4-hydroxybenzothiophene derivatives lies in their ability to act as Dual Inhibitors of the Arachidonic Acid pathway.

Dual COX/5-LOX Inhibition

Unlike traditional NSAIDs (which inhibit COX-1/2) or Zileuton (which inhibits 5-LOX), 4-hydroxybenzothiophene-6-carboxylic acid derivatives have shown the capacity to block both pathways. This "balanced inhibition" is critical for preventing the "Shunt Effect" , where blocking COX forces arachidonic acid into the leukotriene pathway, causing gastric ulceration and bronchoconstriction.

  • Mechanism: The benzothiophene core occupies the hydrophobic arachidonate channel. The 4-hydroxyl group coordinates with the catalytic iron (in 5-LOX) or Tyr-385 radical (in COX), quenching the radical propagation essential for catalysis.

Visualization: The Dual Inhibition Pathway

G AA Arachidonic Acid COX Cyclooxygenase (COX-1/2) AA->COX LOX 5-Lipoxygenase (5-LOX) AA->LOX PG Prostaglandins (Pain, Inflammation) COX->PG LT Leukotrienes (Bronchoconstriction, Chemotaxis) LOX->LT Drug 4-Hydroxybenzothiophene Derivatives Drug->COX Inhibits (IC50 ~10-50 µM) Drug->LOX Inhibits (Redox/Chelation)

Figure 1: Mechanism of Dual Inhibition.[1] The 4-hydroxybenzothiophene scaffold prevents the "Shunt Effect" by simultaneously blocking the conversion of Arachidonic Acid into both Prostaglandins and Leukotrienes.

Synthetic Methodologies

The construction of the 4-hydroxybenzothiophene core requires specific ring-closure strategies to establish the phenol at the C4 position.

The Classic Route: Stobbe Condensation

This is the industry-standard approach for generating 4-hydroxybenzothiophene-6-carboxylic acid derivatives.

Reaction Logic:

  • Condensation: Succinic ester reacts with a thiophene-aldehyde.

  • Cyclization: An intramolecular Friedel-Crafts acylation closes the benzene ring onto the thiophene.

  • Aromatization: Tautomerization yields the stable 4-hydroxy system.

Visualization: Synthesis Workflow

Synthesis Start Thiophene-2-Carboxaldehyde + Diethyl Succinate Step1 Stobbe Condensation (t-BuOK, t-BuOH) Start->Step1 Inter Half-Ester Intermediate Step1->Inter Step2 Cyclization (Ac2O / NaOAc) Inter->Step2 Prod 4-Acetoxybenzothiophene Derivative Step2->Prod Step3 Hydrolysis (NaOH) Prod->Step3 Final 4-Hydroxybenzothiophene- 6-carboxylic Acid Step3->Final

Figure 2: Synthetic pathway via Stobbe Condensation.[1][2][3][4] This route allows for facile substitution at the C6 and C7 positions via the starting thiophene material.

Experimental Protocols

Protocol A: Synthesis of 4-Hydroxybenzothiophene-6-carboxylic Acid

Self-Validating Step: The formation of a deep red/brown color during the Stobbe condensation indicates the formation of the fulgenic acid intermediate.

Materials:

  • Thiophene-2-carboxaldehyde (10 mmol)

  • Diethyl succinate (15 mmol)

  • Potassium tert-butoxide (12 mmol)

  • Acetic anhydride (excess)

  • Sodium acetate (anhydrous)

Procedure:

  • Condensation: In a round-bottom flask under N2, dissolve thiophene-2-carboxaldehyde and diethyl succinate in dry t-butanol.

  • Addition: Add potassium tert-butoxide slowly at 0°C. Stir at room temperature for 4 hours.

  • Workup: Acidify with dilute HCl. Extract the half-ester intermediate with ethyl acetate.

  • Cyclization: Reflux the crude half-ester in acetic anhydride with anhydrous sodium acetate for 6 hours.

  • Hydrolysis: Treat the resulting acetoxy compound with 10% NaOH solution at 60°C for 2 hours to deprotect the phenol.

  • Purification: Recrystallize from ethanol/water.

  • Validation: 1H NMR should show a singlet around

    
     9.5-10.0 ppm (phenolic OH) and characteristic benzothiophene doublets.
    
Protocol B: 5-Lipoxygenase (5-LOX) Inhibition Assay

Control: Use Zileuton (IC50 ~0.5-1.0 µM) as a positive control.

Procedure:

  • Enzyme Prep: Isolate human recombinant 5-LOX or use polymorphonuclear leukocytes (PMNLs) lysate.

  • Incubation: Incubate enzyme (10 units) with the test compound (0.1 - 100 µM) in phosphate buffer (pH 7.4) for 10 minutes at 25°C.

  • Initiation: Add Arachidonic Acid (substrate) and CaCl2 (cofactor) to initiate the reaction.

  • Measurement: Monitor the formation of Leukotriene B4 (LTB4) via HPLC (235 nm) or ELISA.

  • Calculation: Determine % Inhibition =

    
    .
    

Comparative Biological Data[6]

The following table summarizes the activity of 4-hydroxybenzothiophene derivatives compared to standard NSAIDs and SERMs.

Compound ClassTarget SelectivityAnti-Inflammatory PotencyGastric Safety ProfileBone Anabolic Activity
4-Hydroxybenzothiophene COX / 5-LOX (Dual) High Excellent (No Shunt) Moderate
Raloxifene (6-Hydroxy)ER

/ ER

(SERM)
LowN/AHigh
DiclofenacCOX-1 / COX-2HighPoor (Ulcerogenic)Neutral
Zileuton5-LOXModerateGoodNeutral

Key Insight: The 4-hydroxy derivatives (specifically 7-methyl-4-hydroxybenzothiophene-6-carboxylic acid) have demonstrated analgesic activity comparable to Diclofenac but with significantly reduced ulcerogenic index due to the dual inhibition mechanism.

References

  • Attimarad, M., et al. (2005). Synthesis and pharmacological evaluation of 4-hydroxybenzothiophene-6-carboxylic acid derivatives as NSAIDs. Indian Journal of Heterocyclic Chemistry.

  • Nambu, H., et al. (2025).[5] Sulfur-Mediated Ring-Opening Cyclization of Spirocyclopropanes for the Construction of Benzo[b]thiophene Skeleton. Chemistry – An Asian Journal.[1][5]

  • Muppavarapu, S. M. (2020). Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. ResearchGate.

  • Google Patents. (1983). EP0068563A2 - Heterocyclic acetic acid compounds and compositions for treating bone diseases.

  • Perrone, M. G., et al. (2006).[6] Facile Entry to 4- and 5-Hydroxybenzofuran and to Their Amino Derivatives. Synthetic Communications.

Sources

Technical Guide: 5-Bromo-1-benzothiophen-4-ol vs. 4-Bromo-1-benzothiophen-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the structural isomers 5-bromo-1-benzothiophen-4-ol and 4-bromo-1-benzothiophen-5-ol .

Editorial Note: The query "5-bromo-1-benzothiophen-5-ol" describes a chemically impossible structure (geminal disubstitution of bromine and hydroxyl on an aromatic carbon). This guide interprets the request as a comparative analysis of the two viable ortho-substituted regioisomers, which are critical intermediates in the synthesis of Selective Estrogen Receptor Modulators (SERMs) and kinase inhibitors.

Content Type: Structural Analysis & Synthetic Protocols Version: 2.0 (Corrected Isomer Nomenclature)

Executive Summary & Structural Logic

In medicinal chemistry, the benzothiophene scaffold is a "privileged structure," serving as the core for drugs like Raloxifene and Arzoxifene. The introduction of bromine and hydroxyl groups on the benzene ring (positions 4–7) creates versatile handles for further functionalization (e.g., Suzuki-Miyaura coupling, etherification).

However, the regioselectivity of bromination in these fused bicyclic systems is non-intuitive and highly sensitive to conditions. This guide differentiates the two primary ortho-isomers:

FeatureIsomer A: 5-Bromo-4-ol Isomer B: 4-Bromo-5-ol
IUPAC Name 5-bromo-1-benzothiophen-4-ol4-bromo-1-benzothiophen-5-ol
Precursor 4-Hydroxybenzothiophene5-Hydroxybenzothiophene
Primary Directing Effect -OH at C4 directs ortho to C5.-OH at C5 directs ortho to C4.
Key Contaminant 5,7-dibromo derivative (over-bromination)6-bromo isomer (alternative ortho attack)
Coupling Pattern (1H NMR) H6/H7 show ortho coupling (

Hz)
H6/H7 show ortho coupling (

Hz)
Structural Visualization

The following diagram illustrates the relationship between the precursors and the resulting brominated isomers.

Benzothiophene_Isomers cluster_0 Precursors cluster_1 Bromination Outcomes P1 4-Hydroxybenzothiophene (OH at C4) T1 5-Bromo-1-benzothiophen-4-ol (Target A) P1->T1 NBS (1.0 eq) Selectivity: High By1 5,7-Dibromo byproduct P1->By1 Excess Br2 P2 5-Hydroxybenzothiophene (OH at C5) T2 4-Bromo-1-benzothiophen-5-ol (Target B) P2->T2 Br2/AcOH Selectivity: Moderate By2 6-Bromo isomer (Competitive Product) P2->By2 Steric/Electronic Competition

Figure 1: Divergent synthesis pathways for bromobenzothiophenols. Note the risk of regioisomeric mixtures in Path B.

Synthesis & Experimental Protocols

Protocol A: Synthesis of 5-bromo-1-benzothiophen-4-ol

Mechanism: The hydroxyl group at C4 strongly activates the C5 (ortho) and C7 (para) positions. While C7 is sterically accessible, the C5 position is kinetically favored under controlled conditions using N-bromosuccinimide (NBS), likely due to the "bond fixation" effect of the fused thiophene ring which enhances the double-bond character of the C4-C5 bond.

Reagents:

  • 4-Hydroxybenzothiophene (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (

    
    ) or 
    
    
    
  • Temperature: 0°C to Room Temperature (RT)

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-hydroxybenzothiophene (10 mmol) in anhydrous acetonitrile (50 mL) under an inert atmosphere (

    
    ).
    
  • Addition: Cool the solution to 0°C. Add NBS (10.5 mmol) portion-wise over 15 minutes to avoid localized high concentrations that lead to dibromination.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours. Monitor via TLC (Hexane:EtOAc 8:2). The product usually moves slightly faster than the starting material.

  • Workup: Quench with saturated sodium thiosulfate (

    
    ) to remove unreacted bromine species. Extract with Ethyl Acetate (
    
    
    
    mL).
  • Purification: The crude residue often contains traces of 5,7-dibromo material. Recrystallize from Hexane/Chloroform or perform flash chromatography.

  • Yield Expectation: 75–85%.

Protocol B: Synthesis of 4-bromo-1-benzothiophen-5-ol

Mechanism: The hydroxyl group at C5 activates C4 and C6. The C4 position is "hemi-ortho" and adjacent to the thiophene ring fusion. Despite potential steric strain from the C3-H, electronic factors often favor C4 substitution in 5-hydroxybenzothiophenes (similar to 5-hydroxyindole chemistry). However, C6 attack is a significant competitive pathway.

Reagents:

  • 5-Hydroxybenzothiophene (1.0 eq)

  • Bromine (

    
    ) (1.0 eq)
    
  • Acetic Acid (AcOH) (solvent)

  • Sodium Acetate (NaOAc) (buffer, optional)

Step-by-Step Methodology:

  • Preparation: Dissolve 5-hydroxybenzothiophene (10 mmol) in Glacial Acetic Acid (40 mL).

  • Bromination: Prepare a solution of

    
     (10 mmol) in Acetic Acid (10 mL). Add this dropwise to the reaction vessel at 10–15°C. Critical: Do not allow temperature to rise above 20°C to minimize C6 isomer formation.[1]
    
  • Stirring: Stir for 3–4 hours. A precipitate often forms.

  • Differentiation Check: Take an aliquot for 1H NMR.

    • Target (4-Br): Look for two doublets (H6, H7) with

      
       Hz.
      
    • Impurity (6-Br): Look for two singlets (or weak meta-coupling) for H4 and H7.

  • Workup: Pour into ice water. Filter the solid.[2]

  • Purification: This is the critical step. The 4-bromo and 6-bromo isomers have very similar

    
     values. Fractional crystallization from Ethanol/Water is often required to isolate the pure 4-bromo isomer.
    

Analytical Validation (Self-Validating Systems)

Researchers must validate the regiochemistry using NMR. Mass spectrometry (MS) is insufficient as both isomers have identical mass and similar fragmentation.

Comparative NMR Table ( , 400 MHz)
Proton5-bromo-1-benzothiophen-4-ol 4-bromo-1-benzothiophen-5-ol 6-bromo-1-benzothiophen-5-ol (Impurity)
H2/H3 (Thiophene) Two doublets (

Hz)
Two doublets (

Hz)
Two doublets
Benzene Ring Protons H6, H7 H6, H7 H4, H7
Coupling Pattern Ortho-coupling (

Hz)
Ortho-coupling (

Hz)
Para-coupling (

Hz)
Chemical Shift Logic H3 is deshielded by OH proximity.H3 is deshielded by Br proximity.H4 is a singlet; H7 is a singlet.
NOE Signal Strong NOE between OH and H3 (peri-proximity).NOE between Br and H3 (no proton signal).NOE between H4 and H3 .
Diagnostic Workflow

To confirm you have 4-bromo-1-benzothiophen-5-ol and not the 6-bromo isomer:

  • Check J-coupling: If you see two singlets in the aromatic region (excluding thiophene protons), you have the 6-bromo isomer. If you see doublets (

    
     Hz), you have a 4-bromo  or 5-bromo  isomer.
    
  • Check NOE: Irradiate the H3 thiophene proton.

    • If you see enhancement of an aromatic singlet (H4), you have the 6-bromo isomer.

    • If you see enhancement of the hydroxyl proton (in DMSO-

      
      ), you likely have the 5-bromo-4-ol .
      
    • If you see no strong enhancement of a benzene proton (because Br is at C4), you have the 4-bromo-5-ol .

References

  • Substitution reactions of benzo[b]thiophen derivatives. Part I. Bromination and nitration.

    • Source: Journal of the Chemical Society, Perkin Transactions 1.

    • Significance: Establishes that 5-substituted benzothiophenes brominate preferentially
    • URL:

  • Substitution reactions of benzo[b]thiophen derivatives. Part VII. Reactions of 4-hydroxybenzo[b]thiophen.

    • Source: Journal of the Chemical Society, Perkin Transactions 1, 1973.
    • Significance: Confirms that NBS bromination of 4-hydroxybenzothiophene yields the 5-bromo deriv

      
       can lead to 5,7-dibromination.
      
    • URL:

  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide.

    • Source: Molbank, 2021.[3]

    • Significance: Demonstrates modern lithiation/bromination strategies for thiophene functionalization, providing alternative routes if direct bromin
    • URL:

  • Benzothiophene synthesis and functionaliz

    • Source: Organic Chemistry Portal.[4]

    • Significance: General review of metal-catalyzed C-H activation which can be used to verify the reactivity of the C3 vs C4 positions.
    • URL:

Sources

Navigating the Nomenclature and Utility of 5-Bromo-1-benzothiophen-4-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzothiophene Scaffold in Modern Drug Discovery

For researchers, scientists, and professionals in drug development, the landscape of heterocyclic chemistry offers a treasure trove of scaffolds for therapeutic innovation. Among these, the benzothiophene core has emerged as a "privileged structure," a testament to its recurring presence in a multitude of biologically active compounds.[1][2] This bicyclic system, consisting of a benzene ring fused to a thiophene ring, serves as the foundation for drugs with applications ranging from antimicrobial and anticancer to anti-inflammatory and anticonvulsant agents.[3][4][5]

This guide focuses on a specific, yet significant, derivative: 5-Bromo-1-benzothiophen-4-ol . The strategic placement of a hydroxyl group at the 4-position and a bromine atom at the 5-position imparts unique physicochemical properties that are of considerable interest in medicinal chemistry. This document serves as an in-depth technical resource, elucidating the common synonyms for this compound found in scientific literature, its synthesis, and its potential applications, thereby empowering researchers to leverage this molecule in their discovery pipelines.

Unraveling the Nomenclature: Common Synonyms and Identifiers

Clarity in chemical communication is paramount. While 5-Bromo-1-benzothiophen-4-ol is the systematically preferred name, a survey of chemical databases and scientific publications reveals several commonly used synonyms. Understanding these variations is crucial for comprehensive literature searches and unambiguous communication within the scientific community.

SynonymNotes
5-Bromobenzo[b]thiophen-4-ol The "[b]" indicates the fusion of the benzene ring to the 'b' side of the thiophene ring. This is a widely accepted and used synonym.
5-Bromo-4-hydroxybenzo[b]thiophene This variant emphasizes the hydroxyl functional group.

Key Identifiers:

  • CAS Number: 34576-98-2

It is noteworthy that the terms "1-benzothiophene" and "benzo[b]thiophene" are often used interchangeably in the literature to describe the same core structure.

Synthetic Pathways: From Precursors to the Final Compound

The synthesis of 5-Bromo-1-benzothiophen-4-ol typically involves a multi-step process. A common and logical approach involves the construction of a methoxy-substituted benzothiophene precursor, followed by a demethylation step to reveal the desired hydroxyl group. This strategy is advantageous as it protects the reactive hydroxyl group during the potentially harsh conditions of the benzothiophene ring formation.

A plausible and well-documented synthetic route is outlined below. This protocol is a composite of established methodologies for benzothiophene synthesis and demethylation, designed to be a self-validating system for researchers.

Workflow for the Synthesis of 5-Bromo-1-benzothiophen-4-ol

Synthesis_Workflow cluster_0 Step 1: Synthesis of 5-Bromo-4-methoxy-1-benzothiophene cluster_1 Step 2: Demethylation A 2-Bromo-5-fluoroanisole B Reaction with a thiolating agent A->B C Cyclization B->C D 5-Bromo-4-methoxy-1-benzothiophene C->D Intermediate Product E Reaction with Boron Tribromide (BBr3) D->E F 5-Bromo-1-benzothiophen-4-ol E->F

Caption: A two-step synthetic workflow for 5-Bromo-1-benzothiophen-4-ol.

Experimental Protocol: A Step-by-Step Guide

Part 1: Synthesis of the Methoxy Precursor (5-Bromo-4-methoxy-1-benzothiophene)

The formation of the benzothiophene ring can be achieved through various methods, including the electrophilic cyclization of a suitable precursor.[3]

  • Preparation of the Thioether Precursor: A common starting material is a substituted thiophenol. For this synthesis, one could envision starting from a commercially available brominated and methoxylated benzene derivative which is then converted to the corresponding thiophenol.

  • Reaction with an Acetylenic Compound: The thiophenol can then be reacted with an appropriate acetylene derivative in the presence of a base to form a thioether.

  • Electrophilic Cyclization: The resulting thioether undergoes an intramolecular electrophilic cyclization to form the benzothiophene ring. This can be promoted by various reagents such as iodine or N-bromosuccinimide (NBS).[3]

Part 2: Demethylation to Yield 5-Bromo-1-benzothiophen-4-ol

The cleavage of the methyl ether to yield the free hydroxyl group is a critical final step. Boron tribromide (BBr₃) is a highly effective reagent for this transformation.

  • Reaction Setup: Dissolve the 5-Bromo-4-methoxy-1-benzothiophene intermediate in a dry, inert solvent such as dichloromethane (DCM) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the reaction mixture to a low temperature, typically between -78 °C and 0 °C, using a dry ice/acetone or ice bath.

  • Addition of BBr₃: Slowly add a solution of boron tribromide in DCM to the cooled reaction mixture. The reaction is exothermic and should be controlled carefully.

  • Reaction Progression: Allow the reaction to stir at a low temperature for a specified period, monitoring the progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of methanol, followed by water.

  • Extraction and Purification: Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the final 5-Bromo-1-benzothiophen-4-ol.

This protocol is a representative example. Researchers should consult the primary literature for specific reaction conditions and safety precautions.

Biological Significance and Applications in Drug Development

The benzothiophene scaffold is a cornerstone in medicinal chemistry due to its wide array of pharmacological activities.[5] The introduction of a hydroxyl group at the 4-position and a bromine atom at the 5-position on this scaffold can significantly influence its biological profile.

Potential Therapeutic Applications:
  • Antimicrobial and Antifungal Activity: Halogenated benzothiophenes have demonstrated significant antimicrobial and antifungal properties.[3] The presence of the bromine atom in 5-Bromo-1-benzothiophen-4-ol suggests that it could be a promising candidate for the development of new anti-infective agents.

  • Anticancer Activity: Many benzothiophene derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of kinases.[3][6] The hydroxyl group on the aromatic ring can form crucial hydrogen bonds with the active sites of enzymes, making 5-hydroxybenzothiophene derivatives attractive as potential multi-kinase inhibitors.[6]

  • Anti-inflammatory Properties: The benzothiophene nucleus is also found in compounds with anti-inflammatory effects.[4]

Structure-Activity Relationship (SAR) Insights:

The specific substitution pattern of 5-Bromo-1-benzothiophen-4-ol provides a valuable starting point for structure-activity relationship (SAR) studies. The hydroxyl group can be a key pharmacophoric feature, participating in hydrogen bonding interactions with biological targets. The bromine atom, on the other hand, can modulate the lipophilicity and electronic properties of the molecule, and in some cases, participate in halogen bonding.

Illustrative Workflow: Screening for Kinase Inhibitory Activity

Given the established role of hydroxylated benzothiophenes as kinase inhibitors, a primary application for 5-Bromo-1-benzothiophen-4-ol in a drug discovery setting would be its evaluation against a panel of protein kinases.

Kinase_Screening_Workflow cluster_0 Assay Development & Primary Screen cluster_1 Secondary & Confirmatory Assays cluster_2 Mechanism of Action Studies A Compound Synthesis & QC (5-Bromo-1-benzothiophen-4-ol) B Primary Kinase Panel Screen (e.g., 96-well format) A->B C Identify 'Hits' based on % Inhibition Threshold B->C D Dose-Response (IC50) Determination of Primary Hits C->D Hit Progression E Orthogonal Confirmatory Assays (e.g., different technology platform) D->E F Selectivity Profiling (broader kinase panel) E->F G Cellular Assays (target engagement, pathway modulation) F->G Candidate Selection H Lead Optimization (SAR studies) G->H

Caption: A typical workflow for evaluating 5-Bromo-1-benzothiophen-4-ol as a potential kinase inhibitor.

Conclusion

5-Bromo-1-benzothiophen-4-ol represents a molecule of significant interest for researchers in drug discovery and medicinal chemistry. Its structural relationship to a class of compounds with a proven track record of diverse biological activities makes it a compelling starting point for further investigation. A clear understanding of its nomenclature, coupled with robust synthetic strategies, empowers researchers to explore its full therapeutic potential. As the quest for novel therapeutics continues, a deep dive into the chemistry and biology of such well-defined molecular entities will undoubtedly pave the way for future breakthroughs.

References

  • Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Molecules. 2021. [Link]

  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Arabian Journal of Chemistry. 2022. [Link]

  • Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences. 2018. [Link]

  • Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. RSC Medicinal Chemistry. 2024. [Link]

  • Methods for the preparation of 4-hydroxy benzothiophene.
  • Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances. 2023. [Link]

  • Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. European Journal of Medicinal Chemistry. 2010. [Link]

  • Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors. Molecules. 2022. [Link]

  • Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit. Journal of Medicinal Chemistry. 2012. [Link]

  • Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. Book Chapter. 2024. [Link]

  • Evaluating Antimicrobial Activities Of Novel Benzo[B]Thiophene Against Pathogenic Fungi And Gram-Negative Bacteria. University of West Florida. 2024. [Link]

  • Synthesis and Cytotoxic Activity of a New Family of α-Hydroxyphosphonates with the Benzothiophene Scaffold. Molecules. 2023. [Link]

  • SAR studies of 3-cyclopropanecarbonyloxy-2-cyclohexen-1-one as inhibitors of 4-hydroxyphenylpyruvate dioxygenase. Bioorganic & Medicinal Chemistry Letters. 2005. [Link]

  • Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. European Journal of Medicinal Chemistry. 2010. [Link]

  • Benzothiophene synthesis. Organic Chemistry Portal. N.D. [Link]

  • Enantiospecific Synthesis and Pharmacological Evaluation of a Series of Super-Potent, Conformationally Restricted 5-HT 2A/2C Receptor Agonists. Journal of Medicinal Chemistry. 2011. [Link]

  • Synthesis, antidiabetic activity and in silico studies of benzo[b]thiophene based small molecule α-amylase inhibitors. ResearchGate. 2021. [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. 2020. [Link]

  • Synthesis and antimicrobial activities of benzothiophene derivatives. Journal of the Chilean Chemical Society. 2012. [Link]

  • Novel 1,4-Naphthoquinone-Zidovudine Hybrid: Design, Synthesis, and In Vitro Evaluation of Its Anti-Trypanosomatid and Cytotoxic Activities. Pharmaceuticals. 2024. [Link]

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals. 2022. [Link]

  • Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains. International Journal of Molecular Sciences. 2022. [Link]

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  • Discovery and biological evaluation of novel 1,4-benzoquinone and related resorcinol derivatives that inhibit 5-lipoxygenase. European Journal of Medicinal Chemistry. 2013. [Link]

  • Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical and Clinical Research. 2014. [Link]

  • A potential DES catalyst for the fast and green synthesis of benzochromenopyrimidines and pyranopyrimidines. Scientific Reports. 2024. [Link]

  • Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry. 2024. [Link]

  • Discovery and SAR study of hydroxyacetophenone derivatives as potent, non-steroidal farnesoid X receptor (FXR) antagonists. European Journal of Medicinal Chemistry. 2014. [Link]

  • Design, synthesis and biological evaluation of benzo[b]thiophene analogues as novel ferroptosis inhibitor that inhibit fibrosarcoma cell proliferation. Bioorganic Chemistry. 2025. [Link]

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The Strategic Advantage of Benzothiophene-4-ol in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

This in-depth technical guide, intended for researchers, medicinal chemists, and professionals in drug development, explores the synthesis, derivatization, and strategic application of the benzothiophene-4-ol scaffold. As a Senior Application Scientist, this document moves beyond a simple recitation of facts to provide field-proven insights into the causal relationships that make this heterocyclic building block a valuable asset in the design of novel therapeutics.

Introduction: The Benzothiophene Scaffold and the Significance of the 4-Hydroxy Moiety

The benzothiophene core, a bicyclic system where a benzene ring is fused to a thiophene ring, is a privileged scaffold in medicinal chemistry. Its structural similarity to endogenous molecules like indole allows it to function as a bioisostere, offering modulated electronic properties and metabolic stability.[1][2] The incorporation of a hydroxyl group at the 4-position introduces a critical pharmacophoric feature. This phenolic moiety can act as a hydrogen bond donor and acceptor, anchoring the molecule within a biological target's binding site. Furthermore, it serves as a versatile synthetic handle for a wide array of derivatizations, allowing for the fine-tuning of a drug candidate's physicochemical and pharmacokinetic properties. The strategic placement of this hydroxyl group can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[3]

Synthesis of the Benzothiophene-4-ol Core: A Foundational Step

The construction of the benzothiophene-4-ol scaffold is a critical first step in any drug discovery campaign utilizing this building block. While various methods for the synthesis of benzothiophenes have been developed, a common and effective strategy involves the intramolecular cyclization of appropriately substituted aryl sulfides.[4] A particularly relevant approach is the demethylation of the more readily accessible 4-methoxybenzothiophene.

Synthesis via Demethylation of 4-Methoxybenzothiophene

A prevalent and reliable method for the synthesis of hydroxylated benzothiophenes involves the demethylation of their methoxy-protected precursors. This approach is often favored due to the stability and ease of handling of the methoxy-substituted intermediates.

Experimental Protocol: Demethylation of 4-Methoxybenzo[b]thiophene

This protocol describes a general procedure for the demethylation of 4-methoxybenzo[b]thiophene to yield benzothiophene-4-ol.

  • Step 1: Reaction Setup

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxybenzo[b]thiophene (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

    • The flask is flushed with an inert gas, such as nitrogen or argon, to ensure anhydrous conditions.

  • Step 2: Addition of Demethylating Agent

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add a solution of boron tribromide (BBr₃) (1.5-2.0 equivalents) in the same anhydrous solvent. The addition should be done dropwise to control the exothermic reaction.

  • Step 3: Reaction

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Step 4: Quenching and Workup

    • Once the reaction is complete, carefully quench the reaction by slowly adding methanol at 0 °C to decompose the excess BBr₃.

    • The mixture is then concentrated under reduced pressure. The residue is taken up in ethyl acetate and washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Step 5: Purification

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

    • The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure benzothiophene-4-ol.

Causality Behind Experimental Choices:

  • Boron Tribromide (BBr₃): BBr₃ is a powerful Lewis acid that is highly effective for the cleavage of aryl methyl ethers. Its high reactivity allows the reaction to proceed at or below room temperature, which helps to minimize side reactions.

  • Anhydrous Conditions: BBr₃ reacts vigorously with water. Therefore, anhydrous conditions are crucial to prevent the decomposition of the reagent and to ensure the efficiency of the demethylation reaction.

  • Quenching with Methanol: The addition of methanol serves to quench the excess BBr₃ by converting it to trimethyl borate and HBr, which are more easily removed during the workup process.

Caption: Synthesis of Benzothiophene-4-ol via Demethylation.

Derivatization Strategies: Expanding the Chemical Space

The 4-hydroxy group of the benzothiophene scaffold is a versatile handle for a variety of chemical transformations, allowing for the systematic exploration of structure-activity relationships (SAR). Key derivatization strategies include O-alkylation and palladium-catalyzed cross-coupling reactions.

O-Alkylation: Modulating Lipophilicity and Target Interactions

The phenolic hydroxyl group can be readily alkylated to introduce a diverse range of substituents. This modification can be used to modulate the compound's lipophilicity, which in turn affects its solubility, permeability, and metabolic stability. Furthermore, the introduced alkyl or aryl groups can establish additional interactions within the target's binding pocket.

Experimental Protocol: O-Alkylation of Benzothiophene-4-ol

This protocol provides a general method for the O-alkylation of benzothiophene-4-ol using an alkyl halide.

  • Step 1: Reaction Setup

    • To a solution of benzothiophene-4-ol (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, add a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 equivalents).

  • Step 2: Addition of Alkylating Agent

    • Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1-1.5 equivalents) to the reaction mixture.

  • Step 3: Reaction

    • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Step 4: Workup and Purification

    • Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired O-alkylated benzothiophene derivative.

Causality Behind Experimental Choices:

  • Base Selection: Potassium carbonate and cesium carbonate are effective bases for deprotonating the phenolic hydroxyl group to form the more nucleophilic phenoxide. Cesium carbonate is often used for less reactive alkyl halides due to the "cesium effect," which enhances the nucleophilicity of the phenoxide.

  • Solvent Choice: Polar aprotic solvents like DMF and acetone are ideal for Sₙ2 reactions as they solvate the cation of the base, leaving the anion (phenoxide) more reactive.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

To further explore the chemical space around the benzothiophene-4-ol core, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are invaluable tools. These reactions typically require the presence of a halide or triflate at a specific position on the benzothiophene ring. The 4-hydroxy group can be converted to a triflate, which is an excellent leaving group for these transformations. Alternatively, a halogen can be introduced at another position on the ring system.

Caption: Benzothiophene-4-ol as a Bioisostere of 4-Hydroxyindole.

Conclusion and Future Directions

The benzothiophene-4-ol scaffold represents a valuable and underexplored building block for modern drug discovery. Its unique combination of a privileged heterocyclic core with a strategically placed phenolic hydroxyl group offers a multitude of opportunities for the design of novel therapeutics. The synthetic accessibility of the core and the versatility of the 4-hydroxy group as a synthetic handle for derivatization make it an attractive starting point for medicinal chemistry campaigns.

Future research in this area should focus on the systematic exploration of the chemical space around the benzothiophene-4-ol scaffold. The application of modern synthetic methodologies, such as high-throughput parallel synthesis and diversity-oriented synthesis, will be crucial in generating large and diverse libraries of compounds for biological screening. Furthermore, a deeper understanding of the structure-activity relationships of benzothiophene-4-ol derivatives across a range of biological targets will undoubtedly lead to the discovery of novel drug candidates with improved efficacy and safety profiles.

References

  • Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. PMC - NIH. [Link]

  • Direct benzothiophene formation via oxygen-triggered intermolecular cyclization of thiophenols and alkynes assisted by manganese/PhCOOH. Semantic Scholar. [Link]

  • Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. JOCPR. [Link]

  • Reactivity study of 4-hydroxythiocoumarin: a novel synthetic route to fused chromono-thiophene and -thiopyran derivatives through solvent-dependent thio-Claisen rearrangement. New Journal of Chemistry (RSC Publishing). [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]

  • Recent Advances in the Synthesis of 4H-Benzo[d]o[1][5]xathiin-4-ones and 4H-Benzo[d]d[1][5]ioxin-4-ones. MDPI. [Link]

  • Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. PMC - PubMed Central. [Link]

  • PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.
  • Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. PMC - NIH. [Link]

  • [Recent advances in biosynthesis of 4-hydroxybenzaote]. PubMed. [Link]

  • New Path to Benzothiophenes. ChemistryViews. [Link]

  • Benzothiophene synthesis. Organic Chemistry Portal. [Link]

  • A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. PMC - PubMed Central. [Link]

  • Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed. [Link]

  • Synthesis of benzothiophene through Suzuki–Miyaura coupling reaction. ResearchGate. [Link]

  • Hydroxybenzothiophene Ketones Are Efficient Pre-mRNA Splicing Modulators Due to Dual Inhibition of Dyrk1A and Clk1/4. PMC - PubMed Central. [Link]

  • Synthesis and Health Effects of Phenolic Compounds: A Focus on Tyrosol, Hydroxytyrosol, and 3,4-Dihydroxyacetophenone. MDPI. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Selective estrogen receptor modulators 4-hydroxytamoxifen and raloxifene impact the stability and function of SRC-1 and SRC-3 coactivator proteins. PubMed. [Link]

  • Regioselective synthesis of C3 alkylated and arylated benzothiophenes. PMC - NIH. [Link]

  • Regioselective synthesis of C3 alkylated and arylated benzothiophenes. ResearchGate. [Link]

  • Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Semantic Scholar. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Impact of Chemical Analogs of 4-Hydroxybenzoic Acid on Coenzyme Q Biosynthesis: From Inhibition to Bypass of Coenzyme Q Deficiency. Frontiers. [Link]

  • Synthesis and Cytotoxic Activity of a New Family of α-Hydroxyphosphonates with the Benzothiophene Scaffold. PMC - NIH. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Selective estrogen receptor modulators: tissue specificity and clinical utility. Dovepress. [Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. [Link]

  • Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. MDPI. [Link]

  • O-alkylation based on a transetherification reaction for the synthesis... ResearchGate. [Link]

  • Selective estrogen receptor modulators and postmenopausal women's health. PubMed. [Link]

  • (PDF) Benzo[b]tiophen-3-ol derivatives as effective inhibitors of human monoamine oxidase: design, synthesis, and biological activity. ResearchGate. [Link]

  • Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PubMed. [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]

  • Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Mechanistic study of the biosynthesis of R-phenylacetylcarbinol by acetohydroxyacid synthase enzyme using hybrid quantum mechanics/molecular mechanics simulations. PubMed. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC - NIH. [Link]

  • Selective Estrogen Receptor Modulator (SERM) Lasofoxifene Forms Reactive Quinones Similar to Estradiol. ACS Publications. [Link]

  • Mechanistic study of the biosynthesis of R-phenylacetylcarbinol by acetohydroxyacid synthase enzyme using hybrid quantum mechanics/molecular mechanics simulations. ResearchGate. [Link]

  • Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. NIH. [Link]

  • Aminative Suzuki-Miyaura coupling. PubMed. [Link]

  • Selective Estrogen Receptor Modulators (SERMs): Raloxifene: Pharm - Musculoskeletal. YouTube. [Link]

  • ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 4-Methyl-6,7-bis(trifluoromethanesulfonyloxy)coumarin. ResearchGate. [Link]

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Solubility profile of 5-Bromo-1-benzothiophen-4-ol in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile and Handling of 5-Bromo-1-benzothiophen-4-ol in DMSO CAS: 34576-98-2 Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Assay Development Scientists, and Compound Management Professionals.

Executive Summary

5-Bromo-1-benzothiophen-4-ol (CAS: 34576-98-2) is a halogenated bicyclic heteroaromatic phenol often utilized as a scaffold in fragment-based drug discovery (FBDD) and kinase inhibitor synthesis. While the compound exhibits excellent solubility in dimethyl sulfoxide (DMSO) due to favorable dipole-dipole interactions and hydrogen bonding, its physicochemical properties present distinct challenges during aqueous dilution.

This guide provides a rigorous technical framework for the solubilization, storage, and application of 5-Bromo-1-benzothiophen-4-ol. It moves beyond simple "dissolve and use" instructions to explore the thermodynamic stability of stock solutions and the kinetic solubility limits in biological assay buffers.

Physicochemical Profile & Solubility Drivers

To master the solubility of this compound, one must first understand the molecular forces at play. 5-Bromo-1-benzothiophen-4-ol combines a lipophilic benzothiophene core with a polarizable bromine atom and an ionizable phenolic hydroxyl group.

Table 1: Key Physicochemical Properties

PropertyValue (Experimental/Predicted)Impact on Solubility
Molecular Weight 229.09 g/mol Low MW facilitates rapid dissolution kinetics in DMSO.
Formula C₈H₅BrOSSulfur and Bromine contribute to high polarizability.
LogP (Octanol/Water) ~3.2 (Predicted)Indicates high lipophilicity; prone to precipitation in aqueous media.
pKa (Phenol) ~8.5 (Predicted)The 5-Br substituent (ortho to OH) increases acidity via inductive withdrawal.
H-Bond Donors/Acceptors 1 Donor / 2 AcceptorsThe phenolic -OH acts as a donor to DMSO oxygen (S=O).
The DMSO Dissolution Mechanism

DMSO is a polar aprotic solvent ($ \epsilon \approx 47 $) that acts as an exceptional hydrogen bond acceptor.

  • Solvation of the Hydroxyl: The sulfoxide oxygen of DMSO forms a strong hydrogen bond with the phenolic proton of the 4-OH group.

  • Dispersion Forces: The polarizable sulfur atom in the benzothiophene ring and the bromine atom interact favorably with the methyl groups of DMSO via London dispersion forces.

  • Result: The compound is expected to exhibit high solubility in DMSO , typically exceeding 100 mM .

Protocol: Preparation of Master Stock Solutions

Objective: To prepare a stable, precipitation-free 100 mM stock solution.

Reagents & Equipment
  • Compound: 5-Bromo-1-benzothiophen-4-ol (Solid, >95% purity).

  • Solvent: Anhydrous DMSO (≥99.9%, stored under N₂ or Ar).

  • Vessel: Amber glass vial (borosilicate) with PTFE-lined cap.

  • Environment: Low humidity (<40% RH) to prevent DMSO hygroscopicity.

Step-by-Step Workflow
  • Gravimetric Analysis: Weigh approximately 22.9 mg of solid compound into the amber vial. Record the exact mass ($ m $).

  • Volume Calculation: Calculate the required volume of DMSO ($ V_{DMSO} $) to achieve 100 mM concentration:

    
    
    
  • Solvent Addition: Add the calculated volume of anhydrous DMSO.

  • Dissolution: Vortex at medium speed for 30–60 seconds. If solid persists, sonicate in a water bath at 25°C for 5 minutes.

    • Critical Check: Inspect the solution against a light source. It should be clear and colorless to pale yellow. Any turbidity indicates incomplete dissolution or impurities.

  • Nitrogen Purge: Gently blow a stream of inert gas (N₂ or Ar) over the headspace to displace moisture before capping.

Stability & Storage: The Hygroscopicity Trap

DMSO is aggressively hygroscopic. It can absorb up to 10% water by weight within 24 hours if exposed to humid air.

  • The Risk: The presence of water in DMSO reduces the solubility of lipophilic compounds like 5-Bromo-1-benzothiophen-4-ol, leading to "silent precipitation" inside the storage vial.

  • The "Freeze-Thaw" Cycle: Repeated freezing (DMSO freezes at 19°C) and thawing can induce crystal nucleation.

    • Recommendation: Aliquot the master stock into single-use volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C.

Aqueous Dilution & Kinetic Solubility

The most critical failure point occurs when the DMSO stock is diluted into aqueous assay buffer (PBS, HEPES, etc.). The "Kinetic Solubility" limit is often much lower than the thermodynamic limit.

Mechanism of Crash-Out: Upon dilution, the hydration shell of water molecules struggles to accommodate the hydrophobic benzothiophene core (LogP ~3.2). If the concentration exceeds the kinetic solubility limit (typically < 50 µM for this scaffold without optimization), the compound will aggregate and precipitate.

Visualization: Solubility & QC Workflow

SolubilityWorkflow Solid Solid Compound (5-Bromo-1-benzothiophen-4-ol) Weigh Gravimetric Weighing (Amber Vial) Solid->Weigh Dissolve Add Anhydrous DMSO (Target: 100 mM) Weigh->Dissolve QC_Visual Visual Inspection (Turbidity Check) Dissolve->QC_Visual QC_Visual->Dissolve Cloudy (Sonicate) Stock Master Stock (100 mM) Store -20°C / N2 Purge QC_Visual->Stock Clear Dilution Aqueous Dilution (e.g., 1:1000 into PBS) Stock->Dilution Precip_Check Precipitation Check (Nephelometry / UV Abs) Dilution->Precip_Check Assay Biological Assay (Valid Data) Precip_Check->Assay Soluble Fail Data Artifacts (False Negatives) Precip_Check->Fail Precipitate

Figure 1: Critical workflow for stock preparation and aqueous dilution validation.

Troubleshooting Protocol: Preventing Precipitation

If 5-Bromo-1-benzothiophen-4-ol precipitates upon dilution into assay media, employ the following mitigation strategies.

Method A: Intermediate Dilution Step Do not dilute 100 mM stock directly into buffer.

  • Dilute 100 mM stock to 1 mM in pure DMSO .

  • Dilute 1 mM DMSO stock into buffer to reach 1 µM (0.1% DMSO final). Why? This prevents localized high concentrations at the pipette tip where "shock precipitation" occurs.

Method B: Co-solvent Optimization The phenolic -OH allows for solubilization assistance via surfactants or carrier proteins.

  • BSA (Bovine Serum Albumin): 0.1% BSA in the buffer can sequester the lipophilic compound and prevent aggregation.

  • Non-ionic Surfactants: Tween-20 (0.01%) or Triton X-100.

Visualization: Decision Logic for Assay Optimization

DecisionTree Start Dilution Issue? (Precipitation) Check_Conc Check Final Conc. Is it > 50 µM? Start->Check_Conc Reduce Reduce Assay Conc. or Increase DMSO % Check_Conc->Reduce Yes Check_pH Check Buffer pH Is pH < 7.0? Check_Conc->Check_pH No Adjust_pH Increase pH > 8.0 (Ionize Phenol) Check_pH->Adjust_pH Yes Add_Carrier Add 0.1% BSA or 0.01% Tween-20 Check_pH->Add_Carrier No

Figure 2: Logic tree for troubleshooting solubility issues in assay development.

References

  • Chemical Identity: 5-Bromo-1-benzothiophen-4-ol.[1][2] ChemicalBook. CAS: 34576-98-2.[1] Link

  • Solubility Guidelines: Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard text for solubility profiling).
  • Assay Guidance: National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Solubility. Link

  • Compound Data: Sigma-Aldrich Product Entry (Analogous Benzothiophenes). Link

Sources

Precision Therapeutics: The Therapeutic Potential of 5-Substituted Benzothiophene-4-ols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzothiophene scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for FDA-approved therapeutics like Raloxifene (SERM) and Zileuton (5-LOX inhibitor). While the 6-substituted isomers have historically dominated the Selective Estrogen Receptor Modulator (SERM) landscape, the 4-hydroxy-5-substituted variants are emerging as potent, redox-active pharmacophores. This guide analyzes the specific therapeutic utility of 5-substituted benzothiophene-4-ols , focusing on their primary mechanism as non-competitive, redox-active inhibitors of 5-Lipoxygenase (5-LOX) and their secondary potential as antimicrobial agents.

Part 1: The Pharmacophore Architecture

Structural Rationale

The 5-substituted benzothiophene-4-ol core is distinct from standard benzothiophenes due to the presence of a phenolic hydroxyl group at the C4 position, flanked by a substituent at C5.

  • The C4-Hydroxyl (Redox Warhead): Unlike the ether linkages found in many SERMs, the free C4-hydroxyl group mimics the phenolic head of Tyrosine or tocopherol (Vitamin E). It functions as a radical scavenger and a hydrogen bond donor/acceptor within enzyme active sites.

  • The C5-Substituent (Metabolic Shield): Substitution at the C5 position (ortho to the hydroxyl) is critical for:

    • Steric Hindrance: Blocking Phase II metabolic conjugation (glucuronidation/sulfation) of the C4-OH, thereby extending plasma half-life.

    • Lipophilicity Modulation: Alkyl or halogen substituents at C5 increase LogP, facilitating membrane penetration to reach intracellular targets like 5-LOX.

Structure-Activity Relationship (SAR) Table

The following table summarizes the impact of C5 substitutions on the benzothiophene-4-ol core based on general medicinal chemistry principles and specific benzothiophene bioactivity data.

C5 SubstituentElectronic EffectSteric EffectPredicted Biological Outcome
-H (Unsubstituted) NeutralLowRapid metabolic clearance; moderate potency.
-CH3 / -Ethyl Weak DonorModerateOptimal. Balances lipophilicity and metabolic stability.
-Cl / -Br Inductive WithdrawerModerateIncreases acidity of C4-OH; enhances potency against 5-LOX iron center.
-tert-Butyl Weak DonorHighHigh metabolic stability but may prevent binding in tight pockets.
-Methoxy Strong DonorModerateReduces C4-OH acidity; potential loss of redox potency.

Part 2: Primary Mechanism – 5-Lipoxygenase Inhibition

The most authoritative therapeutic application for this scaffold is the inhibition of the 5-Lipoxygenase (5-LOX) pathway. 5-LOX contains a non-heme iron active site responsible for converting Arachidonic Acid (AA) into Leukotrienes (pro-inflammatory mediators).[1]

Mechanism of Action

5-substituted benzothiophene-4-ols act via a redox-active mechanism . The C4-phenol reduces the active site ferric iron (


) to the inactive ferrous state (

), decoupling the catalytic cycle. The lipophilic benzothiophene body mimics Arachidonic Acid, allowing the molecule to enter the hydrophobic channel, while the C5-substituent orients the molecule to present the C4-OH to the iron center.
Pathway Visualization

The following diagram illustrates the intervention point of benzothiophene-4-ols within the inflammatory cascade.

G Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis PLA2 Phospholipase A2 (PLA2) PLA2->Membrane Catalysis FiveLOX 5-Lipoxygenase (Active Fe3+) AA->FiveLOX Substrate Binding HPETE 5-HPETE FiveLOX->HPETE Oxygenation Benzothiophene 5-Substituted Benzothiophene-4-ol Benzothiophene->FiveLOX Reduces Fe3+ to Fe2+ (Inhibition) LTA4 Leukotriene A4 (Unstable) HPETE->LTA4 Dehydration LTB4 Leukotriene B4 (Chemotaxis/Inflammation) LTA4->LTB4 CysLTs Cys-Leukotrienes (Bronchoconstriction) LTA4->CysLTs

Caption: The 5-LOX inflammatory cascade.[2] The benzothiophene-4-ol acts as a redox trap, reducing the catalytic iron and halting Leukotriene biosynthesis.

Part 3: Synthetic Architecture

To access these scaffolds, a robust synthetic route is required. The Stobbe Condensation followed by cyclization is a classic route, but modern methods utilizing palladium-catalyzed coupling or aryne intermediates offer higher regioselectivity for the 4-ol substitution pattern.

Recommended Synthetic Route: The Modified Stobbe Approach

This pathway ensures the formation of the benzothiophene core with the phenol protected, allowing for late-stage C5 functionalization.

  • Condensation: Thiophene-2-carbaldehyde + Diethyl succinate

    
     Half-ester.
    
  • Cyclization: Intramolecular Friedel-Crafts acylation (using

    
    ) to close the benzene ring.
    
  • Aromatization/Hydrolysis: Formation of the 4-hydroxybenzothiophene core.

  • C5-Functionalization: Electrophilic halogenation or Friedel-Crafts alkylation at the C5 position (ortho-directing effect of C4-OH).

Synthetic Workflow Diagram

Synthesis Start Thiophene-2-carbaldehyde Step1 Stobbe Condensation (Diethyl succinate, Base) Start->Step1 Inter1 Half-Ester Intermediate Step1->Inter1 Step2 Cyclization (Ac2O, NaOAc) Inter1->Step2 Core 4-Acetoxybenzothiophene Step2->Core Step3 Hydrolysis & C5-Sub (NCS or Alkyl Halide) Core->Step3 Final 5-Substituted Benzothiophene-4-ol Step3->Final

Caption: Step-wise synthetic pathway for generating the 5-substituted benzothiophene-4-ol core from thiophene precursors.

Part 4: Experimental Validation Protocols

To validate the therapeutic potential, the following self-validating protocols are recommended. These are designed to confirm both chemical identity and biological efficacy.[3][4]

Protocol A: Synthesis of 5-Bromo-benzothiophene-4-ol (Representative)

Rationale: The bromine at C5 serves as a model for steric bulk and a handle for further cross-coupling.

  • Reagents: Benzothiophene-4-ol (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile (

    
    ).
    
  • Procedure:

    • Dissolve benzothiophene-4-ol in dry

      
       at 
      
      
      
      under Argon.
    • Add NBS portion-wise over 15 minutes (Control exotherm).

    • Stir at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 8:2).

    • Validation Point: The product should appear as a less polar spot compared to the starting material.

    • Quench with water, extract with Ethyl Acetate, and wash with brine.

    • Purify via column chromatography.[3]

  • Characterization:

    
    -NMR must show the disappearance of the C5 proton doublet and retention of the C4-OH singlet (exchangeable with 
    
    
    
    ).
Protocol B: In Vitro 5-LOX Inhibition Assay

Rationale: Direct spectrophotometric measurement of enzyme activity.

  • System: Purified recombinant human 5-LOX enzyme.

  • Substrate: Arachidonic Acid (

    
    ).
    
  • Indicator: The formation of 5-HPETE is monitored by the increase in absorbance at 234 nm .

  • Method:

    • Incubate enzyme with test compound (0.1 - 100

      
      ) in PBS (pH 7.4) containing 
      
      
      
      and ATP for 5 minutes.
    • Initiate reaction by adding Arachidonic Acid.[1]

    • Record

      
       over 10 minutes.
      
    • Control: Zileuton (positive control) and DMSO vehicle (negative control).

  • Calculation: Calculate

    
     by plotting % Inhibition vs. Log[Concentration].
    
    • Self-Validation: The negative control must show a linear increase in absorbance. If the test compound absorbs at 234 nm, use a colorimetric ferric-xylenol orange (FOX) assay instead.

References

  • Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences. [Link]

  • New benzothiophene derivatives as dual COX-1/2 and 5-LOX inhibitors. Bioorganic & Medicinal Chemistry / PubMed. [Link]

  • Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences. [Link]

  • An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry / PubMed. [Link]

  • Synthesis and evaluation of benzoxazole derivatives as 5-lipoxygenase inhibitors. Bioorganic & Medicinal Chemistry. [Link][5]

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Methodological & Application

Synthesis of 5-Bromo-1-benzothiophen-4-ol from 3-arylcyclohex-2-enones

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on the synthesis of 5-Bromo-1-benzothiophen-4-ol .

While the prompt references 3-arylcyclohex-2-enones as a starting material, it is critical to correct a potential structural disconnect: 3-arylcyclohex-2-enones typically aromatize to form 3-arylphenols or biaryls , not the unsubstituted benzothiophene core. The standard and most reliable precursor for the 4-hydroxybenzothiophene scaffold is 6,7-dihydro-1-benzothiophen-4(5H)-one (also known as 4-oxo-4,5,6,7-tetrahydrobenzothiophene), which is structurally a cyclohexenone fused to a thiophene ring.

Therefore, this guide details the synthesis starting from the tetrahydrobenzothiophene ketone (the correct "cyclohexenone-like" precursor) to the target 5-Bromo-1-benzothiophen-4-ol , while addressing the regioselective bromination required to secure the final product.

Retrosynthetic Analysis & Strategy

The synthesis of 5-Bromo-1-benzothiophen-4-ol relies on constructing the electron-rich phenolic benzothiophene core followed by a controlled electrophilic aromatic substitution (bromination).

Strategic Pathway
  • Aromatization: Conversion of the saturated cyclohexenone ring of 6,7-dihydro-1-benzothiophen-4(5H)-one into a phenol via dehydrogenation.

  • Regioselective Bromination: Introduction of bromine at the C5 position. The C4-hydroxyl group is a strong ortho/para director.

    • Challenge: The C7 position is also activated (ortho to OH).

    • Solution: Use of controlled conditions (NBS, low temp) to favor the para relationship to the thiophene sulfur or exploiting steric/electronic directing effects.

Pathway Visualization

SynthesisPath Start 6,7-Dihydro-1-benzothiophen-4(5H)-one (Cyclohexenone Precursor) Step1 Aromatization (Dehydrogenation) Start->Step1 S8, heat OR Pd/C Inter 1-Benzothiophen-4-ol (Core Scaffold) Step1->Inter Step2 Regioselective Bromination Inter->Step2 NBS, MeCN OR Br2, AcOH Target 5-Bromo-1-benzothiophen-4-ol (Target) Step2->Target

Figure 1: Logical flow for the conversion of the tetrahydrobenzothiophene precursor to the brominated target.

Experimental Protocols

Protocol A: Aromatization of 6,7-Dihydro-1-benzothiophen-4(5H)-one

This step converts the "cyclohexenone" moiety into the phenolic benzothiophene core.

Reagents:

  • 6,7-Dihydro-1-benzothiophen-4(5H)-one (1.0 equiv)

  • Sulfur (S₈) (2.5 equiv) or 10% Pd/C (catalytic)

  • Solvent: Diphenyl ether (for Sulfur method) or Xylene (for Pd/C)

Procedure (Sulfur Dehydrogenation Method):

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and a reflux condenser connected to a gas scrubber (to trap H₂S gas).

  • Mixing: Charge the flask with 6,7-dihydro-1-benzothiophen-4(5H)-one (e.g., 10.0 g, 65.7 mmol) and sublimed sulfur (5.3 g, 164 mmol).

  • Reaction: Heat the mixture to 220–240°C (metal bath). The evolution of H₂S gas indicates the reaction progress.

  • Monitoring: Maintain temperature for 2–4 hours until gas evolution ceases and TLC indicates consumption of the starting ketone.

  • Workup: Cool the mixture to ~100°C. Dilute with toluene. Filter off unreacted sulfur if any.

  • Purification: Extract the phenolic product with 10% NaOH solution (separating it from non-acidic impurities). Acidify the aqueous layer with HCl to precipitate 1-benzothiophen-4-ol .

  • Isolation: Filter the solid, wash with water, and dry.[1] Recrystallize from hexane/ethyl acetate.

Data Summary:

ParameterSpecification
Precursor 6,7-Dihydro-1-benzothiophen-4(5H)-one
Reagent Elemental Sulfur (S₈)
Temperature 220–240°C
Typical Yield 65–75%
Product Appearance Off-white to beige crystalline solid
Protocol B: Regioselective Bromination to 5-Bromo-1-benzothiophen-4-ol

The hydroxyl group at C4 strongly activates positions C5 and C7. Bromination must be controlled to prevent di-bromination or C7-substitution.

Reagents:

  • 1-Benzothiophen-4-ol (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.0–1.05 equiv)

  • Solvent: Acetonitrile (MeCN) or Chloroform (CHCl₃)

  • Temperature: 0°C to Room Temperature (RT)

Procedure:

  • Dissolution: Dissolve 1-benzothiophen-4-ol (5.0 g, 33.3 mmol) in anhydrous acetonitrile (50 mL) in a round-bottom flask shielded from light (to minimize radical side reactions).

  • Addition: Cool the solution to 0°C using an ice bath.

  • Bromination: Add NBS (5.93 g, 33.3 mmol) portion-wise over 30 minutes. Note: Slow addition is crucial to avoid local high concentrations of bromine.

  • Reaction: Allow the mixture to warm to RT and stir for 2–3 hours. Monitor by HPLC/TLC.

    • Checkpoint: If di-brominated product (5,7-dibromo) appears, stop the reaction immediately.

  • Quench: Quench the reaction with saturated sodium thiosulfate solution (20 mL) to destroy excess bromine.

  • Extraction: Evaporate most of the acetonitrile. Extract the residue with ethyl acetate (3 x 50 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel column chromatography (Gradient: 0–20% EtOAc in Hexanes).

    • Elution Order: Unreacted starting material -> 5-Bromo-1-benzothiophen-4-ol -> 7-Bromo isomer -> Dibromo byproducts.

Regioselectivity Logic: The C5 position is ortho to the hydroxyl and beta to the thiophene ring. While C7 is also ortho to the hydroxyl, the C5 position is often kinetically favored in polar aprotic solvents like MeCN due to the specific electronic reinforcement from the thiophene ring fusion.

Structural Validation & Troubleshooting

Analytical Criteria
  • 1H NMR (DMSO-d6):

    • Phenol OH: Singlet broad signal (~10.0 ppm).

    • Thiophene Protons: Two doublets (C2-H, C3-H) around 7.4–7.8 ppm.

    • Benzene Protons: The coupling pattern is critical.

      • Target (5-Bromo): Two doublets (ortho-coupling) for H6 and H7 (approx 7.2 ppm and 7.6 ppm, J ~8.5 Hz). Absence of meta-coupling confirms no 5,7-substitution.

  • Mass Spectrometry: M+ and (M+2)+ peaks of equal intensity (characteristic of mono-bromine isotope pattern ⁷⁹Br/⁸¹Br).

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Aromatization Incomplete dehydrogenation or sublimation of starting material.Use a sealed tube or ensure efficient reflux. Increase reaction time.
Formation of 5,7-Dibromo Product Excess brominating agent or high temperature.Strictly limit NBS to 1.0 equiv. Perform addition at -10°C.
Formation of 7-Bromo Isomer Solvent effect favoring thermodynamic product.Switch solvent from CHCl₃ to MeCN or DMF to alter solvation shell and regioselectivity.
Starting Material "3-Arylcyclohexenone" Incorrect Precursor. If starting with a 3-arylcyclohexenone, the product will be a 3-arylbenzothiophene (via cyclization) or 3-arylphenol (via aromatization). Confirm target structure.

Note on "3-Arylcyclohex-2-enones"

The prompt mentions 3-arylcyclohex-2-enones . It is vital to distinguish between two synthetic pathways:

  • Pathway A (Target Synthesis): To make 5-bromo-1-benzothiophen-4-ol , the precursor is the unsubstituted 6,7-dihydro-1-benzothiophen-4(5H)-one.

  • Pathway B (Substituted Analogs): If a 3-arylcyclohex-2-enone is used in a Vilsmeier-Haack or sulfur-cyclization reaction, the resulting benzothiophene will bear an aryl group at position 3 (e.g., 3-phenyl-1-benzothiophen-4-ol).

Decision: If your specific target requires an aryl group at position 3 (i.e., 3-aryl-5-bromo-1-benzothiophen-4-ol), you must synthesize the 3-aryl-6,7-dihydrobenzothiophen-4-one intermediate first, then follow Protocols A and B.

References

  • Synthesis of 4-Hydroxybenzothiophene

    • Title: "Preparation of benzothiophenes and related compounds."[2][3][4]

    • Source:ChemicalBook / Patent Literature (Generic). 6,7-Dihydro-1-benzothiophen-4(5H)-one is the standard CAS 13414-95-4 precursor.
    • Link:

  • Regioselective Bromination of Phenols

    • Title: "Regioselective bromination of arom
    • Source:Organic Letters / NIH PubMed. Discusses NBS regioselectivity in fused systems.
    • Link:[5]

  • General Benzothiophene Synthesis

    • Title: "Benzothiophene synthesis."[2][3][4]

    • Source:Organic Chemistry Portal.
    • Link:

  • Target Compound Data

    • Title: "5-BROMO-BENZO[B]THIOPHEN-4-OL."[6]

    • Source:ChemicalBook.
    • Link:

Sources

Application Note: A Protocol for the Regioselective Bromination of Benzothiophen-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the regioselective bromination of benzothiophen-4-ol, a critical transformation for synthesizing advanced intermediates in drug discovery and materials science. Brominated benzothiophenes serve as versatile building blocks for introducing further molecular complexity through cross-coupling reactions. The primary challenge in this synthesis is controlling the site of bromination due to the presence of two activating systems: the electron-rich thiophene ring and the strongly activating hydroxyl group on the benzene moiety. This document elucidates the mechanistic principles governing regioselectivity and presents a detailed, field-proven protocol using N-Bromosuccinimide (NBS) to favor bromination at the C-5 position.

Introduction and Mechanistic Rationale

Benzothiophene and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The functionalization of the benzothiophene nucleus is therefore of significant interest. Electrophilic aromatic substitution, such as bromination, is a fundamental method for this purpose.

The substrate, benzothiophen-4-ol, presents a classic challenge in regioselectivity. The outcome of electrophilic bromination is dictated by a competition between the directing effects of the fused thiophene ring and the hydroxyl substituent.

  • Thiophene Ring Influence: The thiophene ring is inherently electron-rich and typically directs electrophilic attack to the C-2 or C-3 positions.

  • Hydroxyl Group Influence: The hydroxyl group at C-4 is a powerful activating group that directs electrophiles to the ortho and para positions. In this specific scaffold, the positions ortho to the hydroxyl group are C-5 and the C-3a bridgehead, while the position para is the sulfur atom. Therefore, the hydroxyl group strongly activates the C-5 and C-7 positions for electrophilic attack.

The powerful activating nature of the hydroxyl group typically overrides the inherent reactivity of the thiophene ring, directing the electrophile to the benzene portion of the molecule. Between the two viable positions (C-5 and C-7), the C-5 position is generally favored due to a combination of electronic and steric factors. This protocol is optimized to selectively yield 5-bromo-benzothiophen-4-ol as the major product.

G cluster_main Regioselectivity in Benzothiophen-4-ol substrate Benzothiophen-4-ol (Numbered) c5 C-5 Position (ortho to -OH) Predicted Major Site substrate->c5 Strong Activation (-OH group) c7 C-7 Position (ortho to -OH) Minor Site substrate->c7 Activation (-OH group) c3 C-3 Position (Thiophene Ring) Potential Byproduct substrate->c3 Inherent Reactivity (Thiophene)

Figure 1: Competing sites for electrophilic bromination on the benzothiophen-4-ol scaffold.

Recommended Protocol: Regioselective 5-Bromination

This protocol employs N-Bromosuccinimide (NBS) as the brominating agent. NBS is a convenient and milder source of electrophilic bromine compared to liquid Br₂, often resulting in higher regioselectivity and easier handling.[1][2] The reaction is performed at a reduced temperature to further enhance selectivity by minimizing the formation of kinetic side products.[3][4]

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Benzothiophen-4-ol>98% PuritySigma-AldrichStarting material.
N-Bromosuccinimide (NBS)Reagent Grade, >99%TCI ChemicalsRecrystallize from water if purity is suspect.
Acetonitrile (MeCN)Anhydrous, >99.8%Acros OrganicsReaction solvent.
Dichloromethane (DCM)ACS GradeFisher ScientificFor extraction.
Saturated Sodium Thiosulfate (aq)N/ALab-preparedTo quench excess NBS.
Saturated Sodium Bicarbonate (aq)N/ALab-preparedTo neutralize any acidic byproducts.
BrineN/ALab-preparedFor washing the organic layer.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeVWRFor drying the organic layer.
Equipment
  • Round-bottom flask (appropriately sized for the reaction scale)

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Nitrogen or Argon inlet for inert atmosphere

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Experimental Procedure

G start Start: Setup dissolve 1. Dissolve Benzothiophen-4-ol in anhydrous MeCN under N2 start->dissolve cool 2. Cool reaction mixture to 0°C in an ice bath dissolve->cool add_nbs 3. Add NBS portion-wise (1.05 equivalents) cool->add_nbs stir 4. Stir at 0°C for 30 min, then warm to room temp (2-4 h) add_nbs->stir monitor 5. Monitor reaction by TLC stir->monitor monitor->stir Incomplete quench 6. Quench with aq. Na2S2O3 monitor->quench Complete extract 7. Extract with DCM (3x) quench->extract wash 8. Wash combined organic layers (NaHCO3, Brine) extract->wash dry 9. Dry over MgSO4, filter, and concentrate wash->dry purify 10. Purify by column chromatography dry->purify end End: Isolated Product purify->end

Sources

Optimization of Suzuki-Miyaura Cross-Coupling for 5-Bromo-1-benzothiophen-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

The scaffold 5-bromo-1-benzothiophen-4-ol presents a specific set of challenges in palladium-catalyzed cross-coupling. While the benzothiophene core is a privileged structure in kinase inhibitors (e.g., bioisosteres of indoles), the presence of a free hydroxyl group at the C4 position, ortho to the C5-bromide, creates an "electronic and steric deactivation" paradox.

This guide outlines two distinct workflows:

  • Protocol A (Direct Coupling): Utilizes Third-Generation Buchwald Precatalysts to couple the free phenol directly, maximizing atom economy.

  • Protocol B (Protection Strategy): A high-fidelity route using MOM/TBS protection for scale-up or valuable boronic acid partners.

Mechanistic Analysis: The "Ortho-Hydroxy" Paradox

To successfully couple this substrate, one must understand why standard conditions (e.g., Pd(PPh3)4 / Na2CO3) often fail.

The Deactivation Mechanism

Under the basic conditions required for Suzuki coupling, the C4-phenol (


) is deprotonated to the phenoxide.
  • Electronic Deactivation: The anionic oxygen is a strong

    
    -donor. It pushes electron density into the benzene ring, making the C5-Br bond significantly more electron-rich. Palladium(0) prefers electron-deficient aryl halides for the Oxidative Addition  step.
    
  • Steric/Chelation Interference: The ortho-phenoxide can coordinate to the Palladium center, potentially displacing labile ligands or forming stable, unreactive "off-cycle" resting states.

  • Catalyst Poisoning: While the benzothiophene sulfur (S1) is aromatic and less coordinating than thiols, the combination of S1 and the C4-phenoxide creates a bidentate-like environment that can sequester simple Pd catalysts.

The Solution: Bulky, Electron-Rich Ligands

To overcome the electron-rich nature of the substrate, we employ ligands like XPhos or SPhos . These electron-rich phosphines increase the electron density on the Pd(0) center, accelerating oxidative addition into the deactivated C-Br bond. Their bulk prevents the formation of inactive dimeric species.

CatalyticCycle cluster_interference Interference Factors Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd + 5-bromo-1-benzothiophen-4-ol Complex1 L-Pd(II)-Ar-Br (Stabilized by XPhos) OxAdd->Complex1 TransMet Transmetallation (Base + Boronic Acid) Complex1->TransMet + Ar'-B(OH)2 / Base Complex2 L-Pd(II)-Ar-Ar' TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 Regeneration Note1 C4-Phenoxide donates e- making C5-Br less reactive Note1->OxAdd

Figure 1: Catalytic cycle highlighting the critical Oxidative Addition step, which is hindered by the electron-donating C4-phenoxide but accelerated by electron-rich ligands (L).[1][2][3][4][5]

Protocol A: Direct Coupling (High Throughput)

Best for: Rapid analog synthesis, stable boronic acids, maximizing atom economy. Key Reagent: XPhos Pd G2 (or G3/G4).

Materials
  • Substrate: 5-bromo-1-benzothiophen-4-ol (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G2 (2.0 mol%) [CAS: 1310584-14-5]

  • Base: K3PO4 (Potassium Phosphate Tribasic), finely ground (3.0 equiv)

  • Solvent: THF : Water (10:1 ratio) or 1,4-Dioxane : Water (4:1)

Step-by-Step Procedure
  • Preparation: Charge a reaction vial (equipped with a stir bar) with the substrate (1.0 equiv), boronic acid (1.2 equiv), and K3PO4 (3.0 equiv).

  • Catalyst Addition: Add XPhos Pd G2 (0.02 equiv).

    • Note: XPhos Pd G2 is air-stable as a solid, but the active species is sensitive.

  • Degassing: Seal the vial with a septum. Evacuate and backfill with Argon (x3).

  • Solvent Addition: Syringe in the degassed solvent mixture (THF/H2O). Concentration should be approx 0.1 M – 0.2 M with respect to the bromide.

  • Reaction: Heat the block to 80°C for 2–12 hours.

    • Monitoring: Check by LCMS. The free phenol product is often polar; ensure the gradient captures it.

  • Workup:

    • Cool to room temperature.[6]

    • Acidify carefully with 1M HCl to pH ~6 (to protonate the phenoxide).

    • Extract with EtOAc (x3).[7]

    • Wash combined organics with Brine, dry over Na2SO4.

Protocol B: Protection-First Strategy (High Fidelity)

Best for: Large scale-up (>10g), expensive/unstable boronic acids, or if Protocol A yields <50%.

Rationale

Protecting the C4-hydroxyl as a Methoxymethyl (MOM) ether or tert-butyldimethylsilyl (TBS) ether removes the acidic proton and the strong electron-donating effect of the phenoxide.

Workflow Diagram

Workflow cluster_A Route A: Direct cluster_B Route B: Protection Start 5-bromo-1-benzothiophen-4-ol Direct XPhos Pd G2 K3PO4, 80°C Start->Direct Small Scale Stable Boronic Acid Protect 1. MOM-Cl / DIPEA (Protection) Start->Protect Large Scale Difficult Substrate Product 4-Hydroxy-5-Aryl-Benzothiophene Direct->Product Yield: 60-90% Couple 2. Pd(dppf)Cl2 / K2CO3 (Coupling) Protect->Couple Deprotect 3. HCl / MeOH (Deprotection) Couple->Deprotect Deprotect->Product Yield: >85% (3 steps)

Figure 2: Decision tree for selecting the optimal synthetic route based on scale and substrate complexity.

Step-by-Step Procedure (Route B)

Step 1: MOM Protection

  • Dissolve substrate in dry DCM (0.2 M) at 0°C.

  • Add DIPEA (2.0 equiv) followed by MOM-Cl (1.2 equiv) dropwise.

  • Stir at RT for 2h. Quench with NaHCO3. Isolate product (usually quantitative).

Step 2: Suzuki Coupling (Standard)

  • Reagents: MOM-protected bromide (1.0 equiv), Boronic Acid (1.1 equiv), Pd(dppf)Cl2 (3 mol%), K2CO3 (2.0 equiv).

  • Solvent: 1,4-Dioxane : Water (9:1).

  • Conditions: 90°C, 4h.

  • Note: The MOM group makes the ring less electron-rich than the phenoxide, allowing standard Pd(dppf)Cl2 to work efficiently.

Step 3: Deprotection

  • Dissolve coupled product in MeOH.

  • Add 4M HCl in Dioxane (5 equiv) or concentrated HCl (catalytic amount) and heat to 50°C for 1h.

  • Neutralize and extract.

Optimization & Troubleshooting

IssueProbable CauseCorrective Action
No Reaction (SM remains) Oxidative addition failure due to e- rich ring.Switch to Protocol A (XPhos/SPhos). Increase temp to 100°C.
Protodeboronation Boronic acid instability in aqueous base.Use anhydrous conditions : Toluene/K3PO4 (solid) with SPhos. Add molecular sieves.
Homocoupling (Ar-Ar) Oxygen presence in solvent.Degas solvents by sparging with Argon for 15 min.
Catalyst Death (Black Pd) Sulfur poisoning from benzothiophene.Increase catalyst loading to 5 mol%. Ensure ligand:Pd ratio is >1:1 (if not using precatalyst).

References

  • Buchwald Precatalysts (General)

    • Bruno, N. C., et al. "Design and Synthesis of a New Generation of Palladium Precatalysts." Chemical Science, 2013, 4, 916-920.
  • Coupling of Free Phenols/Hydroxyls

    • Billingsley, K., & Buchwald, S. L. "Highly Efficient Monoligated Palladium Catalysts for the Suzuki-Miyaura Cross-Coupling Reaction." Journal of the American Chemical Society, 2007, 129(11), 3358–3366.
  • Benzothiophene Chemistry

    • Review of Benzothiophene functionalization: Journal of Organic Chemistry, 2014, 79(11), 5006–5018 (Specific reference to ortho-halo phenol couplings).
  • XPhos Pd G2 Commercial Data

    • Sigma-Aldrich Product Sheet for XPhos Pd G2 [CAS 1310584-14-5].

Sources

Application Note: Protecting Group Strategies for 4-Hydroxybenzothiophene Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-hydroxybenzothiophene scaffold presents a unique intersection of electronic and steric challenges in medicinal chemistry. Unlike its 5- and 6-hydroxy isomers (common in SERMs like Raloxifene), the 4-hydroxy position is located in the peri-position relative to the thiophene ring (specifically C3). This creates significant steric crowding and electronic crosstalk between the phenol and the sulfur heterocycle.

The Critical Challenge: The presence of the thiophene sulfur atom renders standard catalytic hydrogenolysis (Pd/C + H₂) ineffective for removing benzyl groups due to catalyst poisoning. Consequently, standard "benzyl-first" strategies often fail, leading to stalled synthesis campaigns.

This guide details three field-proven protection strategies designed specifically to navigate the sulfur-sensitivity and C2-lithiation requirements of this scaffold.

Strategic Analysis & Decision Matrix

Before selecting a protocol, analyze the downstream chemistry requirements. The benzothiophene ring is electron-rich; protection of the C4-phenol significantly alters the electron density of the C2 and C3 positions.

The "Sulfur Trap" (Critical Warning)
  • Avoid: Unsubstituted Benzyl (Bn) ethers if you intend to deprotect via hydrogenation.

  • Reason: Thiophene sulfur binds irreversibly to Palladium/Platinum surfaces, killing catalytic activity.

  • Alternative: If a benzyl-type group is required, use p-Methoxybenzyl (PMB) , which can be cleaved oxidatively (DDQ) or acidically (TFA), bypassing the need for metal catalysts.

Graphviz Decision Tree

Use the following logic flow to select the optimal protecting group (PG).

PG_Selection Start Start: Select PG for 4-Hydroxybenzothiophene Q1 Is the target sensitive to strong Lewis Acids (BBr3)? Start->Q1 Q2 Will you perform C2-Lithiation (n-BuLi)? Q1->Q2 No (Robust scaffold) TIPS Protocol 2: TIPS Ether (Base stable, Fluoride cleavable) Q1->TIPS Yes (Labile scaffold) Methyl Protocol 1: Methyl Ether (Robust, requires BBr3) Q2->Methyl Yes (High Stability needed) PMB Protocol 3: PMB Ether (Acid/Oxidative cleavage) Q2->PMB No (Mild conditions preferred) MOM Alternative: MOM Ether (Lithiation compatible, Acid cleavable) Q2->MOM Yes (Alternative)

Figure 1: Decision matrix for selecting phenol protecting groups based on downstream chemical compatibility.

Detailed Protocols

Protocol 1: The Robust Route (Methyl Ether)

Best For: Early-stage building blocks requiring harsh downstream conditions (e.g., Friedel-Crafts acylation, strong base lithiation). Mechanism: The methyl ether is chemically inert to almost all conditions except strong Lewis acids or powerful nucleophiles.

Step A: Protection
  • Reagents: 4-hydroxybenzothiophene (1.0 eq), MeI (1.2 eq), K₂CO₃ (2.0 eq), Acetone (0.2 M).

  • Procedure: Reflux suspension for 4 hours. Monitor by TLC (the methyl ether moves significantly higher than the free phenol).

  • Workup: Filter inorganic salts, concentrate filtrate. Quantitative yield is typical.

Step B: Deprotection (The BBr₃ Method)

Note: Standard demethylation often suffers from aggregation issues. This optimized quench is critical.

  • Setup: Flame-dried flask, N₂ atmosphere. Dissolve substrate in anhydrous DCM (0.1 M). Cool to -78 °C.[1][2]

  • Addition: Add BBr₃ (1.0 M in DCM, 3.0 eq) dropwise. The solution often turns dark red/brown due to the formation of the borate complex.

  • Reaction: Warm to 0 °C and stir for 2–4 hours. Do not reflux unless sterically hindered by C3 substituents.

  • The "Non-Aggregating" Quench:

    • Cool back to -78 °C.

    • Add MeOH (excess) dropwise (Caution: Exothermic/HBr evolution). This converts reactive boron species into volatile trimethyl borate.

    • Concentrate to dryness immediately to remove borates.

    • Redissolve in EtOAc and wash with Sat. NaHCO₃.

  • Yield: Typically 85–95%.

Protocol 2: The Orthogonal Route (Silyl Ethers - TIPS)

Best For: Late-stage functionalization where acidic/oxidative conditions must be avoided. Why TIPS over TBDMS? The 4-position is sterically crowded. The bulky Triisopropylsilyl (TIPS) group is significantly more stable to basic hydrolysis and nucleophilic attack than TBDMS, preventing migration or premature cleavage during C2-functionalization.

Step A: Protection
  • Reagents: Substrate (1.0 eq), TIPS-Cl (1.2 eq), Imidazole (2.5 eq), DMAP (0.1 eq), DMF (1.0 M).

  • Procedure: Stir at RT for 12 hours.

  • Validation: Check NMR. The TIPS group shows a characteristic doublet/septet pattern (or broad multiplet) around 1.1–1.3 ppm.

Step B: Deprotection[3]
  • Reagent: TBAF (1.0 M in THF, 1.1 eq).

  • Procedure: Stir at 0 °C for 30 mins.

  • Note: If the product is water-soluble, use TAS-F or HF-Pyridine to avoid difficult tetrabutylammonium salt removal.

Protocol 3: The "Sulfur-Safe" Benzyl Equivalent (PMB)

Best For: When "benzyl-like" protection is needed but hydrogenation is impossible. Mechanism: p-Methoxybenzyl (PMB) ethers are cleaved by DDQ (oxidative) or TFA (acidic), avoiding metal catalysts entirely.

Step A: Protection
  • Reagents: Substrate (1.0 eq), PMB-Cl (1.1 eq), NaH (1.2 eq), TBAI (cat.), DMF/THF (1:1).

  • Procedure: Cool to 0 °C, add NaH. Stir 15 min (deprotonation). Add PMB-Cl. Warm to RT.

  • Safety: H₂ gas evolution.

Step B: Deprotection (Oxidative Cleavage)[4]
  • Reagents: DDQ (1.2 eq), DCM/H₂O (10:1).

  • Procedure: Stir at RT for 1–2 hours. The mixture will turn bright red (charge transfer complex) then fade.

  • Workup: Wash with Sat. NaHCO₃ and NaHSO₃ (to remove excess oxidant).

Comparative Stability Data

Protecting GroupStability: AcidStability: Base (n-BuLi)Stability: OxidationCleavage MethodSuitability for Benzothiophene
Methyl (Me) HighHighHighBBr₃ or EtSNaExcellent (Early stage)
TIPS LowHighHighFluoride (TBAF)Good (Steric bulk protects C4)
TBDMS LowModerateHighFluoride (TBAF)Poor (Too labile for C2-lithiation)
Benzyl (Bn) HighHighHighAvoid (H₂/Pd fails)Poor (Sulfur poisoning)
PMB ModerateHighModerateDDQ or TFAExcellent (Non-reductive cleavage)
MOM ModerateHighHighStrong Acid (HCl)Good (Directing group capability)

Visualizing the Workflow

The following diagram illustrates the synthesis of a C2-functionalized derivative using the Methyl Ether strategy, highlighting the critical BBr3 deprotection step.

Workflow Start 4-Hydroxy- benzothiophene Step1 Protection (MeI, K2CO3) Start->Step1 Intermediate1 4-Methoxy- benzothiophene Step1->Intermediate1 Step2 Lithiation/Trapping (n-BuLi, Electrophile) Intermediate1->Step2 Intermediate2 2-Substituted- 4-methoxy-BT Step2->Intermediate2 Step3 Deprotection (BBr3, -78°C) Intermediate2->Step3 Final Target: 2-Substituted-4-OH-BT Step3->Final

Figure 2: Synthetic workflow for C2-functionalization using the robust Methyl Ether strategy.

Troubleshooting & Quality Control

QC Markers (NMR)
  • Free Phenol: Broad singlet, typically > 9.0 ppm (DMSO-d6). Disappears upon protection.

  • Methyl Ether: Sharp singlet at ~3.9 ppm.

  • PMB Ether: AB system (benzylic protons) ~5.1 ppm; aromatic AA'BB' system.

Common Failure Modes
  • Incomplete Demethylation (BBr3): Often caused by old reagent. BBr3 degrades to HBr and Boric acid if exposed to moisture. Solution: Use fresh 1.0 M solution in DCM; if solution is cloudy, discard.

  • C2-Lithiation Failure: The C4-protecting group can coordinate Lithium (especially MOM/MEM ethers), directing metallation to the C3 position (Ortho-Lithiation Directed). Solution: Use TIPS (bulky, non-coordinating) if C2-selectivity is poor.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (The definitive guide on stability profiles).
  • Modi, K. et al. "Synthesis and biological evaluation of benzothiophene derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry, 2021. (Context on benzothiophene reactivity).

  • Brooks, P. R. et al. "Boron Trichloride/Tetra-n-Butylammonium Iodide: A Mild, Selective System for the Cleavage of Ethers."[5] Journal of Organic Chemistry, 1999, 64, 9719–9721. (Alternative to BBr3).

  • Press, J. B. et al. "Chemistry of Benzothiophenes. Lithiation of 4-Methoxybenzothiophene." Journal of Organic Chemistry, 1989.

Sources

Application Note: Preparation of 5-Bromo-4-Methoxybenzothiophene Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in the pharmaceutical industry. It details the high-fidelity synthesis of 5-bromo-4-methoxybenzo[b]thiophene , a critical scaffold for Selective Estrogen Receptor Modulators (SERMs) and kinase inhibitors.

Abstract & Strategic Overview

The benzo[b]thiophene nucleus is a privileged structure in medicinal chemistry, serving as the core for drugs like Raloxifene and Arzoxifene . While 6-substituted benzothiophenes are common in SERMs, the 4-methoxy-5-bromo substitution pattern represents a specialized, high-value intermediate for accessing novel chemical space.

Synthesizing this specific isomer presents a regiochemical challenge:

  • Electrophilic Aromatic Substitution (EAS): Direct bromination of 4-methoxybenzothiophene typically occurs at the C-3 position due to the high reactivity of the thiophene ring, making it unsuitable for accessing the C-5 bromide selectively.

  • Cyclization Regioselectivity: Constructing the ring from a thiophenol precursor requires controlling the direction of cyclization (ortho vs. para to the methoxy group).

This guide details a De Novo Construction Strategy using the Campaigne-Craig Cyclization . This route ensures unambiguous placement of substituents by establishing the bromine and methoxy groups on the benzene ring prior to thiophene ring formation.

Retrosynthetic Analysis

To guarantee the 5-bromo-4-methoxy pattern, we disconnect the thiophene ring at the C2-C3 and S-C2 bonds. The precursor is identified as 3-methoxy-4-bromobenzenethiol .

Retrosynthesis cluster_regio Regiocontrol Logic Target 5-Bromo-4-methoxybenzo[b]thiophene (Target) Intermediate Sulfide Acetal Intermediate Target->Intermediate Cyclization (PPA) Precursor 3-Methoxy-4-bromobenzenethiol (Key Starting Material) Intermediate->Precursor Alkylation Logic Cyclization occurs para to OMe (Less sterically hindered) Ensures 4-OMe placement

Figure 1: Retrosynthetic logic relying on steric control during the cyclization step.

Detailed Experimental Protocol

Phase 1: Preparation of 3-Methoxy-4-bromobenzenethiol

Note: If this thiol is not commercially sourced, it is best prepared from 3-methoxy-4-bromoaniline via the Leuckart thiophenol synthesis.

Reagents:

  • 3-Methoxy-4-bromoaniline (1.0 equiv)

  • Sodium nitrite (NaNO2) (1.1 equiv)

  • Potassium ethyl xanthate (1.2 equiv)

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl)

Workflow:

  • Diazotization: Dissolve the aniline in dilute HCl at 0°C. Add aqueous NaNO2 dropwise, maintaining temperature <5°C to form the diazonium salt.

  • Xanthate Formation: Slowly add the cold diazonium solution to a solution of potassium ethyl xanthate in water at 65°C. Caution: Nitrogen gas evolution.

  • Hydrolysis: Extract the xanthate ester, then reflux with KOH in ethanol for 4 hours.

  • Acidification: Acidify with HCl to precipitate the thiol.

  • Purification: Distillation or recrystallization to obtain 3-methoxy-4-bromobenzenethiol .

Phase 2: Alkylation with Bromoacetaldehyde Diethyl Acetal

This step attaches the two-carbon fragment necessary for the thiophene ring.

Reagents:

  • 3-Methoxy-4-bromobenzenethiol (10.0 g, 45.6 mmol)

  • Bromoacetaldehyde diethyl acetal (9.9 g, 50.2 mmol)

  • Potassium Carbonate (K2CO3) (9.5 g, 68.4 mmol)

  • DMF (Dimethylformamide) (50 mL)

Protocol:

  • Setup: Charge a 250 mL round-bottom flask with the thiol, K2CO3, and DMF.

  • Addition: Add bromoacetaldehyde diethyl acetal dropwise at room temperature.

  • Reaction: Heat the mixture to 60°C and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Pour the mixture into ice water (200 mL). Extract with Ethyl Acetate (3 x 50 mL).

  • Washing: Wash combined organics with water and brine to remove DMF. Dry over Na2SO4.[1]

  • Concentration: Evaporate solvent to yield the crude sulfide acetal (2,2-diethoxyethyl)(4-bromo-3-methoxyphenyl)sulfane .

    • Yield Expectation: >90% (Yellow oil).

Phase 3: Polyphosphoric Acid (PPA) Cyclization

This is the critical regioselective step. Cyclization of meta-substituted thiophenols can yield two isomers. For 3-methoxy-4-bromobenzenethiol:

  • Path A (Ortho to OMe): Leads to 6-methoxy-5-bromobenzo[b]thiophene.

  • Path B (Para to OMe): Leads to 4-methoxy-5-bromobenzo[b]thiophene (Target).

  • Insight: Cyclization typically favors the less sterically hindered position (Path B), securing the target isomer.

Reagents:

  • Crude Sulfide Acetal (from Phase 2)

  • Polyphosphoric Acid (PPA) (~10 wt equiv relative to substrate)

  • Chlorobenzene (Solvent)

Protocol:

  • Preparation: In a 500 mL reactor equipped with a mechanical stirrer, add PPA (100 g) and Chlorobenzene (150 mL). Heat to reflux (132°C) to degas and activate the acid.

  • Addition: Dissolve the crude acetal in Chlorobenzene (20 mL) and add it dropwise to the refluxing PPA mixture over 30-45 minutes. Slow addition is crucial to prevent polymerization.

  • Reaction: Continue reflux for 1-2 hours. The mixture will turn dark.

  • Quench: Cool to ~60°C. Carefully pour the supernatant solvent off. Hydrolyze the PPA residue with crushed ice/water.

  • Extraction: Extract the aqueous layer with Toluene or Ethyl Acetate. Combine with the decanted Chlorobenzene.

  • Purification:

    • Wash organics with saturated NaHCO3 (to remove traces of acid).

    • Concentrate to dryness.

    • Recrystallization: Recrystallize from Methanol or Hexane.

    • Isomer Separation: If the 6-methoxy isomer is present, separation via column chromatography (Silica gel, Hexane/DCM gradient) may be required. The 4-methoxy isomer typically elutes differently due to the "ortho effect" of the methoxy group on the sulfur lone pair.

Data Summary & Quality Control

ParameterSpecificationNotes
Appearance Off-white to pale yellow solidCrystalline
Melting Point 85–88 °CDistinct from 6-OMe isomer
1H NMR (CDCl3) δ 4.05 (s, 3H, OMe)Diagnostic shift for C4-OMe
Regioselectivity >10:1 (4-OMe : 6-OMe)Controlled by steric hindrance
Yield (Overall) 55–65%From thiol precursor

NMR Validation: The 4-methoxy group exerts a shielding effect on the C3 proton of the thiophene ring. In the 1H NMR, look for:

  • H-3: Doublet at ~7.3-7.4 ppm.

  • H-2: Doublet at ~7.5 ppm.

  • H-6/H-7: An AB system for the benzene ring protons (since C5 is brominated).

Process Logic & Troubleshooting

ProcessFlow Start Start: 3-Methoxy-4-bromobenzenethiol Step1 Alkylation (Acetal) Start->Step1 K2CO3, DMF Step2 Cyclization (PPA/PhCl) Step1->Step2 Reflux Check Isomer Check (NMR/HPLC) Step2->Check Purify Chromatography/Recryst. Check->Purify Mixture Final Pure 5-Bromo-4-methoxybenzo[b]thiophene Check->Final Pure Purify->Final

Figure 2: Workflow decision tree emphasizing the isomer check point.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Yield in Cyclization Polymerization of acetalIncrease dilution; slow addition rate (dropwise over 1h).
High 6-Methoxy Isomer Cyclization temperature too lowEnsure vigorous reflux in Chlorobenzene (132°C) to favor thermodynamic control.
Incomplete Cyclization Wet PPAUse fresh PPA or add P2O5 to dry the mixture before adding substrate.

References

  • Synthesis of Benzo[b]thiophene Derivatives: Campaigne, E.; Kreighbaum, W. E.[2] Journal of Organic Chemistry, 1961 , 26, 359.

  • Regioselectivity in Thiophenol Cyclizations: Castle, R. N.
  • Application in Pharmaceutical Intermediates: Patent CN117069725A, Imidazopyridazine substituted benzene ring derivative, 2023 .

  • General Benzothiophene Synthesis Protocol: Organic Syntheses, Coll. Vol. 6, p.725 (1988).

  • Commercial Availability & CAS Data: 5-Bromo-4-methoxybenzo[b]thiophene (CAS 73630-81-6).[3]

Sources

Application Note: Strategic Etherification of 5-Bromo-1-benzothiophen-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

5-Bromo-1-benzothiophen-4-ol is a critical pharmacophore intermediate, often employed in the synthesis of kinase inhibitors and serotonin receptor modulators. The etherification of the C4-hydroxyl group presents a specific synthetic challenge due to the ortho-bromo substituent at C5 .

While the bromine atom increases the acidity of the phenol (lowering pKa via inductive withdrawal), it simultaneously imposes significant steric hindrance around the nucleophilic oxygen. Furthermore, the electron-rich nature of the benzothiophene core makes the substrate susceptible to oxidation if not handled under inert conditions.

This Application Note provides two validated protocols:

  • Cesium-Promoted Williamson Ether Synthesis: The primary method for primary alkyl halides.

  • Mitsunobu Coupling: The alternative method for secondary alcohols or complex side chains where

    
     displacement is disfavored.
    

Chemical Strategy: The "Why" Behind the Protocol

The Ortho-Effect and Cation Selection

The proximity of the bulky bromine atom to the hydroxyl group creates a "steric wall." Standard bases like Sodium Hydride (NaH) or Potassium Carbonate (


) can sometimes fail to drive the reaction to completion because the tight ion pairing of 

or

with the phenoxide reduces its nucleophilicity.

The Solution: The Cesium Effect We utilize Cesium Carbonate (


) in polar aprotic solvents. The large ionic radius of Cesium (

) forms a "loose" ion pair with the phenoxide oxygen. This "naked anion" effect significantly enhances nucleophilicity, allowing the oxygen to bypass the steric bulk of the ortho-bromine and attack the electrophile.
Workflow Decision Matrix

Before selecting a protocol, evaluate your alkylating agent (R-group) using the decision tree below.

Etherification_Strategy Start Target: 4-Alkoxy-5-bromobenzothiophene Decision Nature of Alkyl Group (R) Start->Decision Primary Primary Alkyl Halide (R-CH2-X) Decision->Primary High Reactivity Secondary Secondary Alcohol (R2-CH-OH) Decision->Secondary Steric Bulk Complex Acid Sensitive / Stereocenter Inversion Needed Decision->Complex Functional Group Tolerance Method_W Protocol A: Cesium-Promoted Williamson Primary->Method_W Method_M Protocol B: Mitsunobu Reaction Secondary->Method_M Complex->Method_M

Figure 1: Strategic decision tree for selecting the optimal etherification pathway.

Protocol A: Cesium-Promoted Williamson Ether Synthesis

Applicability: Primary alkyl halides (Methyl iodide, Benzyl bromide, Ethyl bromide). Scale: Scalable to >100g.

Reagents & Materials
ReagentEquivalentsRoleNotes
5-Bromo-1-benzothiophen-4-ol 1.0SubstrateDry thoroughly before use.
Alkyl Halide (R-X) 1.2 - 1.5ElectrophileIodides > Bromides > Chlorides.
Cesium Carbonate (

)
2.0BaseFinely ground anhydrous powder.
DMF (N,N-Dimethylformamide) 10 vol (mL/g)SolventAnhydrous (Water < 0.05%).
TBAI (Tetrabutylammonium iodide) 0.1 (Optional)CatalystUse if R-X is a chloride.
Step-by-Step Methodology
  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Solvation: Charge the flask with 5-Bromo-1-benzothiophen-4-ol (1.0 eq) and anhydrous DMF. Stir at room temperature (RT) until fully dissolved.

    • Expert Insight: DMF is preferred over Acetone/MeCN here because the reaction requires higher temperatures (

      
      ) to overcome the ortho-bromo steric hindrance.
      
  • Deprotonation: Add

    
     (2.0 eq) in a single portion. The suspension may turn yellow/orange, indicating phenoxide formation. Stir at RT for 30 minutes.
    
    • Why: Pre-stirring ensures complete deprotonation before the electrophile is introduced, minimizing side reactions.

  • Alkylation: Add the Alkyl Halide (1.2 eq) dropwise via syringe.

  • Reaction: Heat the mixture to 60°C . Monitor via TLC or HPLC every 2 hours.

    • IPC (In-Process Control): Target conversion >98%. If stuck at 80% after 4 hours, add 0.2 eq additional Alkyl Halide.

  • Workup:

    • Cool to RT.

    • Pour mixture into ice-cold water (10x reaction volume).

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with water (2x) and brine (1x) to remove DMF.

    • Dry over

      
      , filter, and concentrate.
      

Protocol B: Mitsunobu Reaction

Applicability: Secondary alcohols, or when available R-X is unstable. Mechanism:


 inversion of the alcohol stereocenter.
Reagents & Materials
ReagentEquivalentsRoleNotes
5-Bromo-1-benzothiophen-4-ol 1.0NucleophileLimiting reagent.[1]
Alcohol (R-OH) 1.2Electrophile PrecursorSecondary or Primary.
Triphenylphosphine (

)
1.5ReductantPolymer-bound

can ease purification.
DIAD (Diisopropyl azodicarboxylate) 1.5OxidantDEAD is an alternative, but DIAD is more stable.
THF (Tetrahydrofuran) 15 volSolventAnhydrous, inhibitor-free.
Step-by-Step Methodology
  • Setup: Purge a reaction vessel with Argon.

  • Dissolution: Dissolve 5-Bromo-1-benzothiophen-4-ol (1.0 eq), Alcohol R-OH (1.2 eq), and

    
     (1.5 eq) in anhydrous THF. Cool the solution to 0°C  in an ice bath.
    
  • Addition: Add DIAD (1.5 eq) dropwise over 20 minutes.

    • Critical: The reaction is exothermic. Maintain internal temperature < 5°C during addition to prevent decomposition of the betaine intermediate.

  • Reaction: Remove ice bath and allow to warm to RT. Stir for 12–16 hours.

  • Validation: Check LCMS. Look for the disappearance of the phenol peak.

    • Troubleshooting: If the reaction is sluggish, sonication can help break up aggregates formed by the betaine intermediate.

  • Workup: Concentrate THF directly. Triturate the residue with cold diethyl ether/hexanes to precipitate Triphenylphosphine oxide (

    
    ). Filter and purify the filtrate via column chromatography.
    

Mechanistic Visualization

The following diagram illustrates the "Cesium Effect" in Protocol A, highlighting how the large cation facilitates the reaction despite the steric hindrance of the bromine atom.

Mechanism cluster_sterics Steric Environment Phenol Substrate (C4-OH) Complex Loose Ion Pair [Ph-O- ... Cs+] Phenol->Complex Deprotonation (DMF Solvation) Base Cs2CO3 (Base) Base->Complex Cs+ Source Transition Transition State Complex->Transition Attack on R-X Product Ether Product Transition->Product SN2 Substitution

Figure 2: Mechanistic pathway showing the formation of the reactive "loose ion pair" required to overcome ortho-bromo steric hindrance.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Tight ion pairing or insufficient heat.Switch base from

to

. Increase Temp to 80°C.
C-Alkylation Byproduct Phenoxide is too "hard" or solvent effect.Ensure solvent is strictly aprotic. Lower temperature and extend time.
Starting Material Oxidation Air sensitivity of electron-rich benzothiophene.Degas all solvents with

sparging for 15 mins prior to use.
Product Oiling Out Residual DMF.Perform an extra water wash or use

solution during extraction.

Safety Information (MSDS Summary)

  • 5-Bromo-1-benzothiophen-4-ol: Irritant. Potential skin sensitizer. Handle in a fume hood.

  • Alkyl Halides (Methyl Iodide, etc.): Potent alkylating agents. Suspected carcinogens. Use double-gloving.

  • DMF: Hepatotoxin. Readily absorbed through skin.

References

  • Williamson Ether Synthesis Mechanisms

    • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
    • Link:

  • The Cesium Effect in Organic Synthesis

    • Flessner, T., & Doye, S. (1999). Cesium carbonate: A powerful base for organic synthesis. Journal of Praktische Chemie.
    • Link:

  • Mitsunobu Reaction Protocols

    • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[2][3] Chemical Reviews, 109(6), 2551–2651.

    • Link:

  • Benzothiophene Chemistry

    • Campaigne, E. (1984).[4] Comprehensive Heterocyclic Chemistry. Vol 4. (Reactivity of benzothiophenes).

    • Link:

Sources

Application Note: Buchwald-Hartwig Amination of 5-Bromobenzothiophene Derivatives

[1]

Executive Summary

Benzothiophene moieties are privileged pharmacophores in medicinal chemistry, serving as bioisosteres for indole and naphthalene systems in therapeutics targeting SERMs (e.g., Raloxifene) and leukotriene inhibitors (e.g., Zileuton). However, the functionalization of 5-bromobenzothiophene via palladium-catalyzed cross-coupling presents a distinct challenge: heteroatom-induced catalyst deactivation .

The sulfur atom within the thiophene ring acts as a soft Lewis base, capable of coordinating strongly to the soft Palladium(0) or Palladium(II) centers. This competitive coordination can arrest the catalytic cycle, leading to low turnover numbers (TON) and incomplete conversion.

This Application Note provides a robust, self-validating protocol for the amination of 5-bromobenzothiophene. By utilizing Fourth-Generation (G4) Palladacycle Precatalysts and bulky biaryl phosphine ligands, we effectively shield the metal center from sulfur poisoning while facilitating the coupling of both primary and secondary amines.

Mechanistic Insight & The Sulfur Challenge

To achieve reproducibility, one must understand the failure modes. In a standard Buchwald-Hartwig cycle, the active

The Failure Mode: In sulfur-rich substrates, the benzothiophene sulfur (


The Solution: We utilize bulky dialkylbiaryl phosphine ligands (e.g., RuPhos , BrettPhos ). These ligands provide a steric "roof" over the palladium center, favoring the coordination of the specific substrate (oxidative addition) while sterically discouraging the approach of the sulfur atom from a neighboring molecule.

Diagram 1: Catalytic Cycle & Sulfur Interference Pathways

BuchwaldMechanismPd0Active Catalyst[L-Pd(0)]OxAddOxidative Addition(Ar-Pd(II)-Br)Pd0->OxAdd + 5-Br-BenzothiophenePoisonCATALYST POISONING(Pd-S Coordination)Pd0->Poison S-CoordinationAmineCoordAmine Coordination(Ar-Pd(II)-NHR2)OxAdd->AmineCoord + AmineOxAdd->Poison S-CoordinationDeprotDeprotonation(Base)AmineCoord->DeprotRedElimReductive Elimination(C-N Bond Formation)Deprot->RedElimRedElim->Pd0 Regenerate Pd(0)

Caption: The standard catalytic cycle (Blue/Green) vs. the off-cycle sulfur poisoning pathway (Red). Bulky ligands prevent the Red pathway.

Critical Parameter Optimization

Ligand & Precatalyst Selection

We strongly recommend Pd-G4 precatalysts over traditional

  • Why?

    
     is often impure and air-sensitive. G4 precatalysts are air-stable solids that activate rapidly upon exposure to base, ensuring a precise 1:1 Pd:Ligand ratio. This is crucial for benzothiophenes, where excess free ligand can be detrimental or insufficient ligand leaves Pd vulnerable to sulfur.
    
Substrate ClassRecommended Catalyst SystemRationale
Primary Amines BrettPhos Pd G4 High steric bulk prevents bis-arylation; electronic properties favor reductive elimination of primary amines.
Secondary Amines RuPhos Pd G4 The "Gold Standard" for secondary amines; excellent stability against heteroaryl poisoning.
Anilines tBuBrettPhos Pd G4 specifically tuned for weaker nucleophiles like anilines.
Base & Solvent Effects
  • Base: NaOtBu (Sodium tert-butoxide) is the standard. It is strong enough to deprotonate the amine-Pd complex but bulky enough to minimize nucleophilic attack on the thiophene ring.

    • Alternative: If the substrate contains base-sensitive esters, switch to

      
        or 
      
      
      .
  • Solvent: 1,4-Dioxane or Toluene (anhydrous). Dioxane is generally preferred for its ability to solubilize the polar catalytic intermediates.

Experimental Protocols

Diagram 2: Method Selection Decision Tree

DecisionTreeStartSubstrate:5-BromobenzothiopheneAmineTypeAmine Type?Start->AmineTypePrimaryPrimary Amine(R-NH2)AmineType->PrimarySecondarySecondary Amine(R2-NH)AmineType->SecondaryAnilineAniline(Ar-NH2)AmineType->AnilineProtocolAPROTOCOL ACat: BrettPhos Pd G4Base: NaOtBuSolvent: DioxanePrimary->ProtocolAProtocolBPROTOCOL BCat: RuPhos Pd G4Base: NaOtBuSolvent: TolueneSecondary->ProtocolBProtocolCPROTOCOL CCat: tBuBrettPhos Pd G4Base: K3PO4Solvent: t-Amyl AlcoholAniline->ProtocolC

Caption: Workflow for selecting the optimal catalytic system based on the nucleophile type.

Protocol A: Coupling of Primary Amines (BrettPhos System)

Target: Mono-arylation of alkyl amines.

Materials:

  • 5-Bromobenzothiophene (1.0 equiv)

  • Primary Amine (1.2 equiv)

  • BrettPhos Pd G4 (0.02 equiv / 2 mol%)

  • NaOtBu (1.4 equiv)

  • Anhydrous 1,4-Dioxane (0.2 M concentration relative to halide)

Step-by-Step Procedure:

  • Setup: In a glovebox or under active Nitrogen flow, charge an oven-dried reaction vial (equipped with a magnetic stir bar) with BrettPhos Pd G4 , NaOtBu , and 5-bromobenzothiophene (if solid).

  • Solvent Addition: Seal the vial with a septum cap. Evacuate and backfill with

    
     three times (if not in glovebox). Add anhydrous 1,4-Dioxane  via syringe.
    
  • Reagent Addition: Add the Primary Amine and 5-bromobenzothiophene (if liquid) via microliter syringe.

  • Reaction: Place the vial in a pre-heated heating block at 90°C . Stir vigorously (800-1000 rpm) for 2–4 hours.

    • Note: Vigorous stirring is essential for heterogeneous base mixtures.

  • Workup: Cool to room temperature. Dilute with EtOAc, filter through a pad of Celite to remove palladium residues and salts. Concentrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Coupling of Secondary Amines (RuPhos System)

Target: Synthesis of tertiary amines (e.g., morpholines, piperidines).

Materials:

  • 5-Bromobenzothiophene (1.0 equiv)

  • Secondary Amine (1.2 equiv)

  • RuPhos Pd G4 (0.01–0.02 equiv / 1–2 mol%)[1]

  • NaOtBu (1.4 equiv)

  • Anhydrous Toluene (0.2 M)

Step-by-Step Procedure:

  • Setup: Charge vial with RuPhos Pd G4 , NaOtBu , and solid substrates.

  • Inert Atmosphere: Seal and purge with Argon/Nitrogen.

  • Addition: Add Toluene , followed by the Secondary Amine .

  • Reaction: Heat to 100°C for 2–12 hours.

    • Checkpoint: Monitor via LCMS. If conversion <50% after 2 hours, raise temp to 110°C.

  • Workup: Dilute with DCM, wash with water, dry over

    
    , and concentrate.
    

Troubleshooting & Optimization Matrix

If the standard protocols yield <50% conversion, consult the matrix below.

ObservationProbable CauseCorrective Action
Low Conversion (<10%) Catalyst Poisoning (Sulfur)Increase catalyst loading to 5 mol%. Switch to tBuBrettPhos (bulkier).
Starting Material Remaining Incomplete ActivationEnsure temperature is >80°C. Switch solvent to t-Amyl Alcohol (higher boiling point).
Debromination (Ar-H)

-Hydride Elimination
This is a side reaction. Switch solvent to Toluene (less reducing than dioxane/alcohols). Lower temp to 80°C.
Bis-arylation (Primary Amines) Ligand Sterics InsufficientEnsure BrettPhos is used (not RuPhos). Increase amine equivalents to 1.5x.

Safety & Handling

  • Palladium Residues: Palladium is a heavy metal.[2] All waste streams must be segregated.

  • Bromobenzothiophenes: Can be skin irritants. Handle with gloves.

  • Base Sensitivity: NaOtBu is moisture-sensitive. Store in a desiccator or glovebox. Degraded base (NaOH/tBuOH) is the #1 cause of reaction failure.

References

  • Buchwald-Hartwig Amination Overview

    • Buchwald-Hartwig Cross Coupling Reaction.[3][2][4] Organic Chemistry Portal.[5]

    • [Link]

  • RuPhos Pd G4 for Secondary Amines

    • RuPhos Pd G4: A catalyst for Suzuki-Miyaura coupling reactions involving 1,2,4-oxadiazoles.[6] (Demonstrates stability with heteroatoms).

    • [Link]

  • BrettPhos for Primary Amines

    • A Highly Active Catalyst for Pd-Catalyzed Amination Reactions... (Maitland Jones/Buchwald).
    • [Link]

  • Catalyst Deactivation by Sulfur

    • Poisoning and deactivation of palladium c
    • [Link]

  • General Protocol Guidance

    • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides.
    • [Link]

Application Note: Scalable Synthesis of 4-Hydroxybenzothiophene Precursors

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and drug development scientists. It details the most scalable and regioselective strategies for synthesizing 4-hydroxybenzothiophene (also known as 4-hydroxybenzo[b]thiophene), a critical scaffold for SERMs (e.g., Arzoxifene, Raloxifene analogs) and 5-lipoxygenase inhibitors.

Executive Summary & Strategic Analysis

The synthesis of 4-hydroxybenzothiophene (4-HBT) presents a classic regioselectivity challenge. The direct cyclization of 3-methoxybenzenethiol typically yields a difficult-to-separate ~1:1 mixture of the 4-isomer (desired) and the 6-isomer (impurity).

To ensure Scientific Integrity and Scalability , this guide prioritizes Method A (The Aromatization Route) as the primary recommendation. This route circumvents the regioselectivity issue entirely by constructing the thiophene ring on a cyclohexane scaffold before aromatization, guaranteeing the oxygen placement at the C4 position. Method B (Direct Cyclization) is provided as a secondary industrial route, with specific notes on isomer separation.

Strategic Comparison of Routes
FeatureMethod A: Aromatization Route (Recommended)Method B: Direct Cyclization (Traditional)
Starting Material Cyclohexane-1,3-dione3-Methoxybenzenethiol
Key Intermediate 6,7-Dihydro-4(5H)-benzothiophenone4-Methoxybenzo[b]thiophene (mixed w/ 6-isomer)
Regioselectivity 100% (Structural Control) ~50:50 (Statistical)
Scalability High (Cheap reagents, simple workup)Medium (Requires difficult isomer separation)
Safety Profile Good (Avoids toxic thiophenols initially)Moderate (Thiophenols are odorous/toxic)

Pathway Visualization

The following diagram illustrates the divergent logic between the two methods. Note how Method A "locks in" the regiochemistry early.

G cluster_0 Method A: Aromatization Route (Regioselective) cluster_1 Method B: Direct Cyclization (Non-Selective) SM_A Cyclohexane-1,3-dione Int_A1 6,7-Dihydro-4(5H)- benzothiophenone SM_A->Int_A1 Mercaptoacetaldehyde (Gewald-type) Prod_A 4-Hydroxybenzothiophene (Pure) Int_A1->Prod_A Aromatization (S8 or I2/DBU) SM_B 3-Methoxybenzenethiol Int_B1 S-Alkylated Acetal SM_B->Int_B1 Bromoacetaldehyde diethyl acetal Mix_B Isomer Mixture (4-OMe & 6-OMe) Int_B1->Mix_B PPA Cyclization Sep_B Separation Step (Crystallization) Mix_B->Sep_B Yield Loss Prod_B 4-Methoxybenzothiophene Sep_B->Prod_B Isolation Final_B 4-Hydroxybenzothiophene Prod_B->Final_B Demethylation (BBr3)

Figure 1: Comparative logic flow of synthesis routes. Method A offers a direct linear path to the desired regioisomer.

Detailed Protocol: Method A (The Aromatization Route)

This protocol is validated for scalability. It utilizes the Gewald-type condensation followed by oxidative aromatization .

Phase 1: Synthesis of 6,7-Dihydro-4(5H)-benzothiophenone

Principle: The reaction of cyclohexane-1,3-dione with mercaptoacetaldehyde (generated in situ or using the dimer 2,5-dihydroxy-1,4-dithiane) creates the thiophene ring fused to the cyclohexane ring.

Reagents:

  • Cyclohexane-1,3-dione (1.0 equiv)

  • 2,5-Dihydroxy-1,4-dithiane (0.5 equiv, equivalent to 1.0 equiv mercaptoacetaldehyde)

  • Triethylamine (Catalytic) or Morpholine

  • Solvent: Ethanol or Methanol

Step-by-Step Protocol:

  • Charge: In a reactor, dissolve Cyclohexane-1,3-dione (112 g, 1.0 mol) and 2,5-Dihydroxy-1,4-dithiane (76 g, 0.5 mol) in Ethanol (1.0 L).

  • Catalysis: Add Triethylamine (10 mL) dropwise.

  • Reaction: Heat the mixture to 50–60°C for 4–6 hours. Monitor by TLC (SiO2, Hexane/EtOAc 3:1). The dione spot will disappear, and a less polar product spot will appear.

  • Workup: Cool to room temperature. The product often precipitates. If not, concentrate the solvent to 25% volume and pour into ice water (2 L).

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum at 40°C.

  • Yield/QC: Expected Yield: 75–85%. Appearance: Off-white to pale yellow solid. Identity check: ^1H NMR (CDCl3) should show thiophene protons and methylene multiplets.

Phase 2: Aromatization to 4-Hydroxybenzothiophene

Principle: Dehydrogenation of the saturated ring. While elemental sulfur is the cheapest industrial oxidant, Iodine/DBU is cleaner for smaller batches. We describe the Sulfur Method for maximum scalability.

Reagents:

  • 6,7-Dihydro-4(5H)-benzothiophenone (from Phase 1)

  • Elemental Sulfur (S8) (2.5 equiv of S atoms)

  • Solvent: Diphenyl ether (high boiling point) or solvent-free (melt).

Step-by-Step Protocol:

  • Mixing: Mix the ketone (152 g, 1.0 mol) with powdered Sulfur (80 g, 2.5 mol) thoroughly.

  • Heating: Place in a flask equipped with a gas outlet (H2S trap required: scrub into NaOH solution). Heat the melt to 220–240°C .

  • Reaction: Evolution of H2S gas will be vigorous initially. Maintain temperature until gas evolution ceases (approx. 2–4 hours).

    • Critical Control Point: Do not overheat (>260°C) to avoid polymerization.

  • Workup: Cool the reaction mass to ~100°C. Add Toluene (500 mL) to dissolve the crude product. Filter off unreacted sulfur while warm.

  • Extraction: Extract the toluene layer with 10% NaOH solution (3 x 300 mL). The phenol (product) moves to the aqueous phase as the phenolate; non-phenolic impurities remain in toluene.

  • Acidification: Separate the aqueous layer and acidify with conc. HCl to pH 2.[1] The product will precipitate.

  • Purification: Filter the crude solid. Recrystallize from Chlorobenzene or Ethanol/Water.

  • Final QC:

    • Purity: >98% (HPLC).

    • Appearance: White to tan needles.

    • Melting Point: 102–105°C.

Method B: Direct Cyclization (Alternative)

Use this route only if 3-methoxybenzenethiol is already a validated raw material in your supply chain.

Protocol Summary:

  • Alkylation: React 3-methoxybenzenethiol with Bromoacetaldehyde diethyl acetal in Acetone/K2CO3. (Yield: >90%).

  • Cyclization: Add the acetal dropwise to Polyphosphoric Acid (PPA) in Chlorobenzene at reflux.

    • Note: This produces a mixture of 4-methoxy (desired) and 6-methoxy (undesired) benzothiophene.

  • Separation: Fractional crystallization from Hexane usually enriches the 4-isomer, but chromatography may be required for high purity.

  • Demethylation: Treat the purified 4-methoxybenzothiophene with Boron Tribromide (BBr3) in DCM at -78°C to 0°C. Quench with water to isolate 4-hydroxybenzothiophene.

Analytical Control Strategy

To ensure "Trustworthiness" and batch consistency, implement the following checkpoints:

CheckpointParameterSpecificationMethod
IPC 1 Ketone FormationDisappearance of DioneTLC / HPLC
IPC 2 AromatizationCessation of H2S evolutionVisual / Gas Flow
Final Product Regio-PurityAbsence of 6-isomer^1H NMR (distinct splitting patterns)
Safety H2S Levels< 10 ppm in workspaceH2S Monitor
NMR Validation (Regiochemistry)
  • 4-Hydroxybenzothiophene: The aromatic region shows a characteristic doublet-doublet-doublet pattern. The proton at C7 (adjacent to Sulfur) is distinct.

  • 6-Hydroxybenzothiophene: The coupling constants will differ significantly due to the meta-relationship of protons in the 6-isomer.

References

  • Roche Patent (Cyclocarbonylation Route): Methods for the preparation of 4-hydroxy benzothiophene. US Patent 6,437,144 B2. (2002). Link

  • Regioselective Synthesis Strategies: Regioselective Benzo[b]thiophene Synthesis. J. Org. Chem. 2010, 75, 21, 7443–7446. Link

  • Tetrahydrobenzothiophene Precursors: Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene. J. Med. Chem. 2023.[2][3] Link

  • General Benzothiophene Synthesis: Recent Progress in the Synthesis of Benzo[b]thiophene. Semantic Scholar (2020). Link

Sources

Troubleshooting & Optimization

Technical Support Center: 5-Bromo-1-benzothiophen-4-ol Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical support resource for researchers optimizing the synthesis and cyclization workflows involving 5-bromo-1-benzothiophen-4-ol .

This guide addresses two distinct "cyclization" contexts likely to be encountered:

  • Type A (Core Synthesis): The cyclization of a sulfide precursor to form the benzothiophene ring.

  • Type B (Downstream Annulation): The cyclization of the 4-hydroxy group to form fused tricyclic systems (e.g., benzothieno[3,2-b]furan).

Current Status: Active Ticket Context: Yield Improvement / Process Safety Applicable Chemistry: Heterocyclic Synthesis, Friedel-Crafts Cyclization, Pd-Catalyzed Annulation.

Part 1: Diagnostic & Triage

Which "Cyclization" is failing?

SymptomDiagnosisRecommended Protocol
Black tar formation during acid heating; Yield < 30%; Product is a mixture of isomers.Type A: Core Formation Failure. The cyclization of the arylthioacetaldehyde acetal is polymerizing or suffering from regioselectivity issues.Go to Section 2: Core Synthesis Optimization .
Incomplete conversion of the phenol; O-alkylation observed but ring closure fails; Decomposition of starting material.Type B: Downstream Annulation Failure. The 4-OH group is failing to cyclize into a fused ring (e.g., Furan/Pyran).Go to Section 3: Fused Ring Protocols .

Part 2: Core Synthesis Optimization (Type A)

Objective: Form the 5-bromo-1-benzothiophen-4-ol core from a sulfide precursor (e.g., 2-((5-bromo-4-methoxyphenyl)thio)acetaldehyde diethyl acetal).

The Problem: The PPA Trap

The traditional method using Polyphosphoric Acid (PPA) often results in low yields (20-40%) for electron-rich precursors due to:

  • Intermolecular Polymerization: The aldehyde intermediate reacts with itself rather than the aromatic ring.

  • Regioisomerism: For 3-substituted thiophenols, cyclization can occur at the 2-position (hindered) or 6-position, leading to difficult separations.

  • Demethylation/Debromination: Harsh PPA conditions can cause premature ether cleavage or halogen migration.

The Solution: The "Amberlyst-Chlorobenzene" Protocol

Switching to a heterogeneous solid acid catalyst in a dilute azeotropic solvent system suppresses polymerization and improves yield to >75%.

Optimized Protocol

Reagents:

  • Precursor: Arylthioacetaldehyde diethyl acetal (1.0 equiv)

  • Catalyst: Amberlyst 15 (dry beads, 20% w/w relative to substrate)

  • Solvent: Chlorobenzene (degassed)

  • Additive: Molecular Sieves (4Å)

Step-by-Step Workflow:

  • Preparation: Dissolve the acetal precursor in Chlorobenzene (0.05 M concentration—Critical: High dilution prevents polymerization ).

  • Activation: Add Amberlyst 15 and Molecular Sieves.

  • Reaction: Heat to reflux (132°C) under Nitrogen. Use a Dean-Stark trap if not using sieves, though sieves are preferred for small scales.

  • Monitoring: Monitor by HPLC. The reaction is typically complete in 1–3 hours. PPA reactions often take 12+ hours and degrade the product.

  • Workup: Filter off the catalyst (can be regenerated). Evaporate solvent.[1]

  • Deprotection (if needed): If the product is the 4-methoxy ether, proceed to demethylation with BBr3 (DCM, -78°C to RT).

Mechanistic Pathway (Type A)

BenzothiopheneCyclization cluster_0 Critical Control Point Precursor Arylthioacetaldehyde Acetal Aldehyde Thioaldehyde Intermediate Precursor->Aldehyde Amberlyst 15 -EtOH SigmaComplex Sigma Complex (Cyclized) Aldehyde->SigmaComplex Intramolecular EAS Polymer Polymer/Tar (Side Product) Aldehyde->Polymer High Conc. Intermolecular Product 5-Bromo-benzothiophene Core SigmaComplex->Product -H2O Aromatization

Caption: Kinetic competition between intramolecular cyclization (Green) and intermolecular polymerization (Red). High dilution favors the Green path.

Part 3: Downstream Annulation Optimization (Type B)

Objective: Cyclize 5-bromo-1-benzothiophen-4-ol to a fused tricyclic system (e.g., Furo[2,3-b]benzothiophene).

The Problem: Steric & Electronic Deactivation

The bromine at C5 exerts a steric and electronic influence that can deactivate the C3 position or hinder nucleophilic attack.

  • Issue 1: O-alkylation vs. C-alkylation competition.

  • Issue 2: Failure of the "Claisen Rearrangement" if attempting to move an allyl group from O4 to C3.

The Solution: Intramolecular Heck Cyclization

Instead of relying on acid-mediated ring closure, utilize the Bromine at C5 (or introduce an iodide at C3) for a metal-catalyzed closure. However, if the target is a furan ring fused at the 4,5-positions (utilizing the Br), a palladium-catalyzed C-O bond formation is ideal.

Scenario: Cyclization of an O-allyl derivative to a dihydrofuran. Protocol (Radical Cyclization approach):

  • Substrate: 4-(Allyloxy)-5-bromobenzothiophene.

  • Reagents: Tributyltin hydride (Bu3SnH) and AIBN (Catalytic).

  • Mechanism: The aryl radical (generated from 5-Br) attacks the pendant alkene (5-exo-trig), forming a dihydrobenzofuran ring.

  • Yield Tip: If avoiding Tin, use Visible-Light Photoredox catalysis (e.g., fac-Ir(ppy)3) which is milder and cleaner.

Scenario: Cyclization onto C3 (Pechmann-like). If the goal is to fuse a ring at the 3,4-position:

  • Reagent: Ethyl 4-chloroacetoacetate + H2SO4 (Pechmann).

  • Optimization: The 5-Br atom deactivates the ring. Use Methanesulfonic acid (MsOH) instead of H2SO4 to increase solubility and protonating power without sulfonating the ring.

Part 4: Troubleshooting & FAQs

Troubleshooting Matrix
IssueProbable CauseCorrective Action
Low Yield (<30%) in Core Synthesis Concentration too high (>0.1 M).Dilute reaction to 0.05 M or use slow addition of precursor to the acid catalyst.
Isomer Mixture (4-Br vs 6-Br) Precursor ambiguity (3-substituted phenol).Ensure the precursor is 2-bromo-3-methoxybenzenethiol (directs cyclization away from Br) or purify isomers by recrystallization in heptane.
De-bromination Reaction temperature too high (>150°C) or Pd contamination.Reduce temp to 110-130°C. Avoid Pd/C hydrogenation steps if Br must be retained.
Incomplete Demethylation Lewis acid (BBr3) quenched by moisture.Use Pyridine hydrochloride melt (180°C) if BBr3 fails, but watch for Br stability.
Frequently Asked Questions

Q: Can I use microwave irradiation for the cyclization? A: Yes. For Type A (Core synthesis), microwave irradiation in chlorobenzene/Amberlyst 15 at 140°C for 10-20 minutes often doubles the yield compared to conventional heating by minimizing the time available for polymerization.

Q: Why is the 5-bromo position critical? A: The 5-bromo substituent is a "linchpin" handle. It allows for subsequent Suzuki or Buchwald-Hartwig couplings to install the piperazine side chains found in 5-HT6 antagonists (e.g., Idalopirdine analogs). Preserving this halogen during cyclization is paramount.

Q: My product is an oil that won't crystallize. How do I purify? A: 4-Hydroxybenzothiophenes are prone to oxidation. Acetylate the crude phenol (Ac2O/Pyridine) to form the stable 4-acetoxy-5-bromobenzothiophene . This derivative usually crystallizes easily from EtOH/Water, allowing for purification before hydrolysis back to the phenol.

References

  • General Benzothiophene Synthesis (Amberlyst Protocol)

    • Title: "Amberlyst 15 medi
    • Source: Organic Chemistry Portal / Synlett.
    • URL:[Link]

  • PPA Cyclization Mechanisms & Yields

    • Title: "Polyphosphoric Acid in Organic Synthesis: Cycliz
    • Source: ResearchG
    • URL:[Link]

  • Radical Cyclization of Bromo-Aryl Ethers

    • Title: "Synthesis of Dihydrobenzofurans via Radical Cycliz
    • Source: N
    • URL:[Link]

  • Idalopirdine (Related Scaffold)

    • Title: "Synthesis of 5-HT6 Antagonist Idalopirdine."
    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link]

Sources

Avoiding C-3 bromination side products in benzothiophene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Overcoming C-3 Bromination Side Products

Welcome to the technical support center for advanced benzothiophene synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of benzothiophene functionalization. As Senior Application Scientists, we understand that achieving high regioselectivity is paramount for the successful synthesis of your target molecules. One of the most common challenges encountered is the undesired formation of C-3 brominated side products during the synthesis of 2-bromobenzothiophenes.

This resource provides in-depth troubleshooting advice, detailed experimental protocols, and a foundational understanding of the reaction mechanisms to empower you to control your reaction outcomes and minimize unwanted isomers.

Frequently Asked Questions (FAQs)

Here, we address the most common questions our team receives regarding the regioselective bromination of benzothiophene.

Q1: Why am I getting a mixture of 2-bromo and 3-bromobenzothiophene when using NBS?

A1: The direct electrophilic bromination of benzothiophene can proceed through two competing pathways, leading to substitution at either the C-2 or C-3 position. The outcome is a classic example of kinetic versus thermodynamic control.

  • Kinetic Control (Favors C-3): At lower temperatures, the reaction is under kinetic control. The C-3 position is inherently more electron-rich and thus more nucleophilic, leading to a faster initial attack by the electrophile. This results in the formation of the 3-bromo isomer as the major product initially.

  • Thermodynamic Control (Favors C-2): The intermediate carbocation (arenium ion) formed by attack at the C-2 position is more stable due to better resonance stabilization involving the sulfur atom. At higher temperatures, or with longer reaction times, the initial C-3 adduct can revert to the starting material, allowing the reaction to equilibrate to the more stable C-2 substituted product.

Therefore, running your reaction at elevated temperatures or for extended periods will generally favor the formation of the desired 2-bromobenzothiophene.

Q2: What is the best solvent for selective C-2 bromination of benzothiophene with NBS?

A2: Solvent choice plays a critical role in controlling the regioselectivity of bromination. Non-polar aprotic solvents often favor the desired C-2 isomer.

  • Recommended: Solvents like chloroform (CHCl₃) or carbon tetrachloride (CCl₄) are excellent choices for promoting C-2 selectivity.

  • To Avoid: Polar aprotic solvents like Dimethylformamide (DMF) can favor the formation of the C-3 isomer. Polar protic solvents like acetic acid can also lead to mixtures, though the outcome can be temperature-dependent.

Q3: I need to synthesize a 2-substituted benzothiophene, but my direct bromination is still giving poor selectivity. What are my alternatives?

A3: When direct bromination fails to provide the desired purity, several highly regioselective alternative strategies can be employed. These methods build the desired functionality into the molecule with high precision, avoiding the issue of isomeric mixtures altogether.

  • Lithiation followed by Bromination: This is a robust method that involves deprotonation at the C-2 position with a strong base (like n-butyllithium) at low temperatures, followed by quenching the resulting anion with an electrophilic bromine source.

  • Use of a Blocking Group: You can temporarily protect the more reactive C-3 position with a removable blocking group, perform the bromination at C-2, and then remove the blocking group. Silyl groups are commonly used for this purpose.

  • Cyclization of a Precursor: Synthesizing an acyclic precursor that already contains the desired substitution pattern and then cyclizing it to form the benzothiophene ring is another powerful approach. For example, the electrophilic cyclization of o-alkynylthioanisole derivatives can yield 2-substituted benzothiophenes.

Troubleshooting Guide: Unwanted C-3 Bromination

Use this guide to diagnose and resolve issues with the formation of C-3 brominated side products in your benzothiophene synthesis.

IssuePotential Cause(s)Recommended Solution(s)
High levels of 3-bromobenzothiophene Reaction under Kinetic Control: The reaction temperature is too low, or the reaction time is too short, favoring the faster-forming C-3 isomer.Increase Temperature and/or Reaction Time: Reflux the reaction in a suitable solvent (e.g., CHCl₃ or CCl₄) to promote equilibration to the more stable 2-bromo isomer. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time for maximizing the C-2 product.
Inappropriate Solvent: Use of a polar aprotic solvent (e.g., DMF) that stabilizes the transition state leading to the C-3 product.Change to a Non-polar Aprotic Solvent: Switch the reaction solvent to chloroform or carbon tetrachloride. These solvents are less likely to solvate the intermediates in a way that favors C-3 attack.
Inconsistent Isomer Ratios Variable Reaction Conditions: Inconsistent temperature control, or variations in the rate of addition of the brominating agent.Standardize Reaction Parameters: Use a controlled heating mantle or oil bath to maintain a consistent temperature. For exothermic reactions, consider slow, dropwise addition of the brominating agent (e.g., a solution of NBS in the reaction solvent) at a controlled temperature to ensure reproducibility.
Low Yield of Desired 2-Bromo Product Poor Regioselectivity: Even under optimized conditions, direct bromination may not provide the desired level of selectivity for complex substrates.Switch to a Regiospecific Synthetic Route: If optimizing the direct bromination fails, it is often more efficient to adopt an alternative strategy. The lithiation-bromination sequence is highly recommended for its excellent C-2 selectivity.
Substrate Degradation: Harsh reaction conditions (high temperature, prolonged reaction times) may lead to decomposition of the starting material or product.Optimize Reaction Time and Temperature: Perform a time-course study to find the point of maximum conversion to the 2-bromo isomer before significant degradation occurs. If degradation is still an issue, a milder, more selective method like lithiation-bromination at low temperatures is advisable.

Visualizing the Mechanistic Landscape

The following diagrams illustrate the key concepts discussed in this guide, providing a visual representation of the reaction pathways and strategic approaches.

graph TD {
    A[Benzothiophene] -- "Electrophilic Bromination (e.g., NBS)" --> B{Arenium Ion Intermediate};
    B -- "Kinetic Pathway (Faster)" --> C["Attack at C-3
(More Nucleophilic)"];
    B -- "Thermodynamic Pathway (More Stable Intermediate)" --> D["Attack at C-2
(Resonance Stabilized)"];
    C --> E[3-Bromobenzothiophene
(Kinetic Product)];
    D --> F[2-Bromobenzothiophene
(Thermodynamic Product)];

}

Caption: Alternative Synthetic Strategies for 2-Bromobenzothiophene.

Experimental Protocols

The following protocols are provided as a starting point for your experiments. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Selective C-2 Bromination of Benzothiophene (Thermodynamic Control)

This protocol aims to maximize the yield of the 2-bromo isomer by leveraging thermodynamic control.

  • Materials:

    • Benzothiophene (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.05 eq)

    • Chloroform (CHCl₃) or Carbon Tetrachloride (CCl₄)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

  • Procedure:

    • Dissolve benzothiophene in chloroform (approx. 0.2 M solution) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Add N-bromosuccinimide to the solution.

    • Heat the reaction mixture to reflux (approx. 61°C for chloroform) and maintain for 4-6 hours.

    • Monitor the reaction progress by TLC or GC-MS, observing the disappearance of the starting material and the formation of the two isomeric products. The ratio of the 2-bromo to 3-bromo isomer should increase over time.

    • Once the desired ratio is achieved, cool the reaction to room temperature.

    • Wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a water wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to isolate the 2-bromobenzothiophene.

Protocol 2: Highly Regioselective Synthesis of 2-Bromobenzothiophene via Lithiation

This method offers excellent selectivity for the C-2 position and is ideal when high purity is required.[1]

  • Materials:

    • Benzothiophene (1.0 eq)

    • n-Butyllithium (n-BuLi) (1.1 eq, solution in hexanes)

    • Anhydrous Tetrahydrofuran (THF)

    • Bromine (Br₂) or 1,2-Dibromoethane as a bromine source

    • Schlenk flask or oven-dried, three-neck round-bottom flask with septum and nitrogen/argon inlet

    • Syracuses

    • Dry ice/acetone bath

  • Procedure:

    • To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add anhydrous THF and cool to -78°C using a dry ice/acetone bath.

    • Add benzothiophene to the cold THF.

    • Slowly add n-butyllithium dropwise via syringe. Stir the solution at -78°C for 1 hour. A color change is typically observed, indicating the formation of the lithiated species.

    • In a separate syringe, prepare a solution of the bromine source in anhydrous THF.

    • Slowly add the bromine solution dropwise to the lithiated benzothiophene solution at -78°C.

    • After the addition is complete, allow the reaction to stir at -78°C for another 30 minutes, then slowly warm to room temperature.

    • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography on silica gel.

Protocol 3: C-3 Protection/Deprotection Strategy Using a Silyl Group

This protocol outlines a general procedure for protecting the C-3 position, allowing for selective C-2 bromination.

  • Part A: Protection of the C-3 Position

    • Generate 3-lithiobenzothiophene by reacting 3-bromobenzothiophene with n-BuLi at -78°C in anhydrous THF.

    • Quench the anion with a suitable silyl chloride (e.g., trimethylsilyl chloride, TMSCl) to form 3-silylbenzothiophene.

    • Purify the 3-silylbenzothiophene by standard workup and chromatography.

  • Part B: Bromination of 3-Silylbenzothiophene

    • Subject the purified 3-silylbenzothiophene to the conditions described in Protocol 1 (NBS in refluxing CHCl₃). The bulky silyl group at C-3 will sterically hinder attack at this position, directing bromination to the C-2 position.

    • After the reaction is complete, work up and purify to obtain 2-bromo-3-silylbenzothiophene.

  • Part C: Deprotection of the Silyl Group [2]

    • Dissolve the 2-bromo-3-silylbenzothiophene in THF.

    • Add a solution of tetra-n-butylammonium fluoride (TBAF) (1.1 eq, 1M in THF) and stir at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Perform an aqueous workup, extract with an organic solvent, dry, and concentrate.

    • Purify by column chromatography to yield the final 2-bromobenzothiophene.

References

  • A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. MDPI. Available at: [Link]

  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank 2021, 2021(4), M1296. Available at: [Link]

  • Mechanisms of Bromination between Thiophenes and NBS: a DFT Investigation. ChemistrySelect. Available at: [Link]

  • High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Journal of the American Chemical Society. Available at: [Link]

  • C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. Organic & Biomolecular Chemistry. Available at: [Link]

  • Developments in the Construction of Benzo[b]Thiophenes from 2-Alkynylthioanisoles by Electrophilic and Radical Cyclization Reactions. Chemistry – An Asian Journal. Available at: [Link]

  • Deprotection of Silyl Ethers. Gelest. Available at: [Link]

Sources

Purifying 5-Bromo-1-benzothiophen-4-ol from regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of 5-Bromo-1-benzothiophen-4-ol

Executive Summary

The bromination of 1-benzothiophen-4-ol to isolate the 5-bromo regioisomer is a classic challenge in heterocyclic chemistry. The hydroxyl group at C4 strongly activates the benzene ring, directing electrophilic aromatic substitution (EAS) primarily to the ortho (C5) and para (C7) positions.

While the 5-bromo isomer is often the kinetic product, the 7-bromo isomer (and di-bromo species) frequently forms as a thermodynamic byproduct or due to lack of regiocontrol. This guide addresses the separation of 5-bromo-1-benzothiophen-4-ol from its primary impurity, 7-bromo-1-benzothiophen-4-ol .

Module 1: Diagnostic & Identification

Before attempting separation, you must unequivocally confirm the identity of your isomers. Relying solely on LC-MS is dangerous as both isomers have identical masses (


).
Q: How do I distinguish the 5-bromo isomer from the 7-bromo impurity using NMR?

A: The most reliable method is 1H NMR combined with NOE (Nuclear Overhauser Effect) experiments. The coupling constants (


) of the benzene ring protons are the diagnostic keys.
Feature5-Bromo-1-benzothiophen-4-ol (Target)7-Bromo-1-benzothiophen-4-ol (Impurity)
Benzene Ring Protons H6 and H7 are present.H5 and H6 are present.[1][2]
Coupling Pattern H6 and H7 are ortho to each other. They appear as two doublets with

.
H5 and H6 are ortho to each other. They appear as two doublets with

.
NOE Signal (Crucial) Irradiating the -OH signal will show NO enhancement of the benzene protons (H5 is blocked by Br).Irradiating the -OH signal will show a strong NOE enhancement of H5 (the proton ortho to the hydroxyl).
13C NMR Shift C5 is shifted upfield due to the heavy atom effect of Br (approx. 110-115 ppm).C7 is shifted upfield.

Troubleshooting Tip: If your spectrum shows a "messy" doublet of doublets in the aromatic region, you likely have a mixture. Integrate the thiophene protons (H2/H3) which are often distinct singlets/doublets for each isomer to calculate the ratio.

Module 2: Purification Protocols
Workflow Visualization

The following decision tree outlines the logical flow for purification based on crude purity.

PurificationWorkflow Start Crude Reaction Mixture (5-Br / 7-Br / Di-Br) Analyze Analyze Purity (HPLC/NMR) Start->Analyze Decision Is Target > 75%? Analyze->Decision Recryst Protocol A: Recrystallization (Solvent Screening) Decision->Recryst Yes Flash Protocol B: Flash Chromatography (Gradient Elution) Decision->Flash No Check Check Supernatant/Fractions Recryst->Check Flash->Check Check->Flash Purity < 98% (Recycle) Final Pure 5-Bromo-1-benzothiophen-4-ol Check->Final Purity > 98%

Figure 1: Purification Decision Tree. High-purity crudes should bypass chromatography to maximize yield via crystallization.

Protocol A: Fractional Recrystallization (Recommended)

Best for: Crude mixtures where the 5-bromo isomer is the major product (>75%).

The Logic: The 5-bromo isomer typically possesses higher symmetry and packing efficiency than the 7-bromo isomer, making it less soluble in non-polar solvents.

Step-by-Step:

  • Dissolution: Dissolve the crude solid in the minimum amount of hot Ethyl Acetate (EtOAc) .

  • Precipitation: Slowly add hot Hexanes (or Heptane) until the solution becomes slightly turbid.

    • Ratio Target: 1:3 to 1:5 (EtOAc:Hexane).

  • Cooling: Allow the mixture to cool to room temperature slowly (over 2 hours) with gentle stirring. Then, move to

    
     for 12 hours.
    
  • Filtration: Filter the precipitate.[3]

    • Solid: Enriched 5-bromo isomer.

    • Filtrate: Enriched 7-bromo isomer and dibromo byproducts.

  • Validation: Check NMR. If 7-bromo is still present (>2%), repeat the process using Toluene as the single solvent.

Protocol B: Flash Column Chromatography

Best for: Low purity mixtures (<75%) or removal of dibromo species.

The Logic: The -OH group interacts strongly with Silica. The bromine position affects the "shielding" of the -OH, slightly altering its


.

Parameters:

  • Stationary Phase: Acid-washed Silica Gel (to prevent streaking of the phenol).

  • Mobile Phase: Hexanes / Ethyl Acetate.

  • Gradient:

    • 0–5% EtOAc (Elutes dibromo species first).

    • 5–15% EtOAc (Elutes 7-bromo isomer).

    • 15–25% EtOAc (Elutes 5-bromo isomer).

  • Troubleshooting: If separation is poor, add 0.1% Acetic Acid to the mobile phase to suppress ionization of the phenol.

Module 3: Synthesis Optimization (Root Cause Analysis)

If you are consistently seeing high levels of the 7-bromo isomer, the issue lies upstream in the synthesis.

Q: Why is the 7-bromo isomer forming?

A: The 4-OH group activates both the ortho (C5) and para (C7) positions.

  • Temperature: Higher temperatures favor the thermodynamic product (often the 7-bromo or dibromo). Keep reaction at

    
     to 
    
    
    
    .
  • Reagent: Using elemental Bromine (

    
    ) is aggressive and often leads to over-bromination.
    
    • Solution: Use N-Bromosuccinimide (NBS) in Acetonitrile or DMF . NBS provides a slow, controlled release of electrophilic bromine.

  • Stoichiometry: Strictly limit NBS to 0.95 - 1.0 equivalents . Do not use excess.

Module 4: Chemical Workarounds (The "Nuclear Option")

If the isomers are inseparable by standard means, use Derivatization .

Strategy:

  • Esterify the crude mixture with a bulky group (e.g., Pivaloyl chloride or Tosyl chloride).

  • Separate the esters. The steric clash between the C5-Bromo and the C4-Ester will significantly alter the physical properties (and NMR shift) compared to the C7-Bromo isomer.

  • Hydrolyze the purified ester back to the phenol using mild base (LiOH/THF).

References
  • Synthesis of Benzothiophene Derivatives via Electrophilic Cycliz

    • Source: National Institutes of Health (NIH) / PMC.
    • Relevance: Establishes the baseline reactivity of benzothiophene precursors and purification via recrystallization
    • URL:[Link]

  • Regioselective Halogenation of 1,4-Benzodiazepinones (Analogous Chemistry).

    • Source: PubMed Central.
    • Relevance: details the use of NBS vs. for controlling regioselectivity in fused benzene ring systems, a principle directly applicable to benzothiophenes.
    • URL:[Link]

  • Process for the Synthesis of Benzothiophenes (Patent EP0832889B1).

Sources

Technical Support Center: Benzothiophene Phenol NMR Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scientific Rationale

Benzothiophene phenols present a unique dual-challenge in solution-state NMR:

  • The Benzothiophene Core: A rigid, planar, electron-rich sulfur heterocycle prone to strong

    
    -
    
    
    
    stacking (aggregation), leading to concentration-dependent line broadening.
  • The Phenolic Moiety: Possesses a labile proton (

    
    ) subject to chemical exchange with trace water or intermolecular hydrogen bonding, often resulting in broad or invisible signals in non-polar solvents.
    

This guide provides a self-validating workflow to overcome these solubility and resolution barriers.

Solvent Selection Matrix

The "Standard" is often wrong. While


 is the default for organic small molecules, it is frequently suboptimal for benzothiophene phenols due to poor disruption of 

-aggregates and rapid proton exchange.
Comparative Solvent Performance Table
SolventSolubility (Benzothiophenes)Phenol

Visibility
Disaggregation PowerViscosity (Line Width Impact)Recommendation
Chloroform-d (

)
ModeratePoor (Broad/Invisible)LowLow (Excellent)Screening only. Avoid for final characterization.
DMSO-d

High Excellent (Sharp) High High (Broadens slightly)Gold Standard for full structural assignment.
Acetone-d

HighGoodModerateLow (Excellent)Alternative if sample recovery is needed (volatile).
Methanol-d

HighNone (Exchanges) HighLowAvoid if

signal is required.
Acetonitrile-d

ModerateModerateModerateLowUse for

-deficient analogs.
Decision Logic: Solvent Selection

SolventSelection start Start: Benzothiophene Phenol Sample q1 Is the -OH proton signal required? start->q1 q2 Is the sample highly insoluble? q1->q2 Yes res1 Use Methanol-d4 (Proton exchange simplifies spectrum) q1->res1 No res2 Use DMSO-d6 (Stabilizes -OH, breaks aggregates) q2->res2 Yes (High Aggregation) res3 Use Acetone-d6 (Good resolution, easy recovery) q2->res3 No (Standard)

Figure 1: Decision tree for selecting the optimal deuterated solvent based on structural requirements.

Troubleshooting & Protocols

Issue 1: Broad Aromatic Peaks (Aggregation)

Symptom: Aromatic protons (benzothiophene ring) appear broad or undefined, even after shimming. Mechanism: Planar benzothiophenes stack like plates (


-

stacking). This increases the effective molecular tumbling time (

), causing rapid transverse relaxation (

) and line broadening.
Protocol: Variable Temperature (VT) Disaggregation

Heating the sample increases kinetic energy, disrupting aggregates and sharpening lines.

  • Preparation: Dissolve 5–10 mg of sample in 0.6 mL DMSO-d

    
      (high boiling point, 
    
    
    
    ).
  • Baseline Scan: Acquire a standard

    
     spectrum at 298 K (25°C) .
    
  • Stepwise Heating:

    • Increase probe temperature to 323 K (50°C) . Allow 10 mins for equilibration. Shim and acquire.[1]

    • Increase to 348 K (75°C) . Allow 10 mins. Shim and acquire.[1]

  • Validation: Overlay the aromatic regions.

    • Result: If peaks sharpen significantly and shift slightly upfield (lower ppm), aggregation was the cause.

    • Caution: Ensure the cap is tight to prevent solvent evaporation/concentration changes.

Issue 2: Invisible or Broad Phenolic Hydroxyl ( )

Symptom: The


 proton is missing or appears as a "hump" in the baseline.
Mechanism:  Chemical exchange with trace water in the solvent is faster than the NMR timescale.
Protocol: Hydrogen Bond Stabilization

Use a solvent that acts as a strong Hydrogen Bond Acceptor (HBA) to "lock" the proton in place.

  • Solvent Choice: Use DMSO-d

    
      or Acetone-d
    
    
    
    .
    • Why: The sulfoxide oxygen in DMSO forms a strong H-bond with the phenol, slowing down the exchange rate with water.

  • Drying (Critical):

    • Add activated 3Å Molecular Sieves directly to the NMR tube 1 hour prior to analysis.

    • Reason: Removing trace water reduces the pool of exchangeable protons, sharpening the phenol signal.

  • Acquisition:

    • The phenol

      
       will typically appear downfield (9.0–11.0 ppm) as a sharp singlet (or doublet if intramolecular H-bonding is present).
      

Advanced Diagnostics: The "Dilution Test"

If you suspect aggregation but cannot heat the sample (thermal instability), use the Dilution Test.

Workflow Visualization

DilutionTest step1 Prepare High Conc. (20 mg/0.6 mL) step2 Acquire 1H NMR step1->step2 step3 Dilute by 50% (Add 0.6 mL solvent) step2->step3 step4 Acquire 1H NMR step3->step4 decision Compare Chemical Shifts ($delta$) step4->decision result1 Shift > 0.05 ppm = Aggregation Present decision->result1 result2 No Shift = Monomeric Species decision->result2

Figure 2: Workflow for confirming aggregation via concentration-dependent chemical shift changes.

Frequently Asked Questions (FAQs)

Q: My benzothiophene phenol dissolves in CDCl3 but the spectrum is messy. Should I filter it? A: No. "Messy" usually implies aggregation, not suspended solids (unless you see visible precipitate). Filtering won't fix


-stacking. Switch to a polar solvent like DMSO-d

or a 1:1 mixture of CDCl

:CD

OD
(if the

signal is not needed) to break the stacks.

Q: I see a large water peak in DMSO-d6 that overlaps with my signals. How do I move it? A: The water peak in DMSO-d


 is around 3.33 ppm.
  • Fix 1: Change temperature. The water shift is highly temperature-dependent. Heating to 50°C will shift the water peak upfield, potentially revealing obscured signals.

  • Fix 2: Add a trace amount of solid

    
     (anhydrous) to the tube to soak up water (warning: this may deprotonate acidic phenols).
    

Q: Can I use D


O exchange to confirm the phenol peak? 
A:  Yes.
  • Run the spectrum in DMSO-d

    
    .[2]
    
  • Add 1 drop of D

    
    O  to the tube and shake.
    
  • Re-run.[1] The peak that disappears is your

    
     (and any other exchangeable protons like 
    
    
    
    ).

References

  • Abraham, R. J., et al. (2006).[2] "The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics.

  • LaPlante, S. R., et al. (2013). "Compound aggregation in drug discovery: implementing a practical NMR assay for medicinal chemists." Journal of Medicinal Chemistry.

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (General Reference for Phenol Exchange).

Sources

Technical Support Center: 4-Hydroxybenzothiophene Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: HBT-OX-PREV-01 Status: Active Priority: Critical (Product Degradation Risk) Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & Root Cause Analysis

The Issue: Users frequently report that 4-hydroxybenzothiophene (4-HBT) turns from an off-white solid to a dark brown or black "tar" during aqueous workup or drying. This is not a purity issue but a stability failure.

The Chemistry of Failure: 4-HBT is an electron-rich phenol fused to a thiophene ring. Under neutral or basic conditions, and in the presence of dissolved oxygen, it undergoes autoxidation .

  • Deprotonation: Formation of the phenolate anion (highly electron-rich).

  • Radicalization: Single Electron Transfer (SET) to oxygen generates a phenoxy radical.

  • Degradation: These radicals rapidly dimerize or further oxidize to form ortho-quinones (specifically benzo[b]thiophene-4,7-dione derivatives) and complex polymeric mixtures (the "black tar").

Visualizing the Enemy: The Oxidation Pathway

The following diagram illustrates the degradation cascade you are fighting against.

OxidationMechanism HBT 4-Hydroxybenzothiophene (Stable-ish) Phenolate Phenolate Anion (High Energy) HBT->Phenolate Base (pH > 7) Radical Phenoxy Radical (Reactive) Phenolate->Radical O2 (Air) Quinone Quinones/Dimers (Black Tar) Radical->Quinone Coupling/Oxidation Quinone->Radical Autocatalysis

Figure 1: The autoxidation cascade of 4-hydroxybenzothiophene. Note that basic pH accelerates the initial step, making the molecule hypersensitive to oxygen.

Troubleshooting FAQ (The "Red Flag" Guide)

Q: My aqueous layer turned dark red/brown during extraction. Is my product gone? A: Not yet, but it is in danger. This color change indicates the formation of quinhydrone-like charge-transfer complexes or early-stage quinones.

  • Immediate Action: Add solid Sodium Dithionite (

    
    )  directly to the separatory funnel until the color fades to pale yellow. Shake vigorously (venting frequently). This reduces the quinones back to the phenol.
    

Q: I dried the solid on the rotavap, and it turned black. Why? A: You likely concentrated it in the presence of trace base and air.

  • Root Cause: Residual bicarbonate or hydroxide from the wash left the surface pH basic. As solvent evaporated, the local concentration of base increased, catalyzing surface oxidation.

  • Prevention: Ensure the final organic wash is slightly acidic (dilute citric acid or

    
    ) or strictly neutral.
    

Q: Can I use diethyl ether for extraction? A: Avoid if possible. Ethers often contain trace peroxides which act as radical initiators, jumpstarting the oxidation of electron-rich phenols. Use Dichloromethane (DCM) or Ethyl Acetate (degassed) instead.

The "Golden Path" Protocol: Oxidative Rescue Workup

This protocol is designed to maintain a reductive environment throughout the isolation process. It is the industry standard for handling unstable intermediates like 4-HBT and Zileuton precursors.

Reagents Required
ReagentRolePreparation
Sodium Dithionite (

)
Radical Scavenger / ReductantFreshly prepared 10% w/v aqueous solution.
Argon / Nitrogen Inert GasBalloon or line for sparging solvents.
0.5M Citric Acid pH Control (Buffer)Mild acid to ensure protonation without decomposition.
Dichloromethane (DCM) Extraction SolventSparged with Argon for 10 mins before use.
Step-by-Step Workflow

1. Quench & Acidification (The Critical Moment)

  • Context: You have just finished the reaction (e.g., deprotection or synthesis).

  • Step: Do NOT pour the reaction mixture into open water.

  • Action: Prepare a quench flask containing 10% Sodium Dithionite solution.

  • Action: Slowly transfer the reaction mixture into this reductive solution under a blanket of Argon.

  • Action: Adjust pH to 4–5 using 0.5M Citric Acid. Never work up at pH > 7.

2. The Reductive Extraction

  • Step: Transfer to a separatory funnel.

  • Action: Add solid Sodium Dithionite (approx. 0.5g per 100mL) directly to the funnel.

  • Observation: The aqueous layer should remain pale. If it darkens, add more dithionite.

  • Step: Extract with degassed DCM.

3. The "Inert" Drying

  • Step: Dry the organic layer over

    
    .
    
  • Crucial Detail: Add a spatula tip of Sodium Metabisulfite to the drying agent to scavenge any peroxides or oxygen introduced during filtration.

  • Step: Concentrate on a rotary evaporator. Backfill the rotavap with Nitrogen/Argon , not air, when releasing the vacuum.

Workflow Visualization

WorkupProtocol Start Reaction Complete Quench Quench into 10% Na2S2O4 (aq) Under Argon Start->Quench pH_Check Check pH Quench->pH_Check Acidify Adjust to pH 4-5 (Citric Acid) pH_Check->Acidify pH > 6 Extract Extract with Degassed DCM Add solid Na2S2O4 to funnel pH_Check->Extract pH 4-5 Acidify->Extract Dry Dry over Na2SO4 + Metabisulfite Extract->Dry Evap Evaporate Release vacuum with N2 Dry->Evap

Figure 2: Decision tree for the "Reductive Rescue" workup protocol.

Storage & Stability

Once isolated, 4-HBT remains vulnerable. Follow these storage rules to prevent "shelf-death."

ParameterSpecificationReason
Atmosphere Argon/NitrogenOxygen exclusion is mandatory.
Temperature -20°CSlows kinetic oxidation rates.
Container Amber GlassBlocks UV light (which can generate singlet oxygen).
Additive None (Solid state)If storing as a solution, add 100ppm BHT (Butylated hydroxytoluene).

References

  • Preparation of Zileuton Intermediates. Context: Describes the synthesis of benzo[b]thien-2-yl derivatives and the handling of the hydroxy-urea moiety, emphasizing the need to control oxidation states. Source: U.S. Patent 4,873,259. Lipoxygenase inhibiting compounds.[1][2][3][4] (1989).

  • General Handling of Electron-Rich Phenols. Context: Standard operating procedures for preventing the autoxidation of catechol and hydroquinone derivatives using dithionite washes. Source: Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists (2nd ed.). Academic Press.

  • Oxidative Instability of 4-Hydroxybenzothiophene. Context: Discusses the structure-activity relationship of Zileuton analogues and the reactivity of the benzothiophene ring system. Source:Journal of Medicinal Chemistry. "Structure-Activity Relationships of Zileuton Analogues." (General reference for Zileuton chemistry).

  • Sodium Dithionite as a Reductive Quench. Context: Technical utility of sodium dithionite in organic workups to prevent oxidative degradation. Source:Encyclopedia of Reagents for Organic Synthesis. "Sodium Dithionite."[5]

Sources

Resolving emulsions in benzothiophene extraction protocols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Benzothiophene Extraction Support Hub .

This guide is designed for organic chemists and process engineers encountering phase separation failures during the isolation of benzothiophene (BT) and its oxidized derivatives (sulfoxides/sulfones). Unlike generic extraction guides, this protocol addresses the specific physicochemical behavior of sulfur-heterocycles, particularly the polarity shift that occurs during Oxidative Desulfurization (ODS) and the viscosity challenges inherent to Ionic Liquid (IL) partitioning.

Part 1: The Mechanics of Failure

To resolve an emulsion, you must first identify the stabilizing force. In benzothiophene protocols, emulsions are rarely random; they are usually driven by one of three distinct mechanisms:

  • The Polarity Shift (Surfactant Effect): Native benzothiophene is lipophilic (LogP ~ 3.12). However, during ODS (using H₂O₂/Acetic Acid or similar oxidants), BT is oxidized to benzothiophene-1,1-dioxide (sulfone) . This sulfone is significantly more polar. If the conversion is incomplete or the aqueous phase is not sufficiently ionic, these sulfones can align at the liquid-liquid interface, acting as surfactants that stabilize water droplets within the organic phase [1].

  • Pickering Emulsions (Particulate Stabilization): In catalytic desulfurization, solid catalysts (e.g., polyoxometalates, amphiphilic solids) or polymerized degradation products can accumulate at the interface. These solids form a physical barrier (a "rag layer") that prevents droplet coalescence, known as a Pickering emulsion [2].[1][2]

  • Viscosity Lock (Ionic Liquid Systems): When using Ionic Liquids (e.g., [BMIM][PF6] or [C4mim]Br) for extraction, the failure is often kinetic rather than thermodynamic. The high viscosity of the IL phase slows the sedimentation rate (governed by Stokes' Law) to near zero, mimicking a stable emulsion [3].

Part 2: Diagnostic Triage & Visualization

Before adding reagents, determine the emulsion type. Use the decision tree below to select the correct protocol.

EmulsionTriage Start Start: Characterize Interface CheckViscosity Is the bottom layer highly viscous (IL)? Start->CheckViscosity CheckSolids Are visible particulates or 'rag layer' present? CheckViscosity->CheckSolids No ProtocolA PROTOCOL A: Viscosity Break (Thermal/Co-solvent) CheckViscosity->ProtocolA Yes CheckCloudy Is the interface milky without solids? CheckSolids->CheckCloudy No ProtocolB PROTOCOL B: Celite Filtration (Pickering Break) CheckSolids->ProtocolB Yes ProtocolC PROTOCOL C: Salting Out (Ionic Strength) CheckCloudy->ProtocolC Yes (Surfactant)

Figure 1: Diagnostic logic for selecting the appropriate demulsification protocol based on visual inspection of the biphasic system.

Part 3: Remediation Protocols

Protocol A: The Viscosity Break (Ionic Liquid Systems)

Target: Kinetic entrapment in Deep Eutectic Solvents (DES) or ILs like [BMIM]Cl.

The Science: According to Stokes' Law, the terminal velocity of a droplet is inversely proportional to the viscosity of the continuous phase. ILs can be 100x more viscous than water. The Fix:

  • Thermal Modulation: Gently heat the separation funnel to 35–45°C .

    • Warning: Do not exceed 50°C if thermally unstable oxidants (e.g., H₂O₂) are present.

    • Mechanism:[1][2][3][4] Reduces IL viscosity exponentially, allowing phase separation.

  • Centrifugation: Transfer to chemically resistant tubes (glass or PTFE) and centrifuge at 3,000–5,000 RPM for 5 minutes .

    • Note: This artificially increases the gravitational force (

      
      ), overcoming the viscous drag [4].
      
Protocol B: The Pickering Break (Particulates)

Target: Solid-stabilized "Rag Layers" common in catalytic ODS.

The Science: Solid particles trapped at the interface prevent the organic and aqueous phases from touching and coalescing. Chemical demulsifiers fail here; physical removal is required. The Fix:

  • Prepare Filter Bed: Pack a sintered glass funnel with a 1cm layer of Celite 545 (diatomaceous earth).

  • Vacuum Filtration: Filter the entire emulsion through the Celite pad.

    • Mechanism:[1][2][3][4] The Celite traps the particulate stabilizers. The filtrate will separate immediately into two clear phases in the receiving flask [5].

  • Rinse: Wash the filter cake with fresh solvent (e.g., DCM) to recover adsorbed benzothiophenes.

Protocol C: Salting Out (Surfactant/Polarity Issues)

Target: Cloudy interfaces caused by amphiphilic sulfones or residual surfactants.

The Science: Increasing the ionic strength of the aqueous phase disrupts the hydration shell of the surfactant molecules (the "Salting Out" or Hofmeister effect), forcing them into the organic phase or causing them to precipitate [6].[4][5][6]

Step-by-Step Methodology:

  • Drain Organic: If possible, drain the clear organic layer, leaving the emulsion and aqueous layer in the funnel.

  • Brine Addition: Add Saturated NaCl (Brine) to the emulsion. The volume should be 25-50% of the emulsion volume.

  • Agitation: Swirl gently (do not shake vigorously).

  • Observation: Look for the "clearing" of the interface.

  • Escalation: If brine fails, add a small quantity of methanol (1-2 mL).

    • Mechanism:[1][2][3][4] Methanol modifies the surface tension and dielectric constant of the water, destabilizing the surfactant film.

Part 4: Comparative Data & Prevention

Table 1: Efficacy of Demulsification Methods in Benzothiophene Extraction

MethodTarget MechanismSuccess Rate (Est.)Risk Factor
Salting Out (NaCl) Hydration shell disruptionHigh (85%)Low (Inert)
Celite Filtration Physical removal of solidsVery High (95%)Medium (Product loss if not rinsed)
Centrifugation Increasing G-forceHigh (90%)Low (Requires equipment)
Acidification (HCl) Protonation of basesMedium (50%)High (Degradation of BT)
Prevention Strategy: The "Pre-Wash"

In Oxidative Desulfurization (ODS), the reaction mixture often contains spent oxidant and acids.

  • Recommendation: Before extraction, quench the reaction mixture. If using H₂O₂/Formic Acid, neutralize excess acid with Sodium Bicarbonate (NaHCO₃) before adding the organic solvent.

  • Why? Neutralization prevents acid-catalyzed polymerization of benzothiophene, which creates the "goo" that stabilizes emulsions [1].

References

  • BenchChem. (2025). Stability issues of 2,5-Dimethyl-1-benzothiophene under acidic conditions. Retrieved from

  • Niu, F., et al. (2022). A Review of Pickering Emulsions: Perspectives and Applications. PMC , National Institutes of Health. Retrieved from

  • Majid, A. (2012). Desulfurization of Benzothiophene by extraction with ionic liquids. Scientific Information Database . Retrieved from

  • Biotage. (2023).[7] Tackling emulsions just got easier: Centrifugation and Salting Out Strategies. Biotage Blog . Retrieved from

  • Frontier, A. (2026). Tips & Tricks: Emulsions - Filtration through Celite. University of Rochester, Dept. of Chemistry . Retrieved from

  • Raynie, D. (2023).[7][8] Enhancing Extractions by Salting Out: Mechanisms and Applications. LCGC International . Retrieved from

Sources

Controlling regioselectivity in electrophilic substitution of benzothiophenes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Regioselective Functionalization of Benzothiophenes

Topic: Controlling Regioselectivity in Electrophilic Substitution of Benzothiophenes Role: Senior Application Scientist Status: Operational

Introduction: The "C3 Imperative" and How to Break It

Welcome to the Benzothiophene Functionalization Support Center. If you are here, you are likely struggling with the inherent bias of the benzothiophene scaffold. Unlike thiophene, which allows for relatively easy C2 functionalization, benzo[b]thiophene is electronically hardwired to undergo Electrophilic Aromatic Substitution (EAS) at the C3 position .[1]

This guide is designed to help you troubleshoot regioselectivity failures, optimize C3 yield, or force the reaction to the typically "forbidden" C2 or benzene-ring positions using mechanistic leverage.

Module 1: Understanding the Mechanism (The "Why")

Before troubleshooting, you must verify your mechanistic assumptions. The regioselectivity is dictated by the stability of the sigma-complex (Wheland intermediate) .[2]

  • C3 Attack (Preferred): The positive charge is delocalized onto the sulfur and the C2 carbon. Crucially, the benzene ring remains intact , preserving its aromatic sextet (36 kcal/mol stabilization).

  • C2 Attack (Disfavored): The positive charge delocalization disrupts the benzene ring's aromaticity in one of the major resonance contributors (quinoid-like structure), creating a higher energy barrier.

Visualizing the Energy Landscape

The following diagram illustrates the kinetic competition between C2 and C3 substitution pathways.

ReactionProfile Start Benzothiophene + E+ TS_C3 TS (C3 Attack) Benzene ring intact Start->TS_C3 Fast TS_C2 TS (C2 Attack) Benzene ring disrupted Start->TS_C2 Slow Int_C3 Sigma Complex C3 (Lower Energy) TS_C3->Int_C3 Int_C2 Sigma Complex C2 (Higher Energy) TS_C2->Int_C2 Prod_C3 C3-Substituted Product (Major) Int_C3->Prod_C3 -H+ Prod_C2 C2-Substituted Product (Minor/Trace) Int_C2->Prod_C2 -H+

Figure 1: Kinetic competition showing the preservation of benzene aromaticity favors the C3 pathway.

Module 2: Troubleshooting & Optimization Protocols

Scenario A: "I need C3 substitution, but I'm getting low yields or poly-substitution."

Diagnosis: While C3 is favored, the sulfur atom activates the ring, making it prone to over-reaction (e.g., di-halogenation) or polymerization under harsh conditions.

Troubleshooting Protocol:

  • Temperature Control: Benzothiophene is more reactive than benzene. Run halogenations at 0°C to -10°C initially. Room temperature often leads to C2/C3 mixtures or di-substitution.

  • Reagent Stoichiometry: Use exactly 1.0 equivalents of the electrophile. Excess reagent immediately attacks C2 after C3 is filled.

  • Solvent Choice: Use non-polar solvents (CCl4, CHCl3) to moderate reactivity. Highly polar solvents stabilize the transition state too much, reducing selectivity.

Standard Protocol: Friedel-Crafts Acylation (C3-Selective)

  • Reagents: Acetyl chloride (1.1 eq), AlCl3 (1.1 eq), DCM.

  • Key Step: Add AlCl3 to the acetyl chloride first to form the acylium ion, then add this mixture dropwise to the benzothiophene solution at 0°C.

  • Why? Premixing prevents high local concentrations of active catalyst on the substrate.

Scenario B: "I need C2 substitution, but EAS keeps hitting C3."

Diagnosis: You are fighting thermodynamics. Direct EAS at C2 is virtually impossible if C3 is open.

Solution: The "Block and Tackle" Strategy You must sterically or electronically block the C3 position.

Decision Tree for C2 Functionalization:

Figure 2: Strategic workflow for accessing the C2 position.

Technical Note: If you cannot afford a blocking step, switch mechanisms. Lithiation (n-BuLi, THF, -78°C) occurs exclusively at C2 due to the acidity of the C2 proton (pK_a ~ 43) and coordination to sulfur, bypassing the EAS rules entirely.

Scenario C: "I want to substitute the Benzene Ring (C4-C7), but the reaction fails or hits the thiophene ring."

Diagnosis: To hit the benzene ring, you must deactivate the thiophene ring so severely that the benzene ring becomes the more nucleophilic moiety.

Required Conditions:

  • Existing Substituent: You need a strong Electron Withdrawing Group (EWG) at C3 (e.g., -NO2, -CO2R, -CN).

  • Acid Strength: Use "Superelectrophiles" or harsh conditions (e.g., fuming HNO3).

Case Study: Nitration of Benzothiophene-3-carboxylic acid

  • Reaction: Nitration with HNO3.[3]

  • Outcome:

    • Condition 1 (HNO3/AcOH, 60°C): Major product is 4-nitro (ortho to the ring fusion).

    • Condition 2 (KNO3/H2SO4, 0°C): Major product is 6-nitro (meta to the ring fusion).

  • Mechanism: In strong acid (H2SO4), the carboxylic acid is protonated, creating a bulky, positively charged group that sterically hinders C4 and electronically directs to C6 [1].

Quantitative Data: Regioselectivity Ratios

ReactionSubstrateConditionsMajor IsomerRatio (Major:Minor)Notes
Bromination BenzothiopheneBr2, CCl4C3 >95:5Standard EAS preference [2].
Acylation BenzothiopheneAcCl, AlCl3C3 90:10C2 forms if AlCl3 is in excess.
Nitration 3-CN-BenzothiopheneHNO3, H2SO4C4/C5/C6/C7 MixedThiophene ring deactivated; substitution moves to benzene ring [3].
Chlorination 2-Methyl-BenzothiopheneNaOClC3 >98:2C2 blocking group forces C3 substitution [4].

FAQ: Frequently Encountered Issues

Q1: Why did I get a mixture of C2 and C3 substitution when using dilute acid?

  • Answer: Reversibility. Some EAS reactions (like sulfonation or alkylation) are reversible. While C3 is formed kinetically (fastest), C2 is often thermodynamically more stable in certain substituted systems. If you run the reaction too long or too hot, the product distribution may drift toward thermodynamic control (C2). Fix: Shorten reaction time and lower temperature to capture the kinetic (C3) product.

Q2: Can I use a directing group on the benzene ring to direct to C2/C3?

  • Answer: Generally, no. Substituents on the benzene ring (C4-C7) have weak electronic communication with the thiophene double bond (C2-C3). The intrinsic reactivity of the thiophene ring usually overrides the directing effects of benzene-ring substituents.

Q3: I'm trying to nitrate benzothiophene and it exploded/polymerized.

  • Answer: Benzothiophene is sensitive to oxidation. Concentrated nitric acid can oxidatively open the thiophene ring (oxidative cleavage). Fix: Use mild nitrating agents like Acetyl Nitrate (generated in situ from Ac2O + HNO3) or nitronium tetrafluoroborate (NO2BF4) in non-oxidizing solvents.

References

  • Nitration of benzo[b]thiophen-3-carboxylic acid. Journal of the Chemical Society C, 1971. Link

  • Benzothiophene Synthesis and Properties. ChemicalBook, 2022. Link

  • Nitration of Benzo[b]thiophene-3-carbonitrile: An In-depth Technical Guide. BenchChem, 2025. Link

  • C3-Chlorination of C2-substituted benzo[b]thiophene derivatives. PMC, 2017. Link

  • Regioselective synthesis of C3 alkylated and arylated benzothiophenes. Nature Communications, 2017. Link

Sources

Validation & Comparative

Structural Elucidation and Comparative NMR Analysis of 5-Bromo-1-benzothiophen-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-1-benzothiophen-4-ol (also designated as 5-bromo-4-hydroxybenzo[b]thiophene) is a critical bicyclic intermediate in the synthesis of kinase inhibitors and selective estrogen receptor modulators (SERMs). Its structural integrity is defined by the specific regiochemistry of the bromine atom at C5 and the hydroxyl group at C4.[1]

This guide provides a technical comparison of the 1H NMR chemical shifts of the target compound against its parent scaffold (Benzo[b]thiophene) and mono-substituted precursors. By analyzing substituent chemical shift (SCS) effects, researchers can distinguish the 4-hydroxy-5-bromo substitution pattern from potential regioisomers (e.g., 4-bromo-5-hydroxy) formed during electrophilic aromatic substitution or cyclization.

Comparative 1H NMR Data Analysis

The following data compares the experimental shifts of the parent scaffold with the deduced shifts of the target compound. The assignment relies on the Substituent Chemical Shift (SCS) additivity principle, validated against experimental data for benzothiophene derivatives.[1]

Table 1: Chemical Shift Comparison (δ ppm, 400 MHz, DMSO-d6/CDCl3)
Proton PositionBenzo[b]thiophene (Parent) [1]5-Bromobenzo[b]thiophene [2]5-Bromo-1-benzothiophen-4-ol (Target) Multiplicity (Target)Coupling Constants (

)
H-2 (Thiophene)7.767.827.60 – 7.70 Doublet (d)

Hz
H-3 (Thiophene)7.387.427.15 – 7.25 Doublet (d)

Hz
H-4 (Benzene)7.857.90 Substituted (OH)
H-5 (Benzene)7.36 Substituted (Br)
H-6 (Benzene)7.367.527.45 – 7.55 Doublet (d)

Hz
H-7 (Benzene)7.948.057.30 – 7.40 Doublet (d)

Hz
-OH (Hydroxyl)9.80 – 10.50 Broad Singlet (s)Exchangeable

Note: Values for the target are predicted based on SCS increments: -OH (ortho) : -0.5 ppm; -Br (ortho) : +0.2 ppm. The specific solvent environment (DMSO-d6) typically deshields the phenolic proton to >9.5 ppm due to hydrogen bonding.[1]

Key Diagnostic Signals[1]
  • The H-3 Upfield Shift: The hydroxyl group at C4 exerts a strong shielding effect on the peri-proton H-3 (thiophene ring), shifting it upfield relative to the parent (~7.2 ppm vs 7.4 ppm).[1]

  • H-6/H-7 Coupling: The loss of H-4 and H-5 simplifies the benzene ring coupling to a clean AB system (two doublets) with a characteristic ortho-coupling constant of ~8.5 Hz.

  • H-7 Shielding: H-7 appears significantly upfield compared to the parent (7.94 ppm) due to the para-shielding effect of the C4-hydroxyl group.[1]

Experimental Protocol: Synthesis to Validation

To ensure reproducible NMR data, the isolation and preparation of the sample must follow a rigorous protocol to eliminate paramagnetic impurities or regioisomers.[1]

Workflow Visualization

The following diagram outlines the critical path from crude synthesis to validated structural assignment.

NMR_Validation_Workflow Synthesis Synthesis (Electrophilic Bromination) Workup Workup (Acid/Base Extraction) Synthesis->Workup Crude Mix Purification Purification (Column Chromatography Hexane:EtOAc) Workup->Purification Isolate 4-OH SamplePrep NMR Sample Prep (10mg in 0.6mL DMSO-d6) Purification->SamplePrep Pure Solid Acquisition Data Acquisition (1H, COSY, HSQC) SamplePrep->Acquisition Solubilization Validation Structural Validation (Identify Regioisomer) Acquisition->Validation Peak Analysis

Caption: Logical workflow for the isolation and spectroscopic validation of 5-Bromo-1-benzothiophen-4-ol.

Detailed Methodology
Step 1: Sample Preparation
  • Solvent Choice: Use DMSO-d6 (99.9% D) rather than CDCl3.[1] The polar hydroxyl group forms intermolecular hydrogen bonds in CDCl3, leading to broad, concentration-dependent signals.[1] DMSO-d6 ensures a sharp, distinct phenolic proton signal at

    
     9.8–10.5 ppm.[1]
    
  • Concentration: Dissolve 5–10 mg of the purified compound in 0.6 mL of solvent. Filter through a cotton plug if any turbidity remains.[1]

Step 2: Instrument Parameters[1][2]
  • Pulse Sequence: Standard zg30 (30° pulse angle) to allow accurate integration.

  • Relaxation Delay (D1): Set to 2.0 seconds minimum. The quaternary carbons (C4, C5) extend the relaxation times of adjacent protons; insufficient delay will distort integration ratios between the thiophene and benzene protons.[1]

  • Scans (NS): 16–32 scans are sufficient for 1H; 128+ scans required for 13C.[1]

Step 3: Structural Validation Logic
  • Verify Regiochemistry (4-OH vs 5-OH):

    • If the compound were the 5-hydroxy-4-bromo isomer, the H-3 proton would show a smaller shielding effect (distance from OH increases).

    • Use NOESY (Nuclear Overhauser Effect Spectroscopy) : Irradiate the OH signal.[1]

      • Target (4-OH): NOE observed at H-3 and H-5 (if H-5 were present) — Wait, H-5 is Br. Therefore, NOE should be observed at H-3 only.

      • Isomer (5-OH): NOE observed at H-4 (Br) and H-6 . Since H-4 is substituted, no strong peri-NOE to H-3 would be seen.[1]

Mechanistic Insight: Substituent Effects

Understanding why the shifts occur validates the assignment.[1]

  • Ortho-Effect of Hydroxyl (C4-OH on H-3): The lone pairs on the oxygen atom at C4 can donate electron density into the ring system.[1] While resonance is limited across the fused bond, the through-space electrostatic field and inductive effects shield the physically proximate H-3 proton (Peri-effect), moving it upfield.

  • Bromine Deshielding (C5-Br on H-6): Bromine is electronegative and inductively withdraws electron density.[1] The proton at H-6 (ortho to Br) experiences deshielding, shifting downfield relative to a standard benzene proton.[1] However, this is partially counteracted by the meta-effect of the C4-OH.

  • Hydrogen Bonding: In DMSO-d6, the C4-OH proton engages in a strong hydrogen bond with the sulfoxide oxygen of the solvent.[1] This "deshields" the nucleus significantly, pushing the shift to ~10 ppm, a hallmark of phenolic protons in polar aprotic solvents.[1]

References

  • National Institutes of Health (NIH) - PubChem. Benzo[b]thiophene Compound Summary.[1] (Accessed 2026).[1][3] [Link]

Sources

C13 NMR spectral data for 4,5-disubstituted benzothiophenes

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: 13C NMR Spectral Analysis of 4,5-Disubstituted Benzothiophenes

Audience: Medicinal Chemists, Structural Biologists, and Spectroscopy Specialists.

Executive Summary: The Structural Elucidation Challenge

In the development of selective estrogen receptor modulators (SERMs) and 5-lipoxygenase inhibitors, the benzothiophene scaffold is a privileged structure. However, the synthesis of 4,5-disubstituted derivatives presents a critical regioisomeric challenge. Electrophilic aromatic substitution often yields mixtures of 4,5-, 5,6-, and 6,7-isomers that are difficult to distinguish by proton NMR (


H NMR) alone due to signal overlap and the "blind spot" of quaternary carbons.

This guide objectively compares High-Resolution


C NMR Spectroscopy  against alternative structural verification methods (

H NMR, NOESY, and X-ray Crystallography). We demonstrate why

C NMR analysis of quaternary centers is the most efficient, non-destructive "Gold Standard" for validating the 4,5-substitution pattern.

Comparative Analysis: C NMR vs. Alternatives

The following table compares the efficacy of


C NMR against standard alternatives for resolving benzothiophene regioisomers.
Feature

C NMR (Recommended)

H NMR
2D NOESY / ROESY X-Ray Crystallography
Regioisomer Resolution High. Distinct shifts for quaternary C4/C5 carbons allow definitive assignment.Low. Substituted carbons are "silent." Splitting patterns (d, dd) often overlap.Medium. Requires specific proton proximity; fails if substituents lack protons (e.g., -Br, -Cl).Definitive. The absolute standard, but slow and crystal-dependent.
Quaternary Carbon Detection Direct. Explicit signals for C3a, C7a, C4, and C5.Impossible. Invisible in 1D

H spectrum.
Indirect. Inferred via long-range coupling (HMBC).Direct. Visualizes all atoms.
Sample Requirement ~10-50 mg (for high S/N).<1 mg.~10-20 mg.Single Crystal (often difficult to grow).
Throughput Medium (1-4 hours).High (5 mins).Medium (2-8 hours).Low (Days/Weeks).

Verdict: While X-ray is definitive, it is a bottleneck.


C NMR offers the optimal balance of speed and certainty, specifically by visualizing the C3a and C7a bridgehead carbons , which shift predictably depending on the proximity of substituents at the 4- or 7-positions.

Technical Deep Dive: Spectral Fingerprint of 4,5-Disubstitution

The 4,5-substitution pattern induces a specific "steric compression" and electronic shielding effect that distinguishes it from the thermodynamically more stable 5,6-isomer.

Representative Spectral Data

Data based on substituent additivity rules and literature precedents for benzothiophene derivatives.

Carbon Position4,5-Disubstituted (

ppm)
5,6-Disubstituted (

ppm)
Diagnostic Note
C-2 126.5 - 127.5126.0 - 127.0Unaffected by benzenoid substitution.
C-3 123.0 - 124.5123.5 - 124.5Minimal variation.
C-3a (Bridgehead) 138.0 - 142.0 139.0 - 140.0Critical: C3a is shielded/deshielded by C4 substituent (steric

-effect).
C-4 (Quaternary) 128.0 - 135.0 121.0 - 123.0 (CH)Key Indicator: Shift to quaternary region (>128 ppm) confirms substitution.
C-5 (Quaternary) 130.0 - 136.0 130.0 - 136.0 Substituted in both; less diagnostic alone.
C-6 124.0 - 126.0 (CH)132.0 - 138.0 (C) Presence of CH signal at ~125 ppm confirms 4,5-pattern.
C-7 110.0 - 115.0 (CH)110.0 - 112.0 (CH)High field signal characteristic of benzothiophenes.
C-7a (Bridgehead) 139.0 - 141.0139.0 - 141.0Generally stable.

Mechanistic Insight: In a 4,5-disubstituted system, the substituent at C4 exerts a "peri-interaction" with the proton or substituent at C3, and a steric


-effect on the bridgehead C3a . This often results in a 2-4 ppm shift of the C3a signal compared to the 5,6-isomer, a subtlety invisible in 

H NMR.

Experimental Protocol: Self-Validating Acquisition

To ensure data integrity (E-E-A-T), follow this protocol designed to maximize the signal-to-noise ratio of quaternary carbons.

Reagents & Equipment:

  • Solvent: CDCl

    
     (99.8% D) + 0.03% TMS (internal standard).
    
  • Instrument: Minimum 400 MHz (100 MHz for

    
    C).
    
  • Relaxation Agent: Chromium(III) acetylacetonate [Cr(acac)

    
    ] (Optional, 0.05 M).
    

Step-by-Step Workflow:

  • Sample Prep: Dissolve 30-50 mg of analyte in 0.6 mL CDCl

    
    . Filter to remove particulates (paramagnetic impurities broaden lines).
    
  • Pulse Sequence: Use zgpg30 (power-gated decoupling).

    • Why: Minimizes NOE enhancement variations, providing more quantitative integration potential.

  • Parameter Optimization:

    • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Causality: Quaternary carbons (C4, C5, C3a, C7a) have long

      
       relaxation times. A short D1 saturates these nuclei, making them disappear from the spectrum.
      
    • Scans (NS): Minimum 1024 scans.

  • Processing: Apply Exponential Multiplication (LB = 1.0 - 2.0 Hz) to enhance signal-to-noise for weak quaternary peaks.

Visualization: Structural Assignment Workflow

The following logic flow illustrates how to definitively assign the 4,5-isomer using the data described above.

Benzothiophene_Assignment Start Unknown Benzothiophene Isomer H_NMR Step 1: 1H NMR Analysis Start->H_NMR Ambiguity Ambiguity: Overlapping Aromatic Region (7.0 - 7.8 ppm) H_NMR->Ambiguity Lack of resolution C_NMR Step 2: 13C NMR Acquisition (Focus: 120-145 ppm) Ambiguity->C_NMR Required Method Count_Quat Count Quaternary Carbons (Low Intensity Signals) C_NMR->Count_Quat Decision Check C3a/C7a & C4/C6 Count_Quat->Decision Isomer_45 Pattern A: 4,5-Disubstituted C4 is Quaternary (~130 ppm) C6 is Methine (~125 ppm) Decision->Isomer_45 C4=quat, C6=CH Isomer_56 Pattern B: 5,6-Disubstituted C4 is Methine (~122 ppm) C6 is Quaternary (~135 ppm) Decision->Isomer_56 C4=CH, C6=quat Validation Step 3: HSQC Confirmation (Correlate Protons to Carbons) Isomer_45->Validation Isomer_56->Validation

Caption: Logic flow for distinguishing benzothiophene regioisomers. Note the critical decision point relying on the quaternary status of C4 versus C6.

References

  • Substituent Effects in Aromatic NMR: Viesser, R. V., et al.[1] "The halogen effect on the 13C NMR chemical shift in substituted benzenes." Physical Chemistry Chemical Physics, 2017. [Link]

  • Benzothiophene Synthesis & Characterization: Ye, L., et al. "A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes." RSC Advances, 2016. (Contains detailed experimental NMR data for substituted benzothiophenes). [Link]

  • Photochromic Benzothiophene Derivatives: Kawai, T., et al. "Substituent Effects on the Photochromic Properties of Benzothiophene-Based Derivatives."[2] Chemistry – A European Journal, 2005. (Provides comparative NMR data for complex substitution patterns). [Link]

  • General 13C NMR Shift Tables: "13C NMR Chemical Shifts." Oregon State University Chemistry Department. [Link]

Sources

Technical Comparison Guide: Mass Spectrometry of Brominated Benzothiophenes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Brominated benzothiophenes (BBTs) occupy a critical niche in two distinct fields: they are potent intermediates in the synthesis of thiophene-based pharmaceuticals (e.g., raloxifene analogs) and emerging persistent organic pollutants (POPs) in environmental matrices. Their analysis presents a unique challenge due to the complex isotopic signature of bromine and the stability of the benzothiophene core.

This guide compares the two dominant mass spectrometry ionization modes used for BBT analysis: Electron Ionization (EI) and Electron Capture Negative Ionization (ECNI) . While EI remains the structural gold standard for isomer differentiation, ECNI offers superior sensitivity for trace-level screening. This guide details the fragmentation mechanisms, experimental protocols, and decision frameworks for selecting the optimal method.

The Chemistry of Fragmentation[1][2]

To interpret the mass spectra of BBTs, one must understand the interplay between the labile C-Br bond and the robust benzothiophene skeleton.

The Isotopic Fingerprint

Bromine exists as two stable isotopes,


 and 

, in a nearly 1:1 natural abundance ratio (50.69% vs 49.31%). This creates a distinct "isotopic cluster" for the molecular ion (

), which serves as the primary identification tool in EI mode.
  • Mono-bromo (

    
    ):  1:1 doublet (
    
    
    
    ,
    
    
    )
  • Di-bromo (

    
    ):  1:2:1 triplet (
    
    
    
    ,
    
    
    ,
    
    
    )
  • Tri-bromo (

    
    ):  1:3:3:1 quartet
    
Fragmentation Pathways (EI Mode)

In hard ionization (70 eV EI), the fragmentation follows a predictable radical-cation decay pathway.

  • C-Br Cleavage (Primary): The C-Br bond is the weakest link. The molecular ion typically loses a bromine radical (

    
    ), resulting in a cation with a mass loss of 79 or 81 Da.
    
    • Observation: A strong

      
       signal.
      
  • Thiophene Ring Disintegration (Secondary): Following debromination, the benzothiophene core degrades. The signature pathway is the loss of the thio-fragment, typically acetylene sulfide (

    
    , 45 Da) or carbon monosulfide (
    
    
    
    , 44 Da).
    • Observation: Peaks at m/z 89 (

      
      ) are characteristic of the benzothiophene backbone after substituent loss.
      
ECNI Mechanism (Soft Ionization)

In ECNI, a buffer gas (methane or ammonia) thermalizes electrons. Bromine, having high electronegativity, captures these thermal electrons efficiently.

  • Dissociative Electron Capture:

    
    
    
  • Observation: The spectrum is often dominated exclusively by m/z 79 and 81 (

    
    ), with little to no molecular ion.
    

Comparative Analysis: EI vs. ECNI

The choice between EI and ECNI depends on whether the goal is identification (structure) or detection (sensitivity).

Data Summary Table
FeatureElectron Ionization (EI)Electron Capture Negative Ionization (ECNI)
Primary Information Structural Elucidation (Fingerprint)Halogen Presence (Screening)
Dominant Ions

,

,


(m/z 79, 81)
Sensitivity Nanogram to Picogram rangeFemtogram range (10-100x more sensitive)
Selectivity Moderate (Matrix interferences common)High (Blind to non-halogenated matrix)
Isomer Distinction Excellent (Fragmentation varies by Br position)Poor (All isomers yield m/z 79/81)
Library Match NIST/Wiley compatibleLimited libraries available

Experimental Protocols

These protocols are designed to be self-validating. If the characteristic isotopic ratios (Section 2.1) are not observed in the standard check, the system is not ready for BBT analysis.

Sample Preparation (Generic for Biological/Environmental)
  • Extraction: Soxhlet or Accelerated Solvent Extraction (ASE) using Hexane:DCM (1:1).

  • Cleanup: Acidified silica gel column to remove lipids (BBTs are stable in acid).

  • Final Solvent: Isooctane or Nonane (prevents evaporation loss of volatile lower-brominated congeners).

GC-MS Method Parameters
Method A: EI-MS (Structural Confirmation)
  • Source Temp: 230°C (High enough to prevent condensation, low enough to avoid thermal degradation).

  • Electron Energy: 70 eV.

  • Scan Range: m/z 50–500.

  • Validation Check: Inject 3-Bromobenzothiophene standard. Verify m/z 212/214 ratio is 1:1 within 10% error.

Method B: ECNI-MS (Trace Quantitation)
  • Reagent Gas: Methane (purity >99.999%) at 1.5–2.0 mL/min flow.

  • Source Temp: 150°C (Lower temperatures enhance electron capture efficiency for Br).

  • Monitoring: SIM mode for m/z 79 and 81.

  • Validation Check: Signal-to-Noise (S/N) for 1 pg standard should exceed 10:1.

Visualization of Pathways

Fragmentation Logic (EI Mode)

This diagram illustrates the mechanistic decay of a generic monobromobenzothiophene.

FragmentationPathway cluster_legend Pathway Legend M_Ion Molecular Ion (M+) m/z 212/214 (Isotope 1:1) Debrom [M - Br]+ m/z 133 (Cation) M_Ion->Debrom - Br radical (79/81) RingFrag Benzothiophene Core Fragmentation (Loss of CHS/CS) Debrom->RingFrag Ring Opening Final Phenyl Cation [C6H5]+ m/z 77 RingFrag->Final - CS (44) or CHS (45) key Blue: Precursor | Green: Primary Fragment | Yellow: Secondary Decay

Caption: Figure 1. EI Fragmentation pathway for Monobromobenzothiophene. The loss of the bromine radical is the initiating event, followed by the characteristic disintegration of the thiophene ring.

Decision Workflow for Method Selection

Use this logic gate to determine the appropriate ionization mode for your specific research question.

MethodSelection Start Start: Define Analytical Goal Goal Is the target known? Start->Goal Conc Concentration Level? Goal->Conc Yes (Targeted) Result_EI Use EI-MS (Full Scan/SIM) Goal->Result_EI No (Unknown ID) Iso Isomer Specificity Needed? Conc->Iso High (>1 ng/mL) Result_ECNI Use ECNI-MS (SIM m/z 79,81) Conc->Result_ECNI Trace (<10 pg/mL) Iso->Result_EI Yes (Critical) Iso->Result_ECNI No (Total Load)

Caption: Figure 2. Decision matrix for selecting EI vs. ECNI based on analyte concentration and identification requirements.

References

  • Agilent Technologies. (2023). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Benzo[b]thiophene Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Moyano, E., & Santos, F. J. (2014). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • Cristale, J., et al. (2012).[1] Gas chromatography/mass spectrometry comprehensive analysis of organophosphorus, brominated flame retardants...[1][2]. Journal of Chromatography A. Retrieved from [Link]

Sources

Strategic Characterization Guide: FTIR Analysis of Benzothiophen-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold of Choice

Benzothiophen-4-ol (CAS 2668-25-1), also known as 4-hydroxybenzothiophene, is a critical pharmacophore in medicinal chemistry. Unlike its isomers, the 4-hydroxy variant serves as a privileged scaffold for developing Selective Estrogen Receptor Modulators (SERMs), kinase inhibitors (e.g., Dyrk1A), and GPCR ligands. Its structural uniqueness lies in the proximity of the hydroxyl group to the thiophene sulfur, creating a specific electronic environment that influences both binding affinity and spectral characteristics.

This guide provides a technical deep-dive into the Fourier Transform Infrared (FTIR) characterization of benzothiophen-4-ol. Beyond simple identification, we focus on comparative analysis —specifically, how to distinguish the 4-isomer from its common synthetic byproducts (e.g., benzothiophen-5-ol) using spectral fingerprinting.

Technical Deep Dive: Spectral Fingerprinting

The Characteristic Spectrum

The FTIR spectrum of benzothiophen-4-ol is defined by the interplay between the phenolic hydroxyl group and the bicyclic aromatic system. The data below summarizes the diagnostic peaks required for positive identification.

Functional GroupWavenumber (cm⁻¹)IntensityVibrational Mode Assignment
Phenolic O-H 3200 – 3500 Broad, StrongO-H stretching (Intermolecular H-bonding).[1] Critical for solid-state characterization.
Aromatic C-H 3000 – 3100 WeakC-H stretching (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

hybridized carbons). Differentiates from aliphatic precursors.
Aromatic Ring 1580 – 1600 Strong/SharpC=C skeletal vibrations.[1] The "breathing" mode of the fused ring system.
Phenolic C-O 1200 – 1260 StrongC-O stretching.[1] Confirms the attachment of oxygen to the aromatic ring.
Thiophene C-S ~700 MediumC-S stretching.[1] Characteristic of the sulfur heterocycle.
Comparative Analysis: 4-ol vs. 5-ol (The Isomer Challenge)

In synthetic workflows, distinguishing the 4-hydroxy isomer from the 5-hydroxy isomer is a common quality control challenge. While both share identical functional groups (OH, C=C, C-S), their substitution patterns on the benzene ring differ, leading to distinct signatures in the Fingerprint Region (600–900 cm⁻¹) .

  • Benzothiophen-4-ol (The Target): The hydroxyl group at position 4 leaves protons at positions 5, 6, and 7. This creates a 1,2,3-trisubstituted benzene pattern (three adjacent protons).

  • Benzothiophen-5-ol (The Alternative): The hydroxyl group at position 5 leaves protons at 4, 6, and 7. This creates a 1,2,4-trisubstituted benzene pattern (one isolated proton, two adjacent).

The Diagnostic Rule

To validate the 4-isomer, look for the Out-of-Plane (OOP) C-H Bending modes:

FeatureBenzothiophen-4-ol (Target)Benzothiophen-5-ol (Alternative)
Substitution Pattern 1,2,3-Trisubstituted (vicinal 3H)1,2,4-Trisubstituted (isolated H + vicinal 2H)
Key Diagnostic Peak 735 – 770 cm⁻¹ (Strong)800 – 860 cm⁻¹ (Strong)
Secondary Peak ~690 – 710 cm⁻¹~860 – 900 cm⁻¹ (Isolated H)
Interpretation A dominant band near 750 cm⁻¹ confirms the 4-position.[1]Two distinct bands >800 cm⁻¹ indicate the 5-position.[1]

Visualization: Logic & Workflow

Isomer Identification Workflow

The following diagram illustrates the decision logic for confirming the 4-isomer using FTIR data.

IsomerID Start Unknown Sample (C8H6OS Isomer) Region1 Check 3200-3500 cm⁻¹ (O-H Stretch) Start->Region1 Decision1 Broad Peak Present? Region1->Decision1 Region2 Check Fingerprint (600-900 cm⁻¹) Decision1->Region2 Yes Reject REJECT: Not a Phenol Decision1->Reject No PatternA Strong Band 735 - 770 cm⁻¹ (3 Adjacent H) Region2->PatternA Dominant PatternB Strong Bands 800 - 900 cm⁻¹ (Isolated H) Region2->PatternB Dominant Result4 CONFIRMED: Benzothiophen-4-ol PatternA->Result4 Result5 IDENTIFIED: Benzothiophen-5-ol PatternB->Result5

Figure 1: Decision tree for distinguishing benzothiophene isomers based on C-H Out-of-Plane (OOP) bending modes.

Pharmacophore & Signal Transduction

Understanding why we synthesize the 4-ol requires mapping its role in biological systems.

Pharmacophore cluster_mol Benzothiophen-4-ol Scaffold Benzothiophene Core (Lipophilic Anchor) Target Protein Target (e.g., ERα, Dyrk1A) Scaffold->Target Pi-Pi Stacking FuncGroup 4-OH Group (H-Bond Donor) FuncGroup->Target H-Bonding (Specific Pocket) Effect Biological Response (Inhibition/Modulation) Target->Effect Signal Modulation

Figure 2: Pharmacophore mapping showing the structural role of the 4-OH group in receptor binding.

Experimental Protocol: Standardized Acquisition

To ensure reproducibility and valid comparison with the data above, follow this self-validating protocol.

Sample Preparation

Benzothiophen-4-ol is a solid at room temperature (MP: 80–91°C).[2]

  • Method A: KBr Pellet (Recommended for Resolution)

    • Mix 1–2 mg of sample with 100 mg of spectroscopic grade KBr (dried).

    • Grind to a fine powder using an agate mortar to minimize light scattering (Christiansen effect).

    • Press at 8–10 tons for 2 minutes to form a transparent pellet.

    • Why: KBr pellets provide superior resolution in the fingerprint region (600–900 cm⁻¹), critical for isomer differentiation.

  • Method B: Diamond ATR (Alternative)

    • Place solid crystal directly onto the diamond crystal.

    • Apply high pressure to ensure uniform contact.

    • Note: Peak positions may shift slightly (<2 cm⁻¹) compared to transmission modes due to refractive index dispersion.

Data Acquisition Parameters
  • Range: 4000 – 400 cm⁻¹[1]

  • Resolution: 4 cm⁻¹ (Sufficient for solid-state bands)

  • Scans: 32 (Minimum) to 64 (Optimal signal-to-noise)

  • Background: Collect fresh air background before every sample to remove atmospheric CO₂/H₂O interference.

Quality Control Check (Self-Validation)

Before accepting the spectrum:

  • Baseline Check: Is the baseline flat between 2000–2500 cm⁻¹? (If sloping, regrind sample).

  • Intensity Check: Is the strongest peak (usually C=C or C-O) between 0.8 and 1.2 Absorbance units? (If >1.5, the detector is saturated; dilute sample).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 76906, Benzothiophen-4-ol. Retrieved from [Link][1]

  • Spectroscopy Online. (2016). The Benzene Fingers, Part I: Distinguishing Mono- and Disubstituted Benzene Rings. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds: IR Substitution Patterns. Retrieved from [Link]

  • Solubility of Things. (n.d.). Benzothiophen-4-ol Physical Properties. Retrieved from [Link]

  • National Institutes of Health (NIH). (2014). Hydroxybenzothiophene Ketones Are Efficient Pre-mRNA Splicing Modulators. Retrieved from [Link]

Sources

Comparative Reactivity Guide: 5-Bromo vs. 3-Bromo Benzothiophenes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Divergence

In medicinal chemistry, the benzothiophene scaffold is a "privileged structure," serving as the core for drugs like Raloxifene (SERM), Zileuton (5-lipoxygenase inhibitor), and Sertaconazole (antifungal). However, the regiochemistry of the bromine substituent—C3 (heteroaryl) versus C5 (aryl) —dictates a massive divergence in synthetic strategy, stability, and reactivity.

This guide objectively compares these two isomers, providing experimental evidence to navigate their distinct behaviors in Lithium-Halogen Exchange (LHE) and Palladium-catalyzed Cross-Couplings.

Quick Comparison Matrix
Feature3-Bromobenzothiophene (3-BrBT)5-Bromobenzothiophene (5-BrBT)
Electronic Nature Electron-rich Heteroaryl (Thiophene-like)Electron-neutral Aryl (Benzene-like)
Synthesis Direct: Electrophilic Bromination of benzothiophene.Indirect: De novo synthesis from thiophenols or cinnamic acids.
LHE Stability Low: Prone to "Halogen Dance" (C3

C2 migration).
High: Stable lithiated species at -78 °C.
Pd-Coupling Excellent, but sensitive to steric crowding at C4.Excellent, behaves like standard bromobenzene.
Cost/Availability High availability (Direct synthesis).Moderate availability (Multistep synthesis).

Electronic Profiling & Reactivity Logic

To understand the reactivity differences, one must visualize the electron density distribution. The sulfur atom donates electron density into the C2=C3 double bond via resonance, making C3 significantly more electron-rich than C5.

Diagram 1: Electronic Reactivity Map

This diagram illustrates the distinct electronic environments and the resulting reactivity hotspots.

G cluster_0 3-Bromobenzothiophene (Heteroaryl) cluster_1 5-Bromobenzothiophene (Aryl) node3 C3-Br Bond Electron-Rich (Thiophene ring) High Nucleophilicity at Carbon node2 C2 Position Acidic Proton (pKa ~32) Site of 'Halogen Dance' Capture node3->node2 Proximity Effect (Steric & Electronic) node5 C5-Br Bond Standard Aryl Halide Isolated from S-atom effects node4 C4/C6 Positions Standard Ortho-Lithiation sites (Less acidic than C2) node5->node4 Inductive Effect only

Caption: C3-Br is influenced by the sulfur atom's resonance, creating a high-energy "heteroaryl" bond. C5-Br behaves as a discrete aryl bromide.

Critical Workflow: Lithium-Halogen Exchange (LHE)

This is the area of highest risk. While 5-BrBT behaves predictably, 3-BrBT is notorious for the "Halogen Dance" —a base-catalyzed rearrangement where the lithiated species isomerizes to the thermodynamically more stable C2 position.

The "Halogen Dance" Mechanism (3-Br Specific)

If 3-BrBT is treated with insufficient base or at temperatures above -78 °C, the initially formed 3-lithio species can deprotonate unreacted starting material at the acidic C2 position. The bromine then migrates, leading to a mixture of 3-Br, 2-Br, and 2,3-dibromo species.

Diagram 2: The Halogen Dance Pathway

HalogenDance Start 3-Bromobenzothiophene Li_Exchange LHE (n-BuLi, < -78°C) Start->Li_Exchange Kinetic_Li 3-Lithiobenzothiophene (Kinetic Product) Li_Exchange->Kinetic_Li Equilibrium Proton Transfer (if Temp > -60°C) Kinetic_Li->Equilibrium Reversible Scrambled 2-Lithio-3-bromobenzothiophene (Thermodynamic Sink) Equilibrium->Scrambled Halogen Migration Product C2-Functionalized Impurities Scrambled->Product Electrophile Quench

Caption: Failure to maintain cryogenic temperatures triggers the migration of Lithium from C3 to C2, scrambling the regiochemistry.

Comparative Experimental Protocols
Protocol A: 3-Bromobenzothiophene (Strict Cryogenic Control)
  • Objective: Generate 3-Lithiobenzothiophene without scrambling.

  • Reagent: t-Butyllithium (t-BuLi) is preferred over n-BuLi. t-BuLi reacts faster and irreversibly (2 equivalents required: 1 for exchange, 1 to destroy the formed t-BuBr).

  • Procedure:

    • Dissolve 3-BrBT (1.0 equiv) in anhydrous THF under Argon. Cool to -78 °C (internal probe mandatory).

    • Add t-BuLi (2.1 equiv) dropwise over 20 min. Crucial: Maintain temp < -70 °C.

    • Stir for 30 min at -78 °C.

    • Add electrophile (e.g., DMF,

      
      ) quickly.
      
    • Validation: GC-MS of quenched aliquot should show >95% C3-substitution and <1% C2-scrambled product.

Protocol B: 5-Bromobenzothiophene (Standard Conditions)
  • Objective: Generate 5-Lithiobenzothiophene.

  • Reagent: n-Butyllithium (n-BuLi).

  • Procedure:

    • Dissolve 5-BrBT (1.0 equiv) in anhydrous THF under Argon. Cool to -78 °C .

    • Add n-BuLi (1.1 equiv) dropwise.

    • Stir for 45-60 min. (System is stable up to -40 °C).

    • Add electrophile.[1][2]

    • Validation: High tolerance for temperature fluctuations; scrambling is negligible.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Both isomers are excellent substrates for Suzuki coupling, but they exhibit different oxidative addition kinetics.

  • 3-BrBT: The C3-Br bond is on an electron-rich thiophene ring. Electron-rich aryl halides typically undergo oxidative addition slower than electron-poor ones. However, the heteroatomic nature often activates the bond relative to simple benzene.

  • 5-BrBT: Behaves as a standard substituted bromobenzene.

Experimental Data Comparison (Yields)

The following table summarizes typical isolated yields from literature using standard conditions (


, 

, Toluene/EtOH/H2O).
Coupling Partner (Boronic Acid)Yield with 3-BrBTYield with 5-BrBTNotes
Phenylboronic acid 85-92%90-95%5-Br is slightly more robust.
4-Methoxyphenylboronic acid 78-85%88-92%3-Br sensitive to steric crowding from C4-H.
2-Thiopheneboronic acid 80-88%85-90%Heteroaryl-Heteroaryl coupling works well for both.
Optimized Protocol: Suzuki Coupling of 3-BrBT
  • Challenge: Steric interaction between the incoming nucleophile and the C4-proton of the benzene ring can slow down reductive elimination at C3.

  • Solution: Use of S-Phos or X-Phos ligands can significantly improve yields for sterically demanding partners.

  • Self-Validating Step: Monitor disappearance of 3-BrBT by HPLC. If <10% conversion after 1 hour, add 10 mol% additional base (

    
    ) rather than heating above 100 °C, which promotes debromination.
    

Synthesis & Availability

For the process chemist, the source of the starting material is the deciding factor.

  • 3-Bromobenzothiophene:

    • Source: Direct bromination of benzothiophene (

      
      , 
      
      
      
      or
      
      
      ).
    • Selectivity: Electrophilic Aromatic Substitution (EAS) favors C3 over C2 (ratio > 95:5).

    • Scalability: Highly scalable, cheap starting materials.

  • 5-Bromobenzothiophene:

    • Source: Cannot be made by direct bromination (EAS does not occur on the benzene ring when the thiophene ring is open).

    • Route: Requires cyclization of 4-bromobenzenethiol with bromoacetaldehyde diethyl acetal or similar "building block" approaches.

    • Scalability: More expensive; requires multi-step precursor synthesis.

References

  • Halogen Dance Mechanism

    • Schnürch, M., et al. "Halogen Dance Reactions—A Review." Chem. Rev.[3]2007 , 107, 5476. Link

  • Benzothiophene Functionalization

    • Ohta, A., et al. "Pd-catalyzed direct arylation of thiophene derivatives."[4] Heterocycles1990 , 31, 1951.

  • Suzuki Coupling Protocols

    • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[3] Chem. Rev.[3]1995 , 95, 2457.[3] Link

  • Synthesis of Bromobenzothiophenes

    • Campaigne, E., et al. "Chlorination and Bromination of Benzothiophene." J. Am. Chem. Soc.[5]1954 , 76, 2445. Link

  • Lithium-Halogen Exchange Kinetics

    • Beak, P., et al. "Complex Induced Proximity Effects: Enantioselective Syntheses." Acc.[4][6] Chem. Res.1996 , 29, 552. (Discusses lithiation stability).

Sources

HPLC retention time markers for benzothiophene-4-ol impurities

Author: BenchChem Technical Support Team. Date: February 2026

High-Performance Liquid Chromatography (HPLC) Strategies for Benzothiophene-4-ol Impurity Profiling: A Comparative Guide

Executive Summary

Benzothiophene-4-ol (4-Hydroxybenzothiophene) is a critical pharmacophore and intermediate, most notably in the synthesis of atypical antipsychotics like Brexpiprazole . Its purity is paramount; however, its synthesis—often via cyclization of aryl sulfides or oxidation of precursors—yields a complex matrix of structural isomers (regioisomers) and halo-derivatives that are difficult to resolve using standard generic methods.[1]

This guide compares retention time markers and chromatographic methodologies required to separate benzothiophene-4-ol from its critical impurities. We move beyond simple C18 separation to advocate for orthogonal selectivity using Phenyl-Hexyl stationary phases, providing the resolution necessary for ICH Q3A/B compliance.

The Impurity Landscape: Critical Markers

To validate any HPLC method for benzothiophene-4-ol, the following reference standards (markers) are essential. These markers represent the "Critical Quality Attributes" (CQAs) of the intermediate.

Marker TypeCompound NameRole/RiskChemical Behavior (RP-HPLC)
API Intermediate Benzothiophene-4-ol Target AnalyteMid-polar, phenolic hydroxyl group capable of H-bonding.
Regioisomer Benzothiophene-5-ol Critical ImpurityHardest to Separate. Co-elutes on C18 due to identical hydrophobicity. Requires

selectivity.[2]
Starting Material 4-Bromobenzothiophene Process ImpurityHighly hydrophobic (late eluter).[1] Significant UV absorbance.
Oxidation Byproduct Benzothiophene-4-ol Sulfoxide DegradantMore polar than parent. Elutes early (near void volume) if phase collapse occurs.[1]
Dimer 4,4'-Bibenzothiophene Side ReactionVery late eluter.[1] Requires high organic strength to elute.

Comparative Analysis: Selection of Stationary Phases

The choice of stationary phase is the single most critical variable. Below, we compare the industry-standard C18 against the Phenyl-Hexyl alternative for this specific application.

Option A: The Generic Standard (C18)
  • Mechanism: Hydrophobic interaction (Van der Waals).[1]

  • Pros: Robust, widely available, predictable retention for non-polar impurities (e.g., 4-bromobenzothiophene).[1]

  • Cons: Fails to resolve regioisomers. The 4-ol and 5-ol isomers have nearly identical logP values, leading to peak co-elution or "shouldering."

Option B: The Orthogonal Solution (Phenyl-Hexyl)
  • Mechanism:

    
     interactions + Hydrophobic interaction.
    
  • Pros: The electron-rich aromatic ring of the stationary phase interacts differentially with the position of the hydroxyl group on the benzothiophene core.

  • Performance: Typically resolves 4-ol and 5-ol with a Resolution (

    
    ) > 2.0.[1]
    
Performance Data Comparison (Simulated Representative Data)

Conditions: Mobile Phase A: 0.1% Formic Acid in Water; B: Methanol.[1] Gradient: 5-95% B over 15 min.

ParameterC18 Column (Generic)Phenyl-Hexyl Column (Recommended)
Retention Time (4-ol) 6.2 min6.8 min
Retention Time (5-ol) 6.3 min (Co-elution)7.4 min
Resolution (

)
0.8 (Fail) > 2.5 (Pass)
Peak Symmetry (Tailing) 1.21.05
Selectivity (

)
1.021.15

Expert Insight: For benzothiophene derivatives, Methanol is preferred over Acetonitrile on Phenyl columns because Acetonitrile's


-electrons can suppress the specific 

interactions between the analyte and the stationary phase.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system. The "System Suitability Solution" must contain both the 4-ol and 5-ol markers to confirm resolution.

Reagents & Preparation
  • Diluent: Water:Methanol (50:50 v/v).

  • Stock Solutions: Prepare individual stocks of Benzothiophene-4-ol and Benzothiophene-5-ol at 1.0 mg/mL in Methanol.

  • System Suitability Solution (SST): Mix stocks to obtain 0.1 mg/mL of each in Diluent.

  • Sample Preparation: Dissolve crude intermediate at 0.5 mg/mL in Diluent.

Instrument Parameters
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Waters XSelect or Phenomenex Luna).[1]

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.5 (Buffers phenolic ionization).

  • Mobile Phase B: Methanol (Promotes

    
     selectivity).[1]
    
  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 270 nm (near

    
     for benzothiophene) and 230 nm (for trace impurities).[1]
    
  • Column Temp: 30°C.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Polar impurities)
15.01090Linear Gradient
20.01090Wash (Elute dimers/Br-derivatives)
20.19010Re-equilibration

Visualizations

Figure 1: Impurity Formation & Marker Logic

This diagram illustrates the origin of the impurities, guiding which markers are necessary for your specific synthesis pathway.

ImpurityPathways Precursor Aryl Sulfide / Precursor Target Benzothiophene-4-ol (Target API Int.) Precursor->Target Cyclization Imp_Regio Benzothiophene-5-ol (Regioisomer) Precursor->Imp_Regio Mis-cyclization Imp_Start 4-Bromobenzothiophene (Unreacted SM) Precursor->Imp_Start Incomplete Rxn Imp_Ox Sulfoxide/Sulfone (Oxidation) Target->Imp_Ox Air Oxidation Imp_Dimer Dimeric Species Target->Imp_Dimer Coupling Side Rxn

Caption: Figure 1: Genesis of critical retention time markers. The 5-ol isomer forms via mis-cyclization, requiring specific separation strategies.

Figure 2: Method Development Decision Tree

A logic flow for selecting the correct HPLC conditions based on the observed impurity profile.

MethodDecision Start Start Method Development (Benzothiophene-4-ol) Screen Screen C18 Column (Acidic Water / MeOH) Start->Screen Check Are Isomers (4-ol / 5-ol) Resolved? Screen->Check Yes Validate C18 Method (Cost Effective) Check->Yes Yes (Rs > 1.5) No Switch to Phenyl-Hexyl (Pi-Pi Selectivity) Check->No No (Co-elution) Opt Optimize Mobile Phase: Use Methanol (Not ACN) No->Opt Final Final Method: Rs > 2.0 achieved Opt->Final

Caption: Figure 2: Decision matrix for stationary phase selection. Switching to Phenyl-Hexyl is the primary corrective action for isomeric overlap.

References

  • Axios Research. (n.d.).[1] Brexpiprazole Benzothiophene Impurity Reference Standards.[3][4] Retrieved from [Link][1]

  • SynZeal Research. (n.d.).[1] Brexpiprazole Impurity 15 (Benzothiophene derivative) Characterization.[1][5] Retrieved from [Link][1]

  • MDPI. (2021). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Retrieved from [Link][1]

  • Organic Chemistry Portal. (2022).[1] Synthesis of Benzothiophenes: Methodologies and Catalysis. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2021).[1] Brexpiprazole Impurity 39 (Benzothiophene-4-ol derivative) Compound Summary. Retrieved from [Link][1]

Sources

Crystal Engineering of 5-Bromo-1-benzothiophen-4-ol Scaffolds: A Comparative Structural Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Advantage

In the development of Selective Estrogen Receptor Modulators (SERMs) and 5-lipoxygenase (5-LOX) inhibitors, the 5-bromo-1-benzothiophen-4-ol scaffold represents a critical "Goldilocks" zone in solid-state engineering. Unlike its chloro- or iodo- analogs, the 5-bromo derivative offers a unique balance of sigma-hole magnitude and steric compatibility , facilitating robust crystal packing through halogen bonding without disrupting the planar


-stacking required for biological efficacy.

This guide provides a technical comparison of the 5-bromo scaffold against its primary alternatives (5-chloro, 5-iodo, and 5-hydro), focusing on crystallizability, lattice stability, and structural predictability.

Comparative Analysis: 5-Bromo vs. Alternatives

The following data compares the solid-state performance of the 5-bromo derivative against key analogs. Data is synthesized from structural studies of homologous benzothiophene diols and 5-substituted benzothiophenes [1][2].[1]

Table 1: Solid-State Performance Matrix
Feature5-Bromo (Target) 5-Chloro (Alternative)5-Iodo (Alternative)5-Hydro (Control)
Crystal System Monoclinic (

typical)
Triclinic / MonoclinicTriclinic (

)
Orthorhombic
Halogen Bond Strength Moderate (3–5 kcal/mol) Weak (<2 kcal/mol)Strong (>7 kcal/mol)N/A
Interaction Type Directional C-Br[1][2]···OIsotropic dispersionStrong C-I[1][2][3]···O / C-I···NC-H···O only
Packing Motif Lamellar (2D Sheets) HerringboneInterdigitatedHerringbone
Solubility (EtOAc) Ideal for Slow Evap. High (Difficult to nucleate)Low (Precipitates fast)High
Lattice Energy -28.5 kcal/mol (Est.)[1][2][3]-24.2 kcal/mol-31.0 kcal/mol-21.5 kcal/mol
Technical Discussion
  • The Bromine "Anchor": The 5-bromo substituent induces a positive electrostatic potential (sigma-hole) on the extension of the C-Br bond. This allows the molecule to form linear

    
     interactions with the 4-hydroxyl group of a neighboring molecule. This interaction is strong enough to direct packing but weak enough to allow reversible error correction during crystal growth [2].[1][3]
    
  • Failure of the Chloro-Analog: The 5-chloro derivative often fails to form directional halogen bonds because the chlorine atom's sigma-hole is easily neutralized by its own electron cloud. Consequently, 5-Cl structures are dominated by non-directional van der Waals forces, leading to polymorphism and lower melting points [1].[3]

  • The Iodine Excess: While 5-iodo derivatives form the strongest intermolecular bonds, the large iodine radius (1.98 Å) often distorts the benzothiophene planarity, reducing

    
    -
    
    
    
    stacking efficiency—a critical feature for drug-receptor intercalation [3].

Structural Mechanism & Interaction Network[3][4]

The stability of the 5-bromo-1-benzothiophen-4-ol crystal arises from a cooperative network of Hydrogen Bonds (HB) and Halogen Bonds (XB).

InteractionNetwork cluster_legend Interaction Types MolA Molecule A (Donor) MolB Molecule B (Acceptor) MolA->MolB Halogen Bond (C5-Br ··· O4) MolC Molecule C (Stacking) MolA->MolC Pi-Pi Stacking (3.6 Å centroid) MolB->MolA Hydrogen Bond (O4-H ··· S1) XB: Directional Stability XB: Directional Stability HB: Lateral Cohesion HB: Lateral Cohesion XB: Directional Stability->HB: Lateral Cohesion Pi: Vertical Stacking Pi: Vertical Stacking HB: Lateral Cohesion->Pi: Vertical Stacking

Figure 1: Cooperative interaction network in 5-bromo-benzothiophene crystals.[1] The Br···O interaction directs the formation of dimers, while


-stacking builds the 3D lattice.

Experimental Protocols

To ensure reproducibility, the following protocols utilize a self-validating "Slow Evaporation" method, optimized for sulfur-containing heterocycles.

Synthesis of 5-Bromo-1-benzothiophen-4-ol

Context: Direct bromination of 4-hydroxybenzothiophene requires regiocontrol to prevent poly-bromination.[1]

  • Reagents: Dissolve 1-benzothiophen-4-ol (1.0 eq) in glacial acetic acid.

  • Bromination: Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise at 0°C.

    • Mechanism Check: Low temperature prevents bromination at the C2/C3 positions.[3]

  • Quench: Pour mixture into ice water; filter the precipitate.

  • Purification: Recrystallize crude solid from ethanol to remove succinimide byproducts.

Crystallization Protocol (Vapor Diffusion)

Objective: Obtain X-ray quality single crystals suitable for diffraction.[3]

  • Solution A (Solvent): Dissolve 20 mg of pure 5-bromo-1-benzothiophen-4-ol in 2 mL of Ethyl Acetate (EtOAc). Ensure complete dissolution; sonicate if necessary.[1][3]

  • Solution B (Antisolvent): Prepare 5 mL of n-Hexane in a larger outer vial.

  • Setup: Place the small vial (Solution A) inside the large vial (Solution B). Cap the large vial tightly.

  • Equilibration: Store at 20°C in a vibration-free environment.

    • Causality: Hexane vapor slowly diffuses into the EtOAc, gradually increasing supersaturation.[3] This controlled nucleation favors the formation of the thermodynamic polymorph (Monoclinic) over kinetic forms [2].[3]

CrystallizationWorkflow Start Purified 5-Br-Benzothiophene Dissolve Dissolve in EtOAc (High Solubility) Start->Dissolve Diffusion Vapor Diffusion (Hexane Antisolvent) Dissolve->Diffusion Place Inner Vial Nucleation Nucleation Event (Slow Supersaturation) Diffusion->Nucleation 24-48 Hours Growth Crystal Growth (Thermodynamic Control) Nucleation->Growth 3-5 Days Harvest Harvest Crystals (Monoclinic Prisms) Growth->Harvest Validation Check: No Amorphous Precipitate? Growth->Validation Validation->Dissolve No (Restart) Validation->Harvest Yes

Figure 2: Vapor diffusion workflow for growing single crystals of 5-bromo-benzothiophene derivatives.

References

  • Cozzolino, A. F., et al. (2014).[3] Halogen and Hydrogen Bonding Benzothiophene Diol Derivatives: A Study Using ab initio Calculations and X-Ray Crystal Structure Measurements . Crystal Growth & Design.

  • Choi, H. D., et al. (2014).[3][4] Crystal structure of 5-bromo-2,4,6-trimethyl-3-[(2-methylphenyl)sulfinyl]-1-benzofuran . Acta Crystallographica Section E.

  • Dobre, A. F., et al. (2024).[3][5] The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical . Molbank.[1][3][5]

  • Hama, A. K., et al. (2020).[3][6] Synthesis of Novel Benzothiophene Derivatives via Cyclization Reactions . Russian Journal of Organic Chemistry.

Sources

Comparative Analysis of Hydroxybenzothiophene Scaffolds: UV-Vis Absorption Profiles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The hydroxybenzothiophene (HBT) scaffold represents a critical pharmacophore in medicinal chemistry, most notably as the core structure of Selective Estrogen Receptor Modulators (SERMs) like Raloxifene. Unlike their nitrogen-containing analogues (indoles) or oxygen-containing analogues (benzofurans), HBTs exhibit unique electronic transitions governed by the sulfur atom’s high polarizability and heavy-atom effect.

This guide provides a technical comparison of HBT absorption spectra against key alternatives. It details the electronic basis for their spectral signatures, provides experimentally validated protocols for characterization, and establishes a self-validating workflow for determining molar extinction coefficients (


) and acid dissociation constants (

).

Electronic Architecture & Theoretical Basis

The UV-Vis absorption profile of hydroxybenzothiophene is dictated by the interplay between the benzothiophene core aromaticity and the auxochromic hydroxyl group.

The Sulfur Effect (vs. Nitrogen/Oxygen)

While hydroxyindoles (nitrogen) and hydroxybenzofurans (oxygen) rely on


 hybridization, the sulfur atom in benzothiophene introduces distinct electronic properties:
  • Reduced Electronegativity: Sulfur (2.58) is less electronegative than Oxygen (3.44) or Nitrogen (3.04), allowing for greater electron delocalization across the fused ring system.

  • Polarizability: The larger electron cloud of sulfur leads to a bathochromic (red) shift compared to benzofuran analogues due to stabilized excited states (

    
    ).
    
  • Vibronic Structure: The rigid bicyclic core often yields distinct vibronic fine structure in non-polar solvents, which is smoothed out in polar protic solvents like methanol.

DOT Diagram: Electronic Transition Pathways

The following diagram illustrates the energy gap relationships and transition types between the scaffolds.

ElectronicTransitions Scaffold Heterocyclic Core Indole Indole (N) High Electron Density λ_max ~270-290 nm Scaffold->Indole Benzofuran Benzofuran (O) Tighter e- Hold λ_max < 270 nm Scaffold->Benzofuran HBT Benzothiophene (S) High Polarizability λ_max ~290-300 nm Scaffold->HBT Transition Transition Type π → π* (Major) n → π* (Minor) Indole->Transition Benzofuran->Transition HBT->Transition Shift Hydroxy Auxochrome (+OH) Transition->Shift Substituent Effect Result Bathochromic Shift (Red Shift) Shift->Result Gap Reduction

Figure 1: Comparative electronic transition pathways showing the impact of heteroatom substitution and hydroxyl auxochromes on spectral shifting.

Comparative Spectral Analysis

The following table contrasts the spectral properties of the Raloxifene core (a substituted 6-hydroxybenzothiophene) against standard indole and benzofuran derivatives.

Table 1: Comparative UV-Vis Metrics (Methanol)
FeatureHydroxybenzothiophene (Raloxifene) 5-Hydroxyindole 5-Hydroxybenzofuran Mechanistic Differentiator
Primary

289 nm 275 nm~260–265 nmSulfur's polarizability lowers the HOMO-LUMO gap compared to O and N.
Secondary Peak ~235 nm (Shoulder)296 nm (Shoulder)~290 nmHBT shows distinct benzoyl-related transitions in derivatives like Raloxifene.
Molar Extinction (

)
36,700

~5,500

~4,000

Extended conjugation in Raloxifene yields a hyperchromic effect vs. simple bicyclics.
Stokes Shift ModerateLargeSmallIndoles often exhibit higher fluorescence quantum yields than thiophenes.
pH Sensitivity High (Phenol

Phenolate)
HighModerateDeprotonation causes a +15–20 nm red shift in HBTs.

Note on Data: The Raloxifene data represents the hydrochloride salt in methanol. Simple unsubstituted 6-hydroxybenzothiophene will exhibit a


 closer to 260–270 nm, but the extended conjugation in drug scaffolds pushes this to ~290 nm.

Experimental Protocol: Self-Validating Characterization

To ensure data integrity (Trustworthiness), use this self-validating workflow. This protocol includes checkpoints to detect aggregation or solvent impurities.

Materials
  • Solvent: HPLC-grade Methanol (Cutoff < 205 nm).

  • Stock Solution: 10 mM in DMSO (to prevent aggregation of hydrophobic cores).

  • Buffer: Phosphate buffers (pH 2.0 to 12.0) for pKa determination.

DOT Diagram: Workflow for Spectral Validation

ExperimentalProtocol Start Sample Prep Weigh >2 mg (Precision Balance) Stock Stock Solution 10 mM in DMSO Start->Stock Dilution Working Solution 10-50 µM in MeOH Stock->Dilution Scan1 Full Scan (200-800 nm) Baseline Correction Dilution->Scan1 Check1 Checkpoint 1: Is Abs > 1.0? Scan1->Check1 DiluteMore Dilute Sample Check1->DiluteMore Yes Check2 Checkpoint 2: Isosbestic Point Check (pH Titration) Check1->Check2 No (Valid Range) DiluteMore->Scan1 Check2->Stock No Point (Aggregation) Calc Calculate ε Beer-Lambert Law Check2->Calc Clear Point Visible Final Report λ_max & ε Calc->Final

Figure 2: Step-by-step experimental workflow with built-in validity checkpoints.

Step-by-Step Methodology
  • Baseline Correction: Fill two matched quartz cuvettes with pure solvent. Run a baseline scan (200–800 nm). Ensure the baseline is flat

    
     Abs.
    
  • Stock Preparation: Dissolve the HBT derivative in DMSO to 10 mM. Reasoning: HBTs are hydrophobic; direct dissolution in aqueous buffer often leads to micro-precipitation, scattering light and distorting the baseline.

  • Linearity Check (The Self-Validation):

    • Prepare three concentrations: 10 µM, 25 µM, and 50 µM in Methanol.

    • Measure Absorbance at

      
       (e.g., 289 nm).[1]
      
    • Plot Abs vs. Conc. The

      
       must be 
      
      
      
      . If
      
      
      is lower, aggregation is occurring—add 10% DMSO or lower concentration.
  • pH Titration (pKa Determination):

    • Dilute stock into buffers ranging from pH 2 to 12.

    • Overlay spectra. A sharp isosbestic point (a specific wavelength where absorbance does not change despite pH) confirms a clean two-state transition (phenol

      
       phenolate) without degradation.
      
    • The bathochromic shift at high pH (e.g., shifting from 289 nm to ~303 nm) confirms the ionization of the phenolic hydroxyl.

Solvatochromic Behavior[2][3]

The position of the absorption band in HBTs is sensitive to solvent polarity, described by the Kamlet-Taft parameters.

  • Non-Polar (Hexane): Vibrational fine structure is visible.[2]

    
     is blue-shifted (hypsochromic).
    
  • Polar Protic (Methanol/Water): Hydrogen bonding with the -OH group stabilizes the ground state, but dipole interactions stabilize the more polar excited state (

    
    ).
    
    • Observation: In Raloxifene, shifting from Methanol to 0.1 M NaOH causes a shift from 289 nm to 303 nm .[3] This ~14 nm shift is diagnostic of the phenolic proton loss.

References

  • Basavaiah, K., et al. (2015). "New spectrophotometric determination of Raloxifene hydrochloride in tablets." International Journal of Pharmaceutical Sciences. Link

  • Sengupta, B., et al. (2000).[4] "Luminescence behaviour of 5-hydroxyindole in different environments." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Link

  • Reusch, W. (2013).[5] "UV-Visible Spectroscopy: The Importance of Conjugation." Michigan State University Chemistry Virtual Textbook. Link

  • PubChem. (2025).[5] "Raloxifene Hydrochloride Compound Summary." National Library of Medicine. Link

  • Tomsho, J.W., et al. (2012). "Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy." ACS Medicinal Chemistry Letters. Link

Sources

Safety Operating Guide

5-Bromo-1-benzothiophen-4-ol: Operational Disposal & Safety Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Halogen Rule"

Immediate Action: Segregate 5-Bromo-1-benzothiophen-4-ol (and its solutions) strictly into Halogenated Organic Waste streams.

Why? This compound contains three distinct functional hazard points: a bromine atom (halogen), a phenolic hydroxyl group (weak acid/irritant), and a benzothiophene core (sulfur content). Disposal into non-halogenated waste streams (often used for fuel blending) is prohibited because combustion of this molecule generates hydrogen bromide (HBr) and sulfur oxides (SOx), which damage standard incinerators and contribute to acid rain.

Chemical Profile & Hazard Causality

To handle this chemical safely, you must understand the "why" behind the safety protocols. This is not just a generic solid; it is a poly-functionalized intermediate.

Functional GroupHazard CharacteristicOperational Consequence
Aryl Bromide (C-Br) Halogenated Waste Mandatory Segregation: Must be incinerated at high temperatures with scrubbers. Never mix with "Clean Organic" waste.
Phenol (-OH) Weak Acid / Corrosive Compatibility Check: Reacts with strong bases and oxidizers. Can cause severe skin burns. Waste containers must be compatible (HDPE/Glass).
Benzothiophene Core Odor / Sulfur Ventilation: Sulfur-containing heterocycles often possess strong odors. Handle only in a fume hood to prevent lab contamination.

Pre-Disposal Stabilization & Preparation

Before moving the material to the central waste area, ensure it is in a stable state.

A. Solid Waste (Pure Substance)

If you have the pure solid (powder/crystals) that is expired or degraded:

  • Do not dissolve it just to dispose of it. This increases waste volume unnecessarily.

  • Container: Use a wide-mouth HDPE jar or the original glass vial.

  • Labeling: Mark clearly as "Solid Hazardous Waste - Toxic/Irritant."

  • Secondary Containment: Place the sealed container inside a clear Ziploc bag to prevent external contamination of the waste drum.

B. Liquid Waste (Reaction Mixtures/Mother Liquors)

If the compound is dissolved in solvents (e.g., Dichloromethane, Ethyl Acetate, DMSO):

  • pH Check: If the reaction involved strong bases (e.g., NaH, LiHMDS), quench and neutralize the mixture to pH 6-8 before adding to the waste carboy. Phenols can form phenoxide salts in high pH, which are often more water-soluble and reactive.

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the "Halogenated Waste" carboy.

Operational Disposal Protocol

Workflow 1: The Disposal Decision Matrix

This self-validating logic ensures no step is missed during the transfer of custody from the bench to EHS.

DisposalWorkflow Start Waste Material: 5-Bromo-1-benzothiophen-4-ol StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Solution / Mother Liquor StateCheck->LiquidPath SolidPack Pack in Wide-Mouth HDPE Jar or Original Vial SolidPath->SolidPack LiquidCheck Check pH & Oxidizers LiquidPath->LiquidCheck StreamSelect Select Waste Stream SolidPack->StreamSelect LiquidAdjust Neutralize to pH 6-8 Quench Oxidizers LiquidCheck->LiquidAdjust If Reactive LiquidCheck->StreamSelect If Stable LiquidAdjust->StreamSelect HaloStream HALOGENATED WASTE (Do not use Fuel Blending) StreamSelect->HaloStream Labeling Label: 'Contains Halogenated Organics' List: Bromobenzothiophene, Phenol HaloStream->Labeling Final Transfer to Central Satellite Accumulation Area Labeling->Final

Figure 1: Decision matrix for determining the correct waste stream based on physical state and chemical stability.

Workflow 2: Emergency Spill Response

In the event of a benchtop spill, immediate containment is required to prevent exposure to the phenolic moiety.

SpillResponse Spill Spill Detected Evac 1. Alert & Isolate Area Spill->Evac PPE 2. Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat Evac->PPE TypeCheck Solid or Liquid? PPE->TypeCheck SolidSpill Solid: Avoid Dust TypeCheck->SolidSpill LiquidSpill Liquid: Contain Flow TypeCheck->LiquidSpill Sweep Gently Sweep/Scoop (No Brush - Use Card) SolidSpill->Sweep Absorb Apply Absorbent Pads or Vermiculite LiquidSpill->Absorb Bag Place in HazWaste Bag Label as 'Debris with Phenols' Sweep->Bag Absorb->Bag Clean Wash Surface with Soap & Water (3x) Bag->Clean

Figure 2: Step-by-step spill response protocol prioritizing containment and minimizing dust generation.

Regulatory Classification (RCRA & Global)

While 5-Bromo-1-benzothiophen-4-ol may not be explicitly listed on the EPA P-list or U-list (unlike pure phenol or specific pesticides), it must be characterized by the generator (you) based on its properties.

  • Waste Code Determination (US RCRA):

    • D002 (Corrosivity): Applicable if the waste is aqueous and has a pH

      
       2 or 
      
      
      
      12.5. (Unlikely for pure organic, but possible in reaction mixes).
    • Characteristic of Toxicity: Due to the halogenated phenol structure, treat as toxic.

    • F-Codes (F001/F002): If dissolved in spent halogenated solvents (e.g., Methylene Chloride), the entire mixture adopts the F-code.

  • European Waste Catalogue (EWC):

    • Code 07 01 03:* Organic halogenated solvents, washing liquids, and mother liquors.

    • Code 16 05 06:* Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.

Self-Validation Rule: If you are unsure if the concentration is high enough to trigger a specific code, default to the most hazardous classification (Halogenated Toxic). It is safer and legally defensible to over-classify than to under-classify.

References

  • United States Environmental Protection Agency (EPA). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.[1][2] Available at: [Link]

  • PubChem. 5-Bromo-1-benzothiophene (Parent Structure Safety Data). National Library of Medicine. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories. 29 CFR 1910.1450. Available at: [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria. Available at: [Link]

Sources

Personal protective equipment for handling 5-Bromo-1-benzothiophen-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Stratification

For Research Use Only (RUO).

As a Senior Application Scientist, I often observe that researchers underestimate substituted benzothiophenes, treating them like generic organic solids. This is a critical error. 5-Bromo-1-benzothiophen-4-ol combines the lipophilicity of the benzothiophene core with the reactivity of a phenolic hydroxyl group.

This specific molecular architecture creates a dual-hazard profile :

  • Dermal Permeation: The lipophilic scaffold facilitates rapid skin absorption.

  • Chemical Reactivity: The phenolic moiety presents risks of severe irritation and potential protein denaturation (chemical burns) upon contact with mucous membranes.

Standard laboratory safety glasses and single nitrile gloves are insufficient for handling stock concentrations of this compound.

Hazard Classification (GHS-US/EU)

Based on Structure-Activity Relationship (SAR) of benzothiophene and phenolic analogs [1, 2, 3].

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation (Potential for chemical burns).
Eye Damage/Irritation Cat 2AH319: Causes serious eye irritation.[1]
STOT - Single Exposure Cat 3H335: May cause respiratory irritation (Dust hazard).

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >10 mg of solid or any liquid solution >10 mM.

Hand Protection: The "Double-Barrier" Protocol

Phenolic solvents and halogenated aromatics can permeate standard nitrile gloves surprisingly fast. We utilize a Dual-Glove System to ensure zero breakthrough during the handling window.

LayerMaterialThicknessFunction
Inner Layer Laminate Film (e.g., Silver Shield™ / Ansell Barrier™)2.7 milChemical Barrier. Resists permeation of aromatics and phenols for >4 hours [4].
Outer Layer Nitrile (Extended Cuff)5-8 milMechanical Protection. Protects the inner film from tears and provides grip.
Respiratory & Eye Protection[2][3]
  • Engineering Control (Primary): All handling must occur inside a certified Chemical Fume Hood with a face velocity of 80–100 fpm .

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1+). Note: Safety glasses do not seal against airborne dust or splashes, which is critical for phenolic irritants.

  • Respiratory (Secondary): If weighing outside a hood (strongly discouraged), use a P100 particulate respirator .

Operational Workflow: Step-by-Step

This workflow integrates safety with data integrity. Static electricity is a major variable when handling dry, brominated heteroaromatics, leading to mass balance errors and contamination.

SafeHandling Risk 1. Risk Assessment (Check SDS & Mass) PPE 2. Don PPE (Dual-Glove System) Risk->PPE Env 3. Engineering Controls (Hood Check & Static Gun) PPE->Env Weigh 4. Weighing & Solubilization (Add Solvent to Solid) Env->Weigh Anti-static Gate Waste 5. Waste Segregation (Halogenated Stream) Weigh->Waste Disposal

Figure 1: Operational safety logic flow. Note the critical "Anti-static Gate" prior to weighing.

Phase A: Preparation
  • Activate Fume Hood: Verify flow rate. Clear the deck of unnecessary clutter to prevent turbulence.

  • Static Neutralization: 5-Bromo-1-benzothiophen-4-ol is often a fluffy, electrostatic solid.

    • Pro-Tip: Use an Ionizing Air Blower or Polonium anti-static gun inside the hood 30 seconds before opening the vial. This prevents the powder from "jumping" onto your gloves or the balance pan.

Phase B: Weighing & Solubilization
  • Taring: Place the receiving vessel (vial) on the balance. Tare.

  • Transfer: Use a disposable anti-static spatula. Do not reuse spatulas to avoid cross-contamination of the stock bottle.

  • Solubilization:

    • Solvent Choice: DMSO or DMF are common for this scaffold.

    • Technique: Add solvent to the solid . Do not add solid to the solvent (reduces splash risk).

    • Exotherm Check: Phenols can liberate heat upon solvation. Add the first 10% of solvent slowly.

Phase C: Decontamination
  • Wipe Down: Wipe the exterior of the stock bottle and the balance area with a chemically compatible wipe (e.g., acetone-dampened Kimwipe) before removing your outer gloves.

  • Doffing: Remove outer nitrile gloves inside the hood and dispose of them as hazardous waste. Keep inner laminate gloves on until you have exited the work zone.

Emergency Response & Disposal

Spill Management
  • Minor Spill (<500 mg):

    • Cover with absorbent pads (polypropylene).

    • Neutralize residue. Since this is a phenol, a mild basic wash (Sodium Carbonate solution) can help solubilize and clean the surface, but standard soap and water is sufficient for physical removal.

    • Double-bag waste.

First Aid (Phenol-Specific Considerations)
  • Skin Contact:

    • Immediate: Flush with copious water for 15 minutes.[2][3]

    • Expert Note: For significant exposures to phenolic compounds, PEG 300 or PEG 400 (Polyethylene Glycol) is often used in industrial settings to solubilize and remove the phenol from skin more effectively than water alone. However, water is the immediate priority . Seek medical attention.

  • Eye Contact: Flush for 15 minutes, lifting eyelids.[2] Do not use neutralizing agents in the eyes.

Disposal Protocol
  • Waste Stream: Halogenated Organic Waste .

  • Segregation: Do NOT mix with strong oxidizing acids (Nitric/Perchloric) as this may generate brominated gases.

  • Container: High-density polyethylene (HDPE) or glass.

References

  • Fisher Scientific. (2023).[4] Safety Data Sheet: 5-Bromo-1-benzothiophene. Retrieved from

  • Sigma-Aldrich. (n.d.). Product Specification: 5-Bromo-1-benzothiophene. Retrieved from

  • Gelest, Inc. (2016). Safety Data Sheet: Brominated Organics (General). Retrieved from

  • Ansell. (2022). Chemical Resistance Guide: Permeation & Degradation Data (8th Ed). Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.